Product packaging for SKF-34288 hydrochloride(Cat. No.:CAS No. 320386-54-7)

SKF-34288 hydrochloride

カタログ番号: B013654
CAS番号: 320386-54-7
分子量: 191.64 g/mol
InChIキー: DYGYEUUVNLEHJP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

A potent inhibitor of gluconeogenesis.>3-Mercaptopicolinic acid is an inhibitor of gluconeogenesis. In perfused rat livers, gluconeogenesis was inhibited when lactate, pyruvate, or alanine served as substrate, but not with fructose, suggesting phosphoenolpyruvate carboxykinase as the site of inhibition.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6ClNO2S B013654 SKF-34288 hydrochloride CAS No. 320386-54-7

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

3-sulfanylpyridine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2S.ClH/c8-6(9)5-4(10)2-1-3-7-5;/h1-3,10H,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGYEUUVNLEHJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)S.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641042
Record name 3-Sulfanylpyridine-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320386-54-7
Record name 3-Sulfanylpyridine-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: The Core Mechanism of Action of SKF-34288 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF-34288 hydrochloride, also known as 3-Mercaptopicolinic acid hydrochloride (3-MPA), is a well-characterized and potent inhibitor of a key enzyme in metabolic regulation. This technical guide provides an in-depth overview of its core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows. The primary molecular target of SKF-34288 is phosphoenolpyruvate carboxykinase (PEPCK), a critical control point in gluconeogenesis.

Core Mechanism of Action: Inhibition of Phosphoenolpyruvate Carboxykinase (PEPCK)

The central mechanism of action of this compound is the specific and potent inhibition of the enzyme phosphoenolpyruvate carboxykinase (PEPCK).[1][2][3][4] PEPCK is a rate-limiting enzyme in the metabolic pathway of gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors.[5] By inhibiting PEPCK, SKF-34288 effectively blocks this pathway, leading to a reduction in glucose synthesis.[1][5] This inhibitory action is the basis for its potent hypoglycemic effects observed in various preclinical models.[1][5]

The inhibition of PEPCK by SKF-34288 has been demonstrated to be noncompetitive with respect to the substrates of the carboxylation reaction. This specific mode of inhibition underscores its targeted effect on the gluconeogenic pathway.

Signaling Pathway: Gluconeogenesis and the Role of PEPCK

The following diagram illustrates the gluconeogenesis pathway and the specific point of inhibition by this compound.

Gluconeogenesis_Inhibition Pyruvate Pyruvate PC Pyruvate Carboxylase Pyruvate->PC ATP, HCO3- ADP, Pi OAA Oxaloacetate PEPCK PEPCK OAA->PEPCK GTP GDP, CO2 PEP Phosphoenolpyruvate (PEP) Pathway ... PEP->Pathway Glucose Glucose SKF34288 SKF-34288 (3-Mercaptopicolinic acid) SKF34288->PEPCK Inhibition PC->OAA PEPCK->PEP Pathway->Glucose

Caption: Inhibition of PEPCK by SKF-34288 in the gluconeogenesis pathway.

Quantitative Data

The inhibitory potency of this compound against PEPCK has been quantified through the determination of its inhibition constant (Ki).

CompoundTargetKi Value (µM)
This compoundPhosphoenolpyruvate carboxykinase (PEPCK)2-9

Data sourced from Selleck Chemicals and MedChemExpress.[1][3][4]

In Vitro and In Vivo Effects

The inhibitory action of SKF-34288 on PEPCK translates to observable effects in both cell-based assays and animal models.

In Vitro Effects:
  • Inhibition of Gluconeogenesis: SKF-34288 has been shown to inhibit gluconeogenesis in rat kidney-cortex and liver slices using lactate as a substrate.[5] In perfused rat livers, it inhibited glucose formation from lactate, pyruvate, and alanine, but not from fructose, further pinpointing its action at the level of PEPCK or pyruvate carboxylase.[5]

  • Cell Proliferation and Differentiation: In C2C12 myoblast cells, this compound has been observed to inhibit cell proliferation at concentrations between 0.01-1 mM over 48 hours.[1] It also induces myogenic differentiation in these cells at concentrations of 0.25-1 mM over 5 days.[1]

  • Gene Expression: Treatment with SKF-34288 (0.25 or 1 mM) reduces the mRNA expression of Pck2 (the gene encoding the mitochondrial isoform of PEPCK) and genes associated with serine biosynthesis.[1]

In Vivo Effects:
  • Hypoglycemic Agent: this compound demonstrates potent hypoglycemic activity in starved rats, with a dose-dependent effect on the magnitude and duration of blood glucose reduction at doses of 37.5-150 mg/kg administered orally.[1][5] It also shows hypoglycemic effects in starved guinea pigs, starved mice, and alloxan-diabetic rats.[5]

  • Counteraction of Hyperglycemia: In rabbits, a subcutaneous dose of 25 mg/kg of SKF-34288 was able to neutralize salbutamol-mediated hyperglycemia.[1]

  • Reduction of Pyruvate-Induced Blood Glucose: Intraperitoneal administration of SKF-34288 (30 and 300 mg/kg) reduced pyruvate-induced increases in blood glucose levels in rats.[1]

Experimental Protocols

The following are summaries of methodologies that have been used to characterize the activity of this compound.

In Vitro Gluconeogenesis Inhibition Assay
  • System: Isolated rat liver or kidney cortex slices, or perfused rat liver.

  • Substrates: Lactate, pyruvate, or alanine are used as gluconeogenic precursors. Fructose can be used as a negative control substrate as its entry into the gluconeogenic pathway is downstream of PEPCK.

  • Procedure:

    • Tissues are prepared and incubated in a suitable buffer.

    • SKF-34288 is added at various concentrations.

    • A gluconeogenic substrate (e.g., [14C]lactate) is added.

    • The rate of glucose production is measured over time, often by quantifying the incorporation of the radiolabel into glucose.

  • Endpoint: A dose-dependent decrease in glucose synthesis in the presence of SKF-34288 indicates inhibitory activity.

In Vivo Hypoglycemic Activity Assessment in a Starved Rat Model
  • Animal Model: Male Wistar rats, starved for a specified period (e.g., 24 hours) to deplete glycogen stores and induce gluconeogenesis.

  • Procedure:

    • A baseline blood glucose level is measured from the tail vein.

    • This compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control group receives the solvent alone.

    • Blood glucose levels are monitored at regular intervals post-administration (e.g., 1, 2, 4, 6 hours).

  • Endpoint: A significant reduction in blood glucose levels in the SKF-34288-treated groups compared to the vehicle control group demonstrates hypoglycemic activity.

Experimental Workflow for Assessing SKF-34288 Activity

The following diagram outlines a typical workflow for characterizing the inhibitory effects of SKF-34288.

Experimental_Workflow start Start invitro In Vitro Studies start->invitro enzyme_assay PEPCK Enzyme Assay (Determine Ki) invitro->enzyme_assay cell_assay Cell-Based Gluconeogenesis Assay (e.g., Hepatocytes) invitro->cell_assay invivo In Vivo Studies enzyme_assay->invivo cell_assay->invivo animal_model Animal Model of Hyperglycemia (e.g., Starved or Diabetic Rats) invivo->animal_model pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis animal_model->pk_pd end Conclusion on Mechanism and Efficacy pk_pd->end

Caption: A generalized experimental workflow for characterizing SKF-34288.

Conclusion

This compound's core mechanism of action is the direct and specific inhibition of phosphoenolpyruvate carboxykinase (PEPCK). This targeted action on a rate-limiting step of gluconeogenesis provides a clear molecular basis for its observed hypoglycemic effects. The data consistently support its role as a tool compound for studying glucose metabolism and as a potential therapeutic agent for conditions characterized by excessive hepatic glucose production.

References

An In-depth Technical Guide to the Inhibition of Phosphoenolpyruvate Carboxykinase (PEPCK) by 3-Mercaptopicolinic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphoenolpyruvate carboxykinase (PEPCK) is a critical enzyme in gluconeogenesis, the metabolic pathway responsible for the synthesis of glucose from non-carbohydrate precursors. Its inhibition has been a longstanding target for the development of hypoglycemic agents. 3-Mercaptopicolinic acid (3-MPA), and its hydrochloride salt, is a potent and specific inhibitor of PEPCK that has been instrumental in elucidating the role of this enzyme in metabolic regulation. This technical guide provides a comprehensive overview of the mechanism of PEPCK inhibition by 3-mercaptopicolinic acid hydrochloride, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biochemical pathways and experimental workflows.

Mechanism of PEPCK Inhibition by 3-Mercaptopicolinic Acid

3-Mercaptopicolinic acid inhibits PEPCK through a dual mechanism, targeting both the active site and a novel allosteric site.[1][2][3] This multifaceted inhibition contributes to its potency.

  • Competitive Inhibition: 3-MPA acts as a competitive inhibitor with respect to the binding of phosphoenolpyruvate (PEP) and oxaloacetate (OAA) at the enzyme's active site.[1]

  • Allosteric Inhibition: In addition to its competitive action, 3-MPA binds to a previously unidentified allosteric site on the PEPCK enzyme.[1] Binding to this allosteric pocket induces a conformational change in the nucleotide-binding site, which in turn reduces the enzyme's affinity for its guanosine triphosphate (GTP) substrate.[1]

Early kinetic studies characterized 3-mercaptopicolinate as a noncompetitive inhibitor with respect to both oxaloacetate and the MnGTP²⁻ complex.[4] More recent structural and kinetic data have clarified the dual binding modes, explaining the observed mixed-inhibition kinetics.[1][3]

Quantitative Data on PEPCK Inhibition

The inhibitory potency of 3-mercaptopicolinic acid on PEPCK has been quantified in numerous studies. The following tables summarize key quantitative data from the literature.

ParameterValueSpecies/Enzyme SourceReference
Competitive Inhibition Constant (Ki) ~10 µMRat Cytosolic PEPCK[1]
Allosteric Inhibition Constant (Ki) ~150 µMRat Cytosolic PEPCK[1]
Inhibition Constant (Ki) - Forward Reaction 2-10 µMVarious (Rat, Guinea Pig, Human, Rabbit, Dog)[1]
Inhibition of Gluconeogenesis (in perfused rat liver) 50 µM (sharp decrease), 100 µM (virtually complete)Rat[4]
Inhibition of Gluconeogenesis (in isolated kidney tubules) Species-dependent: Rat > Guinea Pig ≥ Human > Rabbit ≥ DogVarious[1]

Signaling Pathways and Regulatory Networks

PEPCK is a key regulatory node in cellular metabolism. Its activity is influenced by various signaling pathways, and its inhibition by 3-MPA has downstream effects on interconnected metabolic networks.

PEPCK in Gluconeogenesis

The canonical role of PEPCK is in the gluconeogenic pathway, where it catalyzes the conversion of oxaloacetate to phosphoenolpyruvate.

PEPCK_in_Gluconeogenesis cluster_gluconeogenesis Gluconeogenesis Pathway Pyruvate Pyruvate OAA Oxaloacetate Pyruvate->OAA Pyruvate Carboxylase PEP Phosphoenolpyruvate OAA->PEP PEPCK Glucose Glucose PEP->Glucose Multiple Steps 3MPA 3-Mercaptopicolinic Acid PEPCK PEPCK 3MPA->PEPCK Inhibition

Caption: PEPCK's central role in the gluconeogenesis pathway and its inhibition by 3-MPA.

Experimental Workflow for In Vivo Studies

In vivo studies are crucial for understanding the physiological effects of PEPCK inhibition. A typical workflow for assessing the hypoglycemic effect of 3-MPA in a rat model is outlined below.

InVivo_Workflow start Start: Starved Rat Model administer Administer 3-MPA Hydrochloride (e.g., oral gavage) start->administer blood_sampling Serial Blood Sampling (e.g., tail vein) administer->blood_sampling glucose_analysis Blood Glucose Measurement (e.g., glucose oxidase method) blood_sampling->glucose_analysis data_analysis Data Analysis: - Pharmacokinetics - Pharmacodynamics glucose_analysis->data_analysis end End: Assess Hypoglycemic Effect data_analysis->end

Caption: A generalized experimental workflow for in vivo assessment of 3-MPA.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on 3-MPA inhibition of PEPCK.

PEPCK Enzyme Kinetic Assay

This protocol is adapted from methodologies used in studies characterizing the kinetics of PEPCK inhibition.

Objective: To determine the kinetic parameters of PEPCK inhibition by 3-mercaptopicolinic acid hydrochloride.

Materials:

  • Purified PEPCK enzyme

  • 3-Mercaptopicolinic acid hydrochloride

  • Oxaloacetate (OAA)

  • Guanosine triphosphate (GTP)

  • Magnesium chloride (MgCl₂) or Manganese chloride (MnCl₂)

  • Dithiothreitol (DTT)

  • Buffer (e.g., HEPES or Tris-HCl, pH 7.4)

  • Coupling enzymes (e.g., malate dehydrogenase) and substrates (NADH) for spectrophotometric assay

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of 3-MPA hydrochloride in the assay buffer.

    • Prepare stock solutions of OAA, GTP, MgCl₂/MnCl₂, and NADH in the assay buffer.

    • Prepare a working solution of purified PEPCK enzyme in a suitable buffer containing a stabilizing agent like DTT.

  • Assay Mixture Preparation:

    • In a 96-well microplate, prepare reaction mixtures containing the assay buffer, MgCl₂/MnCl₂, DTT, NADH, and the coupling enzyme.

    • Add varying concentrations of the substrate (OAA) and the inhibitor (3-MPA).

  • Initiation of Reaction:

    • Initiate the reaction by adding a fixed amount of the PEPCK enzyme to each well.

  • Data Acquisition:

    • Immediately place the microplate in a spectrophotometer pre-set to 37°C.

    • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH and is proportional to the rate of PEP formation.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.

    • Plot the initial velocities against the substrate concentrations for each inhibitor concentration.

    • Use non-linear regression analysis to fit the data to appropriate enzyme inhibition models (e.g., competitive, non-competitive, mixed) to determine the Ki values.

In Vivo Hypoglycemic Effect in a Rat Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of 3-MPA as a hypoglycemic agent.

Objective: To assess the effect of 3-mercaptopicolinic acid hydrochloride on blood glucose levels in a rat model.

Materials:

  • Male Wistar or Sprague-Dawley rats

  • 3-Mercaptopicolinic acid hydrochloride

  • Vehicle (e.g., saline or water)

  • Oral gavage needles

  • Blood collection supplies (e.g., lancets, micro-hematocrit tubes)

  • Glucometer or a kit for enzymatic glucose determination

Procedure:

  • Animal Acclimatization and Fasting:

    • Acclimatize rats to the housing conditions for at least one week.

    • Fast the rats for a specified period (e.g., 24 hours) prior to the experiment to induce a gluconeogenic state, with free access to water.[5]

  • Drug Administration:

    • Prepare a solution of 3-MPA hydrochloride in the chosen vehicle.

    • Administer a single dose of 3-MPA or vehicle to the rats via oral gavage. Dose ranges from previous studies can be used as a reference (e.g., 10-100 mg/kg).

  • Blood Sampling:

    • Collect blood samples from the tail vein at predetermined time points (e.g., 0, 30, 60, 90, 120, 180, and 240 minutes) post-administration.

  • Blood Glucose Measurement:

    • Measure the blood glucose concentration in each sample using a calibrated glucometer or a validated biochemical assay.

  • Data Analysis:

    • Plot the mean blood glucose levels over time for both the treated and control groups.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the hypoglycemic effect.

Perfused Rat Liver Gluconeogenesis Assay

This ex vivo technique allows for the study of gluconeogenesis in a controlled environment.

Objective: To measure the inhibition of gluconeogenesis by 3-mercaptopicolinic acid hydrochloride in an isolated perfused rat liver.

Materials:

  • Male Wistar rats (fasted for 24 hours)

  • Perfusion apparatus

  • Krebs-Henseleit bicarbonate buffer supplemented with a gluconeogenic substrate (e.g., lactate, pyruvate, or alanine).[6]

  • 3-Mercaptopicolinic acid hydrochloride

  • Blood gas analyzer

  • Analytical equipment for measuring glucose and other metabolites (e.g., lactate, pyruvate).

Procedure:

  • Surgical Preparation:

    • Anesthetize the rat and surgically expose the portal vein and inferior vena cava.

    • Cannulate the portal vein for inflow and the inferior vena cava for outflow of the perfusion medium.

  • Liver Perfusion:

    • Perfuse the liver with oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit buffer at a constant flow rate and temperature (37°C).

    • Allow the system to stabilize and establish a basal rate of glucose production.

  • Inhibitor Introduction:

    • Introduce 3-MPA into the perfusion medium at a desired concentration (e.g., 50-100 µM).[4]

  • Sample Collection:

    • Collect samples of the perfusate at regular intervals before, during, and after the introduction of the inhibitor.

  • Metabolite Analysis:

    • Measure the concentration of glucose, lactate, pyruvate, and other relevant metabolites in the collected perfusate samples.

  • Data Analysis:

    • Calculate the rate of glucose production before, during, and after inhibitor treatment.

    • Assess the extent of gluconeogenesis inhibition by comparing the rates of glucose output.

Conclusion

3-Mercaptopicolinic acid hydrochloride remains a valuable research tool for investigating the role of PEPCK in metabolism and for exploring the potential of PEPCK inhibitors in the treatment of metabolic diseases. Its dual mechanism of action, involving both competitive and allosteric inhibition, underscores the complexity of enzyme regulation and provides a basis for the design of novel therapeutic agents. The experimental protocols detailed in this guide offer a foundation for researchers to further explore the intricate relationship between 3-MPA, PEPCK, and metabolic homeostasis.

References

An In-depth Technical Guide to SKF-38393 Hydrochloride for Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "SKF-34288 hydrochloride" did not yield relevant scientific data. This guide focuses on the well-characterized compound SKF-38393 hydrochloride , a selective dopamine D1-like receptor agonist, which is presumed to be the intended subject of inquiry for metabolic research.

Introduction

SKF-38393 hydrochloride is a synthetic benzazepine derivative that acts as a selective and prototypical partial agonist for the D1-like family of dopamine receptors (D1 and D5).[1][2][3] Widely utilized in neuroscience to probe the function of the dopaminergic system, SKF-38393 has also emerged as a valuable tool in metabolic research. Its ability to modulate key pathways involved in energy homeostasis, glucose metabolism, and feeding behavior makes it a compound of significant interest for researchers, scientists, and drug development professionals exploring novel therapeutic strategies for metabolic disorders such as type 2 diabetes and obesity.[4][5]

This technical guide provides a comprehensive overview of SKF-38393's mechanism of action, quantitative pharmacological data, and detailed experimental protocols relevant to its application in metabolic research.

Mechanism of Action and Signaling Pathways

SKF-38393 exerts its biological effects primarily by binding to and activating D1 and D5 dopamine receptors, which are G-protein coupled receptors (GPCRs).[1][2] Activation of these receptors initiates complex intracellular signaling cascades that are critical to its metabolic effects. The D1-like receptors are canonically coupled to stimulatory G-proteins (Gs/olf) but can also engage other pathways, such as Gq coupling.[6][7]

Gs/olf-cAMP-PKA Pathway

The principal signaling mechanism for D1-like receptors involves the activation of the Gs or Golf alpha subunit.[6] This, in turn, stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP).[6] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates a multitude of downstream targets, including transcription factors like CREB (cAMP response element-binding protein) and key regulatory proteins such as DARPP-32 (dopamine- and cAMP-regulated phosphoprotein of 32 kDa).[6][7][8] This pathway is fundamental to many of the neuronal and metabolic effects of D1 receptor activation.

D1_Signaling_Gs cluster_membrane Plasma Membrane D1R D1 Receptor Gs Gs/olf D1R->Gs Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts Gs->AC Stimulates SKF38393 SKF-38393 SKF38393->D1R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Targets Downstream Targets (e.g., CREB, DARPP-32) PKA->Targets Phosphorylates Response Metabolic & Cellular Response Targets->Response

Caption: Canonical D1 Receptor Gs/olf-cAMP-PKA Signaling Pathway. (Max Width: 760px)
Gq-PLC Pathway

In addition to the canonical Gs pathway, D1-like receptors have been shown to couple to Gq-proteins, leading to the activation of Phospholipase C (PLC).[7] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). This pathway is also implicated in modulating neuronal activity and may contribute to the metabolic effects of SKF-38393.[6][7][9]

D1_Signaling_Gq cluster_membrane Plasma Membrane D1R D1 Receptor Gq Gq D1R->Gq Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Hydrolyzes DAG DAG PLC->DAG Hydrolyzes Gq->PLC Stimulates PIP2 PIP2 PIP2->PLC SKF38393 SKF-38393 SKF38393->D1R Binds Ca Ca²⁺ Release IP3->Ca Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Response Metabolic & Cellular Response Ca->Response PKC->Response

Caption: D1 Receptor Gq-Phospholipase C (PLC) Signaling Pathway. (Max Width: 760px)

Quantitative Pharmacological Data

The affinity and potency of SKF-38393 hydrochloride have been characterized across various dopamine receptor subtypes. This selectivity for D1-like receptors is crucial for its use as a specific pharmacological tool.

Table 1: Pharmacological Profile of SKF-38393 Hydrochloride
ParameterReceptorValueSource
IC₅₀ D1110 nM[8]
Kᵢ D1~1 nM[2]
D5~0.5 nM[2]
D2~150 nM[2]
D3~5000 nM[2]
D4~1000 nM[2]
D1-like151 nM[10]
D2-like2364 nM[10]
pKᵢ D19.0[10]
D59.3[10]
D26.8[10]
D35.3[10]
D46.0[10]

Note: Values may vary between experimental systems and assay conditions.

Table 2: Dosage Regimens of SKF-38393 Hydrochloride in Metabolic Research
ApplicationAnimal ModelDosageRouteEffectSource
Islet Dysfunction db/db MiceCo-admin w/ BromocriptineN/AReduced hyperglycemia & hyperlipidemia[4]
Cerebral Glucose Use Sprague-Dawley Rats1.5 mg/kgN/AIncreased glucose utilization in EP & SNr[11]
Food Intake Wistar Rats1.0 - 10.0 mg/kgs.c.Enhanced preference for high-palatability food[9]
Natriuresis Obese Zucker RatsN/AN/ADiminished natriuretic response[12]
Neuroprotection Balb/c Mice10 mg/kgi.p.Attenuated MPTP-induced dopamine depletion[8]
In Vitro Signaling Cultured GC Cells10 µMN/AIncreased DARPP-32 phosphorylation[8]
In Vitro Synaptic Potentiation Rat Cortical Neurons50 - 100 µMN/AInduced long-lasting synaptic potentiation[1]

N/A: Not explicitly available in the cited source. EP: Entopeduncular Nucleus; SNr: Substantia Nigra pars reticulata.

Experimental Protocols in Metabolic Research

SKF-38393 has been employed in a variety of experimental models to investigate its metabolic effects. Below are detailed methodologies for key applications.

In Vivo Assessment of Islet Function in Diabetic Mice

This protocol is adapted from studies investigating the effects of dopaminergic agonists on islet dysfunction in diabetic (db/db) mice.[4] The goal is to assess changes in glucose homeostasis and insulin secretion following treatment with SKF-38393.

4.1.1 Animal Model and Treatment

  • Model: Male db/db mice, a model of type 2 diabetes, and their lean littermates (db/m) as controls.[7]

  • Acclimation: House animals under standard conditions (12-h light/dark cycle, controlled temperature) with ad libitum access to food and water for at least one week before the experiment.

  • Treatment: Administer SKF-38393 (often in combination with a D2 agonist like Bromocriptine to assess synergistic effects) via intraperitoneal (i.p.) injection or subcutaneous (s.c.) injection daily for a specified period (e.g., 2 weeks).[4] Vehicle-treated db/db and lean mice serve as controls.

4.1.2 Glucose-Stimulated Insulin Secretion (GSIS) - In Vivo

  • Fasting: Fast mice for 16 hours overnight before the test.[13]

  • Baseline Sample: Collect a baseline blood sample (~50 µL) from the tail vein for measurement of fasting glucose and insulin.[1][13]

  • Glucose Challenge: Administer a glucose bolus (2 g/kg body weight) via i.p. injection.[13]

  • Timed Blood Sampling: Collect blood samples at 2, 5, 15, and 30 minutes post-injection.[13]

  • Analysis: Measure blood glucose immediately using a glucometer. Centrifuge blood samples to separate plasma and store at -80°C. Measure plasma insulin levels using a mouse insulin ELISA kit.[1][13]

4.1.3 Islet Isolation and Ex Vivo GSIS

  • Islet Isolation: Following the treatment period, euthanize mice and isolate pancreatic islets using collagenase digestion.

  • Static Incubation: Hand-pick islets of similar size and culture them overnight. For the assay, pre-incubate islets in Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (e.g., 2.8 mM) for 1 hour.[7]

  • GSIS Assay: Sequentially incubate batches of islets (e.g., 10 islets/replicate) in KRB with low glucose (2.8 mM) for 1 hour, followed by KRB with high glucose (e.g., 16.7 mM) for 1 hour. A final incubation with a depolarizing agent like KCl can be used as a positive control.[6]

  • Analysis: Collect the supernatant after each incubation and measure insulin concentration using ELISA. The results are often expressed as insulin secreted as a percentage of total islet insulin content.[6][7]

InVivo_Workflow cluster_prep Phase 1: Preparation & Treatment cluster_invivo Phase 2: In Vivo Testing cluster_exvivo Phase 3: Ex Vivo Analysis cluster_analysis Phase 4: Data Analysis A Select Animal Model (e.g., db/db mice) B Acclimation Period A->B C Group Assignment (Vehicle vs. SKF-38393) B->C D Daily Drug Administration (e.g., 2 weeks) C->D E Overnight Fasting D->E I Euthanasia & Pancreas Collection D->I F Baseline Blood Sample (Glucose & Insulin) E->F G Glucose Challenge (IPGTT) F->G H Timed Blood Sampling G->H L Measure Plasma Glucose & Insulin (ELISA) H->L J Islet Isolation I->J K Ex Vivo GSIS Assay J->K K->L M Calculate Glucose Tolerance & Insulin Secretion L->M N Statistical Analysis M->N O Interpret Results N->O

Caption: General Experimental Workflow for Metabolic Studies with SKF-38393. (Max Width: 760px)
Measurement of Local Cerebral Glucose Utilization (LCGU)

This protocol is based on the 2-deoxy-D-[¹⁴C]glucose (2DG) autoradiographic method, used to map brain metabolic activity in response to SKF-38393.[11]

  • Principle: 2-deoxyglucose (2DG) is a glucose analog transported into cells by glucose transporters and phosphorylated by hexokinase to 2DG-6-phosphate. Because 2DG-6-phosphate is not readily metabolized further, it becomes trapped in the cell. Using radiolabeled [¹⁴C]2DG allows for the quantitative measurement of the rate of glucose utilization in specific brain regions via autoradiography.[11]

  • Animal Preparation: Prepare animals (e.g., Sprague-Dawley rats) with femoral artery and vein catheters for blood sampling and tracer infusion. Allow for recovery from surgery.

  • Drug Administration: Administer SKF-38393 (e.g., 1.5 mg/kg) or vehicle solution.

  • Tracer Injection: At a defined time after drug administration, administer a bolus of [¹⁴C]2DG intravenously.

  • Arterial Blood Sampling: Collect timed arterial blood samples over a period of ~45 minutes to measure plasma [¹⁴C]2DG and glucose concentrations.[11]

  • Brain Collection: At the end of the experimental period, euthanize the animal, rapidly remove the brain, and freeze it in isopentane cooled to -50°C.

  • Autoradiography: Cut 20-µm thick brain sections in a cryostat. Expose these sections to X-ray film along with calibrated [¹⁴C]methylmethacrylate standards.

  • Data Analysis: Digitize the resulting autoradiograms. Using the operational equation of the 2DG method, calculate the local cerebral glucose utilization (LCGU) for various brain regions by combining the tissue ¹⁴C concentration (from densitometry) with the plasma tracer and glucose data.

Conclusion

SKF-38393 hydrochloride is a potent and selective D1-like dopamine receptor agonist that serves as an indispensable tool for metabolic research. Its ability to modulate central and peripheral pathways controlling glucose homeostasis, insulin function, and feeding behavior provides a pharmacological window into the complex role of the dopaminergic system in energy regulation. Through the application of robust in vivo and in vitro experimental protocols, researchers can continue to elucidate the therapeutic potential of targeting the D1 receptor for the treatment of metabolic diseases.

References

A Technical Guide to 3-Mercaptopicolinic Acid as a Hypoglycemic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Mercaptopicolinic acid (3-MPA) is a potent and specific inhibitor of the key gluconeogenic enzyme, phosphoenolpyruvate carboxykinase (PEPCK). This technical guide provides a comprehensive overview of 3-MPA's mechanism of action, its efficacy as a hypoglycemic agent demonstrated through quantitative data, detailed experimental protocols for its study, and the broader metabolic pathways it influences. By inhibiting PEPCK, 3-MPA effectively curtails the synthesis of glucose from non-carbohydrate precursors, a pathway that is often upregulated in diabetic states. This document serves as a resource for researchers investigating gluconeogenesis, developing novel anti-diabetic therapies, and utilizing 3-MPA as a critical tool in metabolic research.

Mechanism of Action: Specific Inhibition of PEPCK

The primary mechanism by which 3-mercaptopicolinic acid exerts its hypoglycemic effect is through the potent inhibition of phosphoenolpyruvate carboxykinase (PEPCK), a rate-limiting enzyme in the gluconeogenesis pathway.[1][2] Gluconeogenesis is the metabolic process responsible for generating glucose from non-carbohydrate substrates such as lactate, pyruvate, alanine, and glycerol.[3][4][5] This pathway is crucial for maintaining blood glucose levels during periods of fasting or starvation.

PEPCK catalyzes the conversion of oxaloacetate (OAA) to phosphoenolpyruvate (PEP). By blocking this step, 3-MPA effectively halts the gluconeogenic flux from key precursors like lactate and alanine.[3][5][6] Studies have shown that while 3-MPA inhibits gluconeogenesis from these substrates, it does not affect glucose production from precursors that enter the pathway after the PEPCK-catalyzed step, such as fructose or dihydroxyacetone.[3][5][6]

Recent kinetic and crystallographic studies have revealed a dual-binding mechanism for 3-MPA on PEPCK.[1][2] It binds to two distinct sites on the enzyme:

  • Competitive Inhibition: 3-MPA acts as a competitive inhibitor with respect to the binding of phosphoenolpyruvate (PEP) and oxaloacetate (OAA) at the active site.[1][2]

  • Allosteric Inhibition: It also binds to a previously unidentified allosteric site, which stabilizes an altered conformation of the nucleotide-binding site, thereby reducing the enzyme's affinity for its nucleotide substrate (GTP).[1][2]

This dual-inhibition mechanism contributes to its high potency.

cluster_inhibition Lactate Lactate / Alanine Pyruvate Pyruvate Lactate->Pyruvate OAA Oxaloacetate (OAA) Pyruvate->OAA Pyruvate Carboxylase PEP Phosphoenolpyruvate (PEP) OAA->PEP PEPCK PEPCK OAA->PEPCK Glucose Glucose PEP->Glucose Multiple Steps MPA 3-Mercaptopicolinic Acid (3-MPA) MPA->PEPCK Inhibition PEPCK->PEP

Figure 1: Mechanism of 3-MPA Action on Gluconeogenesis.

Quantitative Data and Efficacy

The efficacy of 3-MPA as an inhibitor of gluconeogenesis and as a hypoglycemic agent has been quantified in numerous in vitro and in vivo studies.

Enzyme Inhibition Kinetics

3-MPA is a potent inhibitor of PEPCK, with inhibition constants (Ki) in the low micromolar range. The dual-binding mechanism results in distinct Ki values for each site.

ParameterValue (µM)Inhibition TypeTargetSource
Ki (Competitive)~10Competitive with PEP/OAARat PEPCK[1][2]
Ki (Allosteric)~150AllostericRat PEPCK[1][2]
Ki (Overall)2 - 10NoncompetitiveVarious Species PEPCK[7]
Ki (Slope/Intercept)3 - 9NoncompetitiveRat Liver Cytosol PEPCK[8]
In Vitro Inhibition of Gluconeogenesis

Studies using isolated perfused rat livers have demonstrated the dose-dependent inhibition of glucose synthesis by 3-MPA.

3-MPA ConcentrationEffect on Gluconeogenesis from LactateSource
50 µMSharp decrease in glucose synthesis[8]
100 µMVirtually complete inhibition[8]
In Vivo Hypoglycemic Effects

3-MPA has demonstrated significant hypoglycemic effects in various animal models, particularly in fasted or diabetic states where gluconeogenesis is the primary source of blood glucose.

Animal ModelConditionKey FindingSource
RatsStarvedSignificant hypoglycemic effect[3][4]
RatsAlloxan-diabeticSignificant hypoglycemic effect[3][4]
Guinea PigsStarvedSignificant hypoglycemic effect[3][4]
MiceStarvedSignificant hypoglycemic effect[3][4]
Rats4h Post-absorptiveNo significant hypoglycemic effect[3][4]

The hypoglycemic state induced by 3-MPA in starved rats is often accompanied by an increase in blood lactate levels, which is consistent with the blockage of lactate's conversion to glucose.[3][4]

Key Experimental Protocols

Reproducing and building upon prior research requires detailed methodologies. Below are standardized protocols for key experiments used to evaluate 3-MPA.

PEPCK Activity Assay (Coupled Enzyme Assay)

This protocol measures PEPCK activity in the direction of oxaloacetate formation. The production of OAA is coupled to the malate dehydrogenase (MDH) reaction, which consumes NADH, allowing for spectrophotometric measurement. Inhibition by 3-MPA can be quantified by including it in the reaction mixture.

Principle: PEPCK: PEP + GDP → OAA + GTP MDH: OAA + NADH + H⁺ → Malate + NAD⁺

The rate of decrease in absorbance at 340 nm, due to NADH oxidation, is proportional to the PEPCK activity.

Materials:

  • Tris-HCl buffer (pH 8.0)

  • PEP (Phosphoenolpyruvate)

  • GDP (Guanosine diphosphate)

  • NADH (Nicotinamide adenine dinucleotide, reduced)

  • MDH (Malate dehydrogenase) enzyme

  • MnCl₂

  • DTT (Dithiothreitol)

  • Purified PEPCK or tissue homogenate (e.g., liver cytosol)

  • 3-Mercaptopicolinic acid (for inhibition studies)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing Tris-HCl buffer, PEP, GDP, NADH, MnCl₂, and DTT.

  • Add the MDH enzyme to the mixture.

  • Initiate the reaction by adding the PEPCK enzyme sample. For inhibition studies, pre-incubate the PEPCK sample with various concentrations of 3-MPA before adding it to the reaction mixture.

  • Immediately monitor the decrease in absorbance at 340 nm over a period of 3-5 minutes. The rate should be linear.

  • Calculate the enzyme activity based on the rate of NADH oxidation using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹).

Start Start: Prepare Reagents (Buffer, Substrates, Enzymes) Prepare_Mix Prepare Reaction Mixture in Cuvette (PEP, GDP, NADH, MDH, Buffer) Start->Prepare_Mix Pre_Incubate Pre-incubate PEPCK with/without 3-MPA Prepare_Mix->Pre_Incubate Initiate Initiate Reaction: Add PEPCK Sample Pre_Incubate->Initiate Measure Monitor Absorbance Decrease at 340 nm (3-5 min) Initiate->Measure Calculate Calculate PEPCK Activity and % Inhibition Measure->Calculate

Figure 2: Experimental Workflow for PEPCK Activity Assay.

In Vivo Hypoglycemia in a Fasted Rat Model

This protocol assesses the ability of 3-MPA to lower blood glucose in an animal model where glucose homeostasis is dependent on gluconeogenesis.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250g)

  • 3-Mercaptopicolinic acid

  • Vehicle (e.g., saline or 0.5% carboxymethylcellulose)

  • Glucometer and test strips

  • Administration tools (e.g., oral gavage needles or injection syringes)

Procedure:

  • Acclimatize animals for at least one week with free access to food and water.

  • Fast the rats for 24 hours prior to the experiment, with continued free access to water. This depletes glycogen stores and makes the animals reliant on gluconeogenesis.

  • Divide rats into groups: Vehicle control and one or more 3-MPA dose groups (e.g., 50, 100, 200 mg/kg).

  • Measure baseline blood glucose (T=0) from the tail vein.

  • Administer 3-MPA or vehicle via the desired route (e.g., intraperitoneal injection or oral gavage).

  • Monitor blood glucose levels at subsequent time points (e.g., 1, 2, 4, and 6 hours post-administration).

  • Analyze the data by comparing the blood glucose levels of the 3-MPA treated groups to the vehicle control group at each time point.

Broader Metabolic Context and Signaling

The inhibition of PEPCK by 3-MPA places it at a critical nexus of carbohydrate metabolism, linking glycolysis, the Krebs (TCA) cycle, and gluconeogenesis.

PEPCK is not only a key enzyme in gluconeogenesis but also participates in "cataplerosis," the removal of TCA cycle intermediates. By inhibiting PEPCK, 3-MPA can lead to an accumulation of TCA cycle precursors, such as malate and oxaloacetate, which can have wider metabolic implications. The rise in blood lactate observed in vivo after 3-MPA administration is a direct consequence of shunting pyruvate away from gluconeogenesis.[3]

The central role of PEPCK makes 3-MPA a valuable tool for studying the regulation of these interconnected pathways.

cluster_glycolysis Glycolysis Glucose Glucose PEP Phosphoenolpyruvate (PEP) Glucose->PEP Glycolysis Pyruvate Pyruvate PEP->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA OAA Oxaloacetate (OAA) Pyruvate->OAA Pyruvate Carboxylase TCA TCA Cycle AcetylCoA->TCA TCA->OAA OAA->PEP PEPCK Lactate Lactate / Alanine MPA 3-MPA MPA->OAA - -

Figure 3: 3-MPA at the Crossroads of Metabolism.

Conclusion

3-Mercaptopicolinic acid is a well-characterized, potent inhibitor of PEPCK and, consequently, a powerful hypoglycemic agent. Its specific mechanism of action makes it an invaluable research tool for dissecting the regulation of gluconeogenesis and its interplay with other central metabolic pathways. The quantitative data robustly support its efficacy in both in vitro and in vivo settings representative of metabolic disease. For drug development professionals, 3-MPA serves as a benchmark compound for the design and evaluation of new therapeutic agents targeting PEPCK for the management of type 2 diabetes and other metabolic disorders characterized by excessive hepatic glucose production.

References

An In-depth Technical Guide to the Chemical Properties of SKF-34288 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF-34288 hydrochloride, also known as 3-Mercaptopicolinic acid hydrochloride (3-MPA), is a potent and specific inhibitor of the enzyme phosphoenolpyruvate carboxykinase (PEPCK), a key regulator in the gluconeogenesis pathway.[1][2] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental findings related to this compound. The information is intended to support researchers and professionals in the fields of metabolic disease, oncology, and muscle biology in their exploration of this compound's therapeutic potential.

Chemical and Physical Properties

This compound is a crystalline solid with well-defined chemical and physical characteristics. These properties are crucial for its handling, formulation, and application in experimental settings.

PropertyValueReference
Synonyms 3-Mercaptopicolinic acid hydrochloride, 3-MPA hydrochloride[3]
Molecular Formula C₆H₅NO₂S·HCl
Molecular Weight 191.64 g/mol
CAS Number 320386-54-7[3]
Appearance Crystalline solid
Purity ≥95%
Solubility - DMSO: up to 100 mg/mL (521.81 mM) - Water: up to 10 mM - PBS (pH 7.2): 0.2 mg/mL
Storage Store at -20°C

Mechanism of Action: Inhibition of PEPCK

The primary mechanism of action of this compound is the specific inhibition of phosphoenolpyruvate carboxykinase (PEPCK), a rate-limiting enzyme in the gluconeogenesis pathway.[1][2] This pathway is responsible for the synthesis of glucose from non-carbohydrate precursors, such as lactate and amino acids.

SKF-34288 (as 3-mercaptopicolinic acid) exhibits a dual inhibitory effect on PEPCK. It binds to two distinct sites on the enzyme:

  • Competitive Inhibition: It acts as a competitive inhibitor with respect to phosphoenolpyruvate (PEP) and oxaloacetate (OAA) at the active site.

  • Allosteric Inhibition: It also binds to a previously unidentified allosteric site, which alters the conformation of the nucleotide-binding domain, thereby reducing the enzyme's affinity for its substrate.

This dual-binding mechanism contributes to its high potency as a PEPCK inhibitor.

Inhibition ParameterValue
Ki (competitive with PEP/OAA) ~10 µM
Ki (allosteric site) ~150 µM
Signaling Pathway: Inhibition of Gluconeogenesis

The following diagram illustrates the central role of PEPCK in the gluconeogenesis pathway and the inhibitory action of this compound.

Gluconeogenesis_Inhibition cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Pyruvate_m Pyruvate OAA_m Oxaloacetate Pyruvate_m->OAA_m Pyruvate Carboxylase OAA_c Oxaloacetate OAA_m->OAA_c Transport Lactate Lactate Pyruvate_c Pyruvate Lactate->Pyruvate_c Pyruvate_c->OAA_c PEP Phosphoenolpyruvate OAA_c->PEP PEPCK PEPCK OAA_c->PEPCK Glucose Glucose PEP->Glucose Multiple Steps PEPCK->PEP SKF_34288 SKF-34288 HCl SKF_34288->PEPCK Inhibits

Inhibition of PEPCK by this compound in the gluconeogenesis pathway.

Biological Activities and Experimental Findings

This compound has demonstrated significant biological activity in both in vitro and in vivo models. Its effects are primarily linked to its inhibition of PEPCK, leading to downstream metabolic changes.

In Vitro Studies: Effects on Cell Proliferation and Differentiation

This compound has been shown to inhibit the proliferation of C2C12 myoblasts and induce their myogenic differentiation.[3]

Table of In Vitro Effects:

Cell LineEffectConcentration RangeDuration
C2C12Inhibition of cell proliferation0.01 - 1 mM48 hours
C2C12Induction of myogenic differentiation0.25 - 1 mM5 days

The following protocol is a representative method for assessing the effect of this compound on C2C12 cell proliferation.

C2C12_Proliferation_Workflow start Seed C2C12 cells in 96-well plates culture Culture for 24h in growth medium start->culture treatment Treat with SKF-34288 HCl (0.01 - 1 mM) culture->treatment incubation Incubate for 48 hours treatment->incubation assay Perform cell proliferation assay (e.g., BrdU or DNA quantification) incubation->assay analysis Analyze data and determine dose-response assay->analysis

Workflow for C2C12 cell proliferation assay with this compound.

Methodology:

  • Cell Seeding: C2C12 myoblasts are seeded at a density of 2 x 10³ cells/well in a 96-well plate and cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cell Adhesion: Cells are allowed to adhere and grow for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: The growth medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.01, 0.1, 0.5, 1 mM) or a vehicle control.

  • Incubation: The cells are incubated for 48 hours under the same culture conditions.

  • Proliferation Assessment: Cell proliferation is quantified using a standard method such as a BrdU incorporation assay or by measuring total DNA content.

  • Data Analysis: The results are analyzed to determine the dose-dependent effect of this compound on cell proliferation.

In Vivo Studies: Hypoglycemic Effects

As a potent inhibitor of gluconeogenesis, this compound exhibits significant hypoglycemic effects in animal models.

Table of In Vivo Effects:

Animal ModelAdministration RouteDosage RangeObserved Effect
Starved RatsOral (p.o.)37.5 - 150 mg/kgDose-dependent reduction in blood glucose
RabbitsSubcutaneous (s.c.)25 mg/kgNeutralization of salbutamol-induced hyperglycemia
RatsIntraperitoneal (i.p.)30 and 300 mg/kgReduction of pyruvate-induced hyperglycemia

The following is a generalized protocol for assessing the hypoglycemic effect of this compound in rats.

OGTT_Workflow start Fast rats overnight (12-16 hours) treatment Administer SKF-34288 HCl or vehicle orally start->treatment wait Wait for 30-60 minutes treatment->wait glucose_challenge Administer glucose solution orally (2 g/kg) wait->glucose_challenge blood_sampling Collect blood samples at 0, 15, 30, 60, 90, 120 min glucose_challenge->blood_sampling analysis Measure blood glucose levels and analyze data blood_sampling->analysis

Workflow for an oral glucose tolerance test in rats with this compound.

Methodology:

  • Animal Acclimatization and Fasting: Male Wistar or Sprague-Dawley rats are acclimatized to the experimental conditions. Prior to the experiment, the rats are fasted overnight (12-16 hours) with free access to water.

  • Compound Administration: A baseline blood sample (t=0) is collected from the tail vein. Subsequently, this compound, formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose), is administered orally by gavage at the desired dose. A control group receives the vehicle alone.

  • Glucose Challenge: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a glucose solution (e.g., 40% w/v) is administered orally at a dose of 2 g/kg body weight.

  • Blood Sampling: Blood samples are collected from the tail vein at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Glucose Measurement: Blood glucose concentrations are measured immediately using a glucometer.

  • Data Analysis: The area under the curve (AUC) for blood glucose levels is calculated and compared between the treated and control groups to assess the effect of this compound on glucose tolerance.

Potential Therapeutic Applications and Future Directions

The potent inhibition of gluconeogenesis by this compound positions it as a valuable research tool and a potential therapeutic agent for conditions characterized by hyperglycemia, such as type 2 diabetes. Its effects on cell proliferation and differentiation also suggest potential applications in oncology and regenerative medicine.

Further research is warranted to explore:

  • The detailed molecular mechanisms underlying its effects on cell differentiation.

  • Its potential synergistic effects with other anti-diabetic or anti-cancer agents.

  • Its long-term efficacy and safety in preclinical models of disease.

  • Its potential impact on other metabolic pathways, as suggested by its inclusion in various screening libraries.

Conclusion

This compound is a well-characterized inhibitor of PEPCK with demonstrated hypoglycemic and anti-proliferative effects. This technical guide provides a foundational understanding of its chemical properties, mechanism of action, and biological activities, serving as a valuable resource for scientists and researchers investigating its therapeutic potential. The provided experimental frameworks can be adapted for further exploration of this promising compound.

References

An In-depth Technical Guide to SKF-34288 Hydrochloride: A Potent Inhibitor of Gluconeogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF-34288 hydrochloride, also known as 3-Mercaptopicolinic acid hydrochloride, is a well-characterized and potent inhibitor of the key gluconeogenic enzyme, phosphoenolpyruvate carboxykinase (PEPCK). This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and its effects in both in vitro and in vivo models. Detailed experimental protocols and quantitative data are presented to support its use as a valuable tool in metabolic research and drug development.

Chemical Identity and Properties

This compound is the hydrochloride salt of 3-Mercaptopicolinic acid. Its fundamental properties are summarized in the table below.

PropertyValue
Chemical Name 3-Mercaptopicolinic acid hydrochloride
Synonyms SKF-34288 HCl, 3-MPA hydrochloride
CAS Number 320386-54-7
Molecular Formula C₆H₆ClNO₂S
Molecular Weight 191.63 g/mol
Chemical Structure

Mechanism of Action: Inhibition of PEPCK

This compound exerts its biological effects primarily through the potent and specific inhibition of phosphoenolpyruvate carboxykinase (PEPCK), a rate-limiting enzyme in the gluconeogenic pathway. Gluconeogenesis is the metabolic process responsible for the synthesis of glucose from non-carbohydrate precursors, playing a crucial role in maintaining blood glucose homeostasis during periods of fasting or starvation.

The primary enzymatic reaction catalyzed by PEPCK is the conversion of oxaloacetate (OAA) to phosphoenolpyruvate (PEP). This compound has been shown to inhibit both the cytosolic (PEPCK-C) and mitochondrial (PEPCK-M) isoforms of the enzyme.[1] Kinetic studies have revealed that it acts as a potent inhibitor with Ki values in the low micromolar range.[2]

Interestingly, the inhibitory mechanism is complex, involving both competitive and allosteric components.[3] this compound can bind to the active site of PEPCK, competing with the substrate oxaloacetate. Additionally, it can bind to a distinct allosteric site, inducing a conformational change in the enzyme that reduces its catalytic efficiency.[3]

Signaling Pathway: Gluconeogenesis Inhibition

The following diagram illustrates the central role of PEPCK in the gluconeogenesis pathway and the point of inhibition by this compound.

Gluconeogenesis_Pathway Pyruvate Pyruvate Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Pyruvate Carboxylase PEP Phosphoenolpyruvate (PEP) Oxaloacetate->PEP Glucose Glucose PEP->Glucose Multiple Steps PEPCK PEPCK PEPCK->Oxaloacetate Inhibitor SKF-34288 Hydrochloride Inhibitor->PEPCK Inhibition

Figure 1: Inhibition of Gluconeogenesis by this compound.

In Vitro and In Vivo Effects: Quantitative Data

This compound has been demonstrated to have significant biological effects in both cellular and animal models.

In Vitro Inhibition of PEPCK

The inhibitory potency of this compound against PEPCK has been quantified across various species.

Enzyme SourceIsoformKi (µM)Reference
Rat KidneyCytosolic & Mitochondrial2-10[2][4]
Guinea Pig KidneyCytosolic & Mitochondrial2-10[2][4]
Human KidneyCytosolic & Mitochondrial2-10[2][4]
Dog KidneyCytosolic & Mitochondrial2-10[2][4]
Rabbit KidneyCytosolic & Mitochondrial2-10[2][4]
Effects on C2C12 Myogenic Differentiation

In the C2C12 mouse myoblast cell line, this compound has been shown to inhibit cell proliferation and induce myogenic differentiation.[1]

Concentration (mM)Effect on C2C12 CellsReference
0.01 - 1Dose-dependent inhibition of cell proliferation (48h treatment)[1]
0.25, 0.5, 1Induction of myogenic differentiation (increased creatine kinase activity, fusion index, and myotube diameter)[1][5]
In Vivo Hypoglycemic Effects

Oral or intraperitoneal administration of this compound has been shown to lower blood glucose levels in various animal models.

Animal ModelConditionRoute of AdministrationEffectReference
Starved Rats-OralHypoglycemic effect[6][7]
Alloxan-diabetic RatsDiabetesOralHypoglycemic effect[6][7]
Starved Guinea Pigs-OralHypoglycemic effect[6][7]
Starved Mice-OralHypoglycemic effect[6][7]
Perfused Rat Liver--Inhibition of gluconeogenesis from lactate and alanine[8]

Experimental Protocols

General Experimental Workflow

The following diagram outlines a general workflow for investigating the effects of this compound.

Experimental_Workflow start Start prep Prepare SKF-34288 HCl Stock Solution start->prep invitro In Vitro Experiments prep->invitro invivo In Vivo Experiments prep->invivo pepck_assay PEPCK Enzyme Inhibition Assay invitro->pepck_assay c2c12_assay C2C12 Cell Differentiation Assay invitro->c2c12_assay animal_model Select Animal Model (e.g., Rat) invivo->animal_model data_collection_vitro Data Collection (e.g., Enzyme Kinetics) pepck_assay->data_collection_vitro c2c12_assay->data_collection_vitro treatment Administer SKF-34288 HCl animal_model->treatment data_collection_vivo Data Collection (e.g., Blood Glucose) treatment->data_collection_vivo analysis Data Analysis data_collection_vitro->analysis data_collection_vivo->analysis end End analysis->end

Figure 2: General Experimental Workflow for this compound Studies.
Protocol: PEPCK Enzyme Inhibition Assay

This protocol is for determining the inhibitory effect of this compound on PEPCK activity using a coupled-enzyme spectrophotometric assay.

Materials:

  • Purified PEPCK enzyme

  • This compound

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM MnCl₂)

  • Oxaloacetate (OAA)

  • GTP

  • NADH

  • Malate Dehydrogenase (MDH)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

  • Prepare serial dilutions of the inhibitor in Assay Buffer to achieve the desired final concentrations.

  • In a 96-well plate, add the following to each well:

    • Assay Buffer

    • NADH (to a final concentration of 0.2 mM)

    • GTP (to a final concentration of 1 mM)

    • Malate Dehydrogenase (an excess, e.g., 10 units/mL)

    • Varying concentrations of this compound or vehicle control.

  • Initiate the reaction by adding a pre-determined amount of purified PEPCK enzyme.

  • Immediately start the kinetic read on the spectrophotometer at 340 nm for a set period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C). The rate of NADH oxidation (decrease in absorbance at 340 nm) is proportional to the PEPCK activity.

  • To start the PEPCK-catalyzed reaction, add oxaloacetate (to a final concentration of, for example, 1 mM).

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the reaction velocity against the inhibitor concentration to determine the IC₅₀ and subsequently the Ki value using appropriate kinetic models.

Protocol: C2C12 Myogenic Differentiation Assay

This protocol describes the induction of myogenic differentiation in C2C12 cells in the presence of this compound.[9]

Materials:

  • C2C12 myoblasts

  • Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum and 1% penicillin-streptomycin.

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Multi-well cell culture plates

Procedure:

  • Seed C2C12 myoblasts in multi-well plates at a density that will allow them to reach near confluence within 24-48 hours. Culture the cells in Growth Medium at 37°C in a humidified atmosphere with 5% CO₂.

  • Once the cells reach approximately 80-90% confluency, aspirate the Growth Medium and wash the cells once with PBS.

  • Replace the medium with Differentiation Medium containing various concentrations of this compound (e.g., 0, 0.25, 0.5, 1 mM).

  • Culture the cells for 3-5 days, replacing the Differentiation Medium with freshly prepared medium containing the inhibitor every 24-48 hours.

  • Assess myogenic differentiation at desired time points using methods such as:

    • Morphological analysis: Observe the formation of multinucleated myotubes under a microscope.

    • Immunofluorescence staining: Stain for muscle-specific proteins like Myosin Heavy Chain (MyHC).

    • Creatine Kinase (CK) activity assay: Measure the activity of CK, an enzyme that increases during muscle differentiation.

Protocol: In Vivo Hypoglycemic Effect in a Rat Model

This protocol outlines a general procedure for evaluating the hypoglycemic effect of this compound in rats.[10]

Materials:

  • Male Wistar or Sprague-Dawley rats (fasted overnight)

  • This compound

  • Vehicle (e.g., water or saline)

  • Glucometer and test strips

  • Oral gavage needles or injection supplies

Procedure:

  • Acclimatize the rats to the experimental conditions for at least one week.

  • Fast the rats overnight (approximately 16-18 hours) with free access to water.

  • Record the baseline blood glucose levels from the tail vein using a glucometer.

  • Divide the rats into groups: a control group receiving the vehicle and treatment groups receiving different doses of this compound.

  • Administer this compound or vehicle via oral gavage or intraperitoneal injection.

  • Measure blood glucose levels at regular intervals post-administration (e.g., 30, 60, 90, 120, 180, and 240 minutes).

  • Plot the blood glucose levels over time for each group to determine the extent and duration of the hypoglycemic effect.

  • Perform statistical analysis to compare the blood glucose levels between the control and treated groups.

Conclusion

This compound is a powerful and specific inhibitor of PEPCK, making it an indispensable tool for studying gluconeogenesis and related metabolic pathways. Its demonstrated efficacy in both in vitro and in vivo settings provides a solid foundation for its use in research aimed at understanding metabolic diseases such as type 2 diabetes. The detailed protocols and compiled data in this guide are intended to facilitate the effective application of this compound in a laboratory setting.

Disclaimer: this compound is for research use only and is not intended for human or veterinary use. All experiments should be conducted in accordance with institutional and national guidelines for animal care and use.

References

Methodological & Application

Application Notes: 3-Mercaptopicolinic Acid Hydrochloride in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Mercaptopicolinic acid hydrochloride (3-MPA), a well-characterized inhibitor of phosphoenolpyruvate carboxykinase (PEPCK), is a valuable tool for studying cellular metabolism, particularly gluconeogenesis.[1][2][3][4][5][6] PEPCK is a critical enzyme in the gluconeogenic pathway, catalyzing the conversion of oxaloacetate to phosphoenolpyruvate. By inhibiting this step, 3-MPA effectively blocks the synthesis of glucose from non-carbohydrate precursors.[1][2][3][4] Its specific mechanism of action makes it a potent hypoglycemic agent and a subject of interest in metabolic research and drug development.[1][4][5][6][7] These application notes provide detailed protocols for utilizing 3-MPA in various cell culture assays to investigate its effects on cell viability, differentiation, and metabolic pathways.

Mechanism of Action

3-Mercaptopicolinic acid hydrochloride targets and inhibits the enzyme phosphoenolpyruvate carboxykinase (PEPCK), which exists in both cytosolic (PEPCK-C) and mitochondrial (PEPCK-M) isoforms.[8][9] The inhibition of PEPCK disrupts gluconeogenesis, the metabolic pathway responsible for the generation of glucose from non-carbohydrate substrates such as lactate, pyruvate, and certain amino acids.[1][2][3][4] Studies have shown that 3-MPA can act as both a competitive inhibitor with respect to phosphoenolpyruvate/oxaloacetate and as an allosteric inhibitor, binding to a site distinct from the active site to modulate enzyme activity.[5][6] This dual-mode inhibition contributes to its potency. The inhibition constant (Ki) for PEPCK is in the micromolar range, indicating a high affinity of the inhibitor for the enzyme.[7][10][11]

cluster_cytosol Cytosol cluster_mito Mitochondrion Pyruvate Pyruvate Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito Oxaloacetate_cyto Oxaloacetate PEP Phosphoenolpyruvate Oxaloacetate_cyto->PEP PEPCK-C Glucose Glucose PEP->Glucose Multiple Steps (Gluconeogenesis) PEPCK_C PEPCK-C Oxaloacetate_mito Oxaloacetate Pyruvate_mito->Oxaloacetate_mito Pyruvate Carboxylase Oxaloacetate_mito->Oxaloacetate_cyto Transport Oxaloacetate_mito->PEP PEPCK-M PEPCK_M PEPCK-M MPA 3-Mercaptopicolinic Acid (3-MPA) MPA->PEPCK_C Inhibits MPA->PEPCK_M Inhibits

Figure 1: Signaling pathway showing the inhibitory action of 3-MPA on PEPCK.

Data Presentation

The following table summarizes the quantitative data related to the activity of 3-Mercaptopicolinic acid hydrochloride in various assays.

ParameterValueCell Line / SystemSource
PEPCK Inhibition (Ki) 2-10 µMRat, guinea pig, dog, rabbit, human[10]
PEPCK Inhibition (Ki) Competitive site: ~10 µMAllosteric site: ~150 µMRat PEPCK[5][6]
Cell Proliferation Inhibition 0.01 - 1 mM (dose-dependent)C2C12 mouse myoblasts[7][8][9]
Induction of Myogenic Differentiation 0.25, 0.5, 1 mMC2C12 mouse myoblasts[8][9]
Inhibition of Succinate Production 200 µM (2.2-fold inhibition)Trypanosoma cruzi epimastigotes[12]

Experimental Protocols

Protocol 1: Cell Viability and Proliferation Assay (MTT-Based)

This protocol outlines the use of a colorimetric MTT assay to assess the effect of 3-MPA on cell viability and proliferation. The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • 3-Mercaptopicolinic acid hydrochloride (3-MPA)

  • Cell line of interest (e.g., C2C12, HepG2)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 3-MPA in a suitable solvent (e.g., water or DMSO).[11] Further dilute the stock solution in complete culture medium to obtain a range of desired final concentrations (e.g., 0.01, 0.1, 0.25, 0.5, 1 mM).[7][8]

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of 3-MPA. Include a vehicle control (medium with the same concentration of the solvent used to dissolve 3-MPA).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours).[7][8]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

A Seed cells in 96-well plate B Incubate for 24h A->B D Treat cells with 3-MPA B->D C Prepare 3-MPA dilutions C->D E Incubate for 48h D->E F Add MTT solution E->F G Incubate for 2-4h F->G H Add solubilization solution G->H I Read absorbance at 570 nm H->I

Figure 2: Workflow for the MTT-based cell viability assay with 3-MPA.

Protocol 2: Myogenic Differentiation Assay in C2C12 Cells

This protocol describes how to induce and assess myogenic differentiation in C2C12 mouse myoblast cells using 3-MPA.

Materials:

  • C2C12 myoblasts

  • Growth Medium (GM): DMEM supplemented with 10% Fetal Bovine Serum (FBS)

  • Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum

  • 3-Mercaptopicolinic acid hydrochloride (3-MPA)

  • Phosphate-Buffered Saline (PBS)

  • Fixation and staining reagents for immunofluorescence (e.g., 4% paraformaldehyde, antibodies against myosin heavy chain)

  • Creatine Kinase Activity Assay Kit

Procedure:

  • Cell Seeding: Plate C2C12 myoblasts in GM at a density that will result in confluence after 24-48 hours.

  • Induction of Differentiation: Once cells reach confluence, switch the medium to DM to induce differentiation.

  • 3-MPA Treatment: Simultaneously with the switch to DM, treat the cells with various concentrations of 3-MPA (e.g., 0.25, 0.5, 1 mM) dissolved in DM.[8][9] Include a control group with DM alone.

  • Incubation: Culture the cells for 4-5 days in the presence of 3-MPA, replacing the medium with fresh DM and 3-MPA every 48 hours.

  • Assessment of Differentiation:

    • Morphological Analysis: Observe the formation of multinucleated myotubes under a microscope.

    • Creatine Kinase Activity: On day 5, lyse the cells and measure the creatine kinase activity according to the manufacturer's protocol. An increase in activity is indicative of myogenic differentiation.[8]

    • Immunofluorescence: Fix the cells and perform immunofluorescence staining for myosin heavy chain, a marker for differentiated myotubes. The fusion index (percentage of nuclei within myotubes) can be calculated.[8]

A Seed C2C12 cells in Growth Medium B Grow to confluence A->B C Switch to Differentiation Medium B->C D Treat with 3-MPA C->D E Incubate for 4-5 days D->E F Assess differentiation (Morphology, Creatine Kinase, Immunofluorescence) E->F

Figure 3: Workflow for inducing myogenic differentiation with 3-MPA.

Protocol 3: Conceptual Workflow for Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) can be employed to quantify the changes in metabolic pathway utilization upon treatment with 3-MPA. This is a conceptual workflow as the specific experimental details will vary based on the cell type and analytical platform (e.g., LC-MS, GC-MS).

Conceptual Steps:

  • Stable Isotope Labeling: Culture cells in a medium containing a stable isotope-labeled substrate, such as ¹³C-glucose or ¹³C-glutamine.

  • 3-MPA Treatment: Treat the cells with an effective concentration of 3-MPA.

  • Metabolite Extraction: After a defined incubation period, quench cellular metabolism and extract intracellular metabolites.

  • Analytical Measurement: Analyze the isotopic labeling patterns of key metabolites using mass spectrometry or NMR.

  • Flux Calculation: Use computational modeling to calculate the metabolic fluxes through the relevant pathways, such as glycolysis, the TCA cycle, and gluconeogenesis. The changes in these fluxes in the presence of 3-MPA will reveal its impact on cellular metabolism.

A Culture cells with ¹³C-labeled substrate B Treat with 3-MPA A->B C Incubate to achieve isotopic steady state B->C D Quench metabolism and extract metabolites C->D E Analyze isotopic labeling (e.g., LC-MS) D->E F Calculate metabolic fluxes E->F

Figure 4: Conceptual workflow for metabolic flux analysis with 3-MPA.

Conclusion

3-Mercaptopicolinic acid hydrochloride is a specific and potent inhibitor of PEPCK, making it an indispensable tool for studying metabolic pathways in a cellular context. The protocols provided herein offer a starting point for researchers to investigate the effects of 3-MPA on cell viability, differentiation, and metabolic fluxes. Appropriate optimization of cell densities, compound concentrations, and incubation times may be necessary for specific cell lines and experimental questions.

References

Application Notes and Protocols: Dosing and Administration of 3-Mercaptopropionic Acid (3-MPA) in Rats

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Mercaptopropionic acid (3-MPA) is a well-established convulsant agent used in rodent models to study the mechanisms of epilepsy and to screen potential anticonvulsant drugs. It primarily acts as an inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA)[1][2]. This inhibition leads to a reduction in GABA levels in the brain, resulting in hyperexcitability and seizures[2]. These application notes provide detailed information on the dosing and administration of 3-MPA in rats for inducing seizures and studying its neurochemical effects.

Quantitative Data Summary

The following tables summarize the reported dosages and pharmacokinetic parameters of 3-MPA in rats from various studies.

Table 1: Dosing Regimens for Seizure Induction and Neurochemical Studies

Study TypeRat StrainRoute of AdministrationDosageObserved EffectsReference
Seizure InductionWistarIntraperitoneal (i.p.)CD50 for minimal seizures was significantly lower in 18-day-old rats than in older animals. CD50 for major seizures did not change significantly with development.Clonic, minimal seizures, and generalized tonic-clonic seizures.[1]
Neurochemical AnalysisWistarIntraperitoneal (i.p.)25 mg/kg20-30% decrease in GABA concentration in the hypothalamus, superior colliculus, and hippocampus, and a 35% decrease in pancreatic islets 60 minutes post-administration.[2]
Pharmacokinetic StudyNot SpecifiedNot Specified50 mg/kg and 100 mg/kgThe average brain elimination rate constant (Ke) was 0.060 min⁻¹ for the 50 mg/kg dose and 0.018 min⁻¹ for the 100 mg/kg dose.[3]
Steady-State Seizure ModelNot SpecifiedIntravenous (i.v.)60 mg/kg loading dose followed by a constant infusion of 50 mg/kg/min.Induced status epilepticus, allowing for the study of changes in striatal neurotransmitters.[4]
Repetitive Seizure ModelNot SpecifiedNot SpecifiedDaily administration for 4 days.Increased expression of the GluN2A subunit of the NMDA receptor in the hippocampus.[5]

Table 2: Pharmacokinetic Parameters of 3-MPA in Rat Brain

ParameterValueBrain RegionDosingReference
Cmax14.9 ± 0.6 µg/mLStriatumConstant Infusion[3]
Cmax21.7 ± 1.9 µg/mLHippocampusConstant Infusion[3]
Ke0.020 ± 0.007 min⁻¹StriatumConstant Infusion[3]
Ke0.023 ± 0.003 min⁻¹HippocampusConstant Infusion[3]

Experimental Protocols

Protocol 1: Induction of Acute Seizures with 3-MPA

This protocol describes the induction of acute seizures in rats using a single intraperitoneal injection of 3-MPA, based on methodologies reported in the literature[1][2].

Objective: To induce convulsive seizures in rats for electrophysiological and behavioral analysis.

Materials:

  • 3-Mercaptopropionic acid (3-MPA)

  • Sterile saline (0.9% NaCl)

  • Male Wistar rats (age as required for the study, e.g., 7, 12, 18, 25 days old, and adult)[1]

  • Syringes and needles for injection

  • Animal scale

  • Observation chamber

  • Electroencephalography (EEG) recording equipment (optional)

Procedure:

  • Animal Preparation: Acclimatize rats to the housing conditions for at least one week before the experiment. House animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

  • 3-MPA Solution Preparation: Prepare a fresh solution of 3-MPA in sterile saline on the day of the experiment. The concentration should be calculated to allow for an injection volume of approximately 1-2 mL/kg.

  • Dosing: Weigh each rat accurately. Administer the calculated dose of 3-MPA via intraperitoneal (i.p.) injection. A dose of 25 mg/kg has been shown to cause significant neurochemical changes[2]. Doses for seizure induction may need to be determined empirically, with studies showing varied CD50 values depending on the age of the rat[1].

  • Observation: Immediately after injection, place the rat in an observation chamber. Monitor for the onset, duration, and severity of seizures. Seizure activity can be classified into minimal (clonic) and major (generalized tonic-clonic) seizures[1].

  • Electrocorticographic (ECoG) Monitoring (Optional): For detailed analysis of brain electrical activity, implant electrodes over the cortex prior to the experiment. Record ECoG activity before and after 3-MPA administration to monitor for epileptiform discharges[1].

  • Data Analysis: Analyze the latency to seizure onset, seizure duration, and seizure score. If ECoG is recorded, analyze the changes in EEG patterns.

Protocol 2: Steady-State Chemical Seizure Model using 3-MPA Infusion

This protocol outlines a method to achieve a steady-state concentration of 3-MPA in the brain to induce status epilepticus for neurochemical studies, as described by M.A. Real et al.[4].

Objective: To create a sustained seizure model for in-vivo microdialysis and monitoring of neurotransmitter dynamics.

Materials:

  • 3-Mercaptopropionic acid (3-MPA)

  • Sterile saline (0.9% NaCl)

  • Male rats

  • Intravenous (i.v.) catheterization equipment

  • Infusion pump

  • In-vivo microdialysis probes and system

  • High-performance liquid chromatography (HPLC) system for neurotransmitter analysis

  • ECoG recording equipment

Procedure:

  • Surgical Preparation: Anesthetize the rat and surgically implant an intravenous catheter (e.g., in the jugular vein) for drug infusion. If performing microdialysis or ECoG, implant the microdialysis probe in the brain region of interest (e.g., striatum) and cortical electrodes for ECoG recording. Allow the animal to recover from surgery.

  • Dosing Regimen: To achieve a steady-state brain concentration of 3-MPA, administer an initial intravenous loading dose of 60 mg/kg. Immediately following the loading dose, begin a constant intravenous infusion of 50 mg/kg/min[4]. Note: The infusion rate from the source appears high and should be carefully verified; it may represent a typographical error and a lower rate (e.g., mg/kg/hr) might be more appropriate.

  • Microdialysis Sampling: Begin collecting microdialysis samples from the target brain region before 3-MPA administration to establish a baseline. Continue sampling throughout the infusion period and after its cessation at desired intervals (e.g., every 5 or 60 seconds)[4].

  • ECoG Monitoring: Continuously monitor ECoG to confirm the induction and maintenance of status epilepticus.

  • Sample Analysis: Analyze the collected microdialysis samples using HPLC to quantify neurotransmitter levels, such as glutamate and GABA[4].

  • Data Analysis: Correlate the changes in neurotransmitter concentrations with the ECoG activity to understand the neurochemical dynamics during status epilepticus.

Visualizations

G cluster_protocol Experimental Workflow: 3-MPA Induced Seizure Model animal_prep Animal Preparation (Wistar/Sprague-Dawley Rats) dosing Administration (i.p. or i.v.) animal_prep->dosing drug_prep 3-MPA Solution Preparation (in 0.9% Saline) drug_prep->dosing observation Behavioral Observation (Seizure Scoring) dosing->observation ecog Electrocorticography (ECoG) (Optional) dosing->ecog microdialysis In-Vivo Microdialysis (Optional) dosing->microdialysis data_analysis Data Analysis observation->data_analysis ecog->data_analysis microdialysis->data_analysis

Caption: Workflow for 3-MPA induced seizure experiments in rats.

G Signaling Pathway of 3-MPA Action mpa 3-Mercaptopropionic Acid (3-MPA) gad Glutamate Decarboxylase (GAD) mpa->gad Inhibits gaba GABA Synthesis gad->gaba Catalyzes gaba_levels Decreased GABA Levels gad->gaba_levels Leads to glutamate Glutamate glutamate->gad inhibition Reduced Neuronal Inhibition gaba_levels->inhibition seizures Seizures inhibition->seizures

Caption: Mechanism of 3-MPA induced seizures via GAD inhibition.

References

3-MPA hydrochloride protocol for C2C12 muscle cells

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Investigation of 3-MPA Hydrochloride Effects in C2C12 Muscle Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Mercaptopropionic acid (3-MPA) is a well-characterized organosulfur compound that acts as a competitive inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for synthesizing gamma-aminobutyric acid (GABA) from glutamate.[1][2][3][4] While its effects as a convulsant due to the reduction of GABA in the central nervous system are extensively studied, its role in skeletal muscle metabolism and differentiation is less understood.[1] C2C12 myoblasts, a murine muscle cell line, provide a robust in vitro model for studying myogenesis, the process of muscle cell differentiation.[5] Glutamate is a key amino acid in cellular metabolism, and its downstream pathways could be critical for the significant metabolic reprogramming that occurs during myogenesis.

This document provides a proposed protocol for treating C2C12 muscle cells with 3-MPA hydrochloride to investigate its potential effects on myoblast proliferation, differentiation, and cellular viability. The methodologies outlined here are based on standard C2C12 culture techniques and the known mechanism of action of 3-MPA.[6][7][8]

Signaling Pathway of 3-MPA Hydrochloride

3-MPA acts by directly inhibiting the enzyme glutamate decarboxylase (GAD).[9][10] GAD is a pyridoxal-phosphate (PLP) dependent enzyme that catalyzes the decarboxylation of glutamate to form GABA.[9] By competitively binding to GAD, 3-MPA blocks this conversion, leading to a decrease in intracellular GABA levels and an accumulation of glutamate. The consequences of this inhibition in skeletal muscle cells are yet to be fully elucidated.

MPA_Pathway cluster_0 cluster_1 Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD Substrate GABA GABA GAD->GABA Catalyzes Conversion MPA 3-MPA Hydrochloride MPA->GAD Inhibition

Caption: Mechanism of 3-MPA hydrochloride as an inhibitor of GAD.

Experimental Protocols

The following protocols provide a framework for investigating the effects of 3-MPA hydrochloride on C2C12 cells. A critical first step is to determine the optimal, non-toxic concentration range through a dose-response experiment.

General Experimental Workflow

The overall process involves culturing and differentiating C2C12 cells, treating them with various concentrations of 3-MPA hydrochloride, and subsequently analyzing the cells using various biochemical and molecular assays.

C2C12_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis Culture Culture C2C12 Myoblasts (Growth Medium) Seed Seed Cells for Experiment Culture->Seed Differentiate Induce Differentiation (Differentiation Medium) Seed->Differentiate Treat Treat with 3-MPA Hydrochloride Differentiate->Treat Viability Cell Viability Assay (e.g., MTT) Treat->Viability Protein Protein Analysis (Western Blot) Treat->Protein Gene Gene Expression (qPCR) Treat->Gene Morphology Morphological Analysis (Microscopy) Treat->Morphology

Caption: General workflow for C2C12 cell treatment and analysis.
C2C12 Cell Culture and Differentiation

This protocol describes the standard procedure for maintaining C2C12 myoblasts and inducing their differentiation into myotubes.[5]

Materials:

  • C2C12 mouse myoblasts

  • Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Differentiation Medium (DM): DMEM with 2% Horse Serum and 1% Penicillin-Streptomycin.[11]

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (0.25%)

Procedure:

  • Culture C2C12 myoblasts in GM at 37°C in a humidified atmosphere of 5% CO2.

  • When cells reach 80-90% confluency, aspirate the GM and wash the cells once with sterile PBS.

  • To passage cells, add Trypsin-EDTA and incubate for 3-5 minutes at 37°C. Neutralize with GM and centrifuge cells for plating.

  • To induce differentiation, allow myoblasts to reach 100% confluency. Aspirate the GM, wash with PBS, and replace it with DM.[5][12]

  • Change the DM every 48 hours. Myotube formation should be visible within 3-5 days.

3-MPA Hydrochloride Treatment

Materials:

  • 3-MPA hydrochloride powder

  • Sterile DMSO or PBS for stock solution preparation

  • Differentiated C2C12 myotubes in culture plates

Procedure:

  • Prepare a sterile stock solution of 3-MPA hydrochloride (e.g., 100 mM in sterile PBS or DMSO). Store aliquots at -20°C.

  • On day 3 of differentiation, dilute the 3-MPA hydrochloride stock solution in fresh DM to achieve the desired final concentrations. It is recommended to perform a dose-response curve (e.g., 0 µM, 10 µM, 50 µM, 100 µM, 250 µM, 500 µM) to determine the optimal concentration.

  • Aspirate the old medium from the differentiated C2C12 cells and add the DM containing the respective concentrations of 3-MPA hydrochloride. Include a vehicle control (DM with an equivalent amount of DMSO or PBS).

  • Incubate the cells for the desired time period (e.g., 24 or 48 hours) before proceeding with analysis.

Key Experimental Assays

A. MTT Assay for Cell Viability

This assay assesses the cytotoxicity of 3-MPA hydrochloride on C2C12 cells.

Procedure:

  • Seed C2C12 myoblasts in a 96-well plate and differentiate as described above.

  • Treat cells with varying concentrations of 3-MPA hydrochloride for 24-48 hours.

  • Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Express results as a percentage of the vehicle control.

B. Western Blotting for Protein Expression

This technique is used to quantify the levels of key proteins involved in myogenesis.

Procedure:

  • Lyse the treated C2C12 myotubes in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

  • Determine protein concentration using a BCA assay.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane overnight at 4°C with primary antibodies against proteins of interest (e.g., MyoD, Myogenin, Myosin Heavy Chain (MyHC), and GAD67). Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect protein bands using a chemiluminescence detection system and quantify band intensity using image analysis software.

C. Quantitative Real-Time PCR (qPCR) for Gene Expression

qPCR is used to measure the mRNA levels of genes involved in muscle differentiation.

Procedure:

  • Isolate total RNA from treated C2C12 myotubes using a suitable RNA isolation kit (e.g., TRIzol method).[6]

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Perform qPCR using SYBR Green master mix and primers for target genes (e.g., Myod1, Myog, Myh1) and a reference gene (e.g., Gapdh).

  • Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression.

Quantitative Data Analysis (Hypothetical Data)

The following tables summarize potential quantitative outcomes from treating C2C12 myotubes with 3-MPA hydrochloride. Note: This is example data for illustrative purposes only.

Table 1: Effect of 3-MPA Hydrochloride on C2C12 Myotube Viability (MTT Assay)

Treatment Concentration (µM)Cell Viability (% of Control) ± SD
0 (Vehicle Control)100 ± 4.5
1098.2 ± 5.1
5095.6 ± 4.8
10091.3 ± 6.2
25075.4 ± 7.1
50048.9 ± 8.3

Table 2: Relative Protein Expression of Myogenic Markers after 48h Treatment

TreatmentMyogenin (Fold Change)Myosin Heavy Chain (Fold Change)
Control (0 µM 3-MPA)1.001.00
100 µM 3-MPA0.650.58

Table 3: Relative Gene Expression of Myogenic Factors after 24h Treatment

TreatmentMyod1 mRNA (Fold Change)Myog mRNA (Fold Change)
Control (0 µM 3-MPA)1.001.00
100 µM 3-MPA0.720.45

References

Application Notes and Protocols: SKF-34288 Hydrochloride in Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF-34288 hydrochloride, also known as 3-mercaptopicolinic acid (3-MPA), is a potent and specific inhibitor of phosphoenolpyruvate carboxykinase (PEPCK), a key enzyme in gluconeogenesis. In vitro studies have demonstrated its efficacy in inhibiting glucose synthesis, as well as influencing cell proliferation and differentiation. These application notes provide a comprehensive overview of the effective concentrations and detailed protocols for the use of this compound in various in vitro settings.

Data Presentation: Effective Concentrations of this compound

The following tables summarize the effective concentrations of this compound in different in vitro applications.

Application Cell Type/System Effective Concentration Range Observed Effect Reference
PEPCK InhibitionIsolated EnzymeKi: 2-9 µMInhibition of PEPCK activity[1]
PEPCK InhibitionIsolated EnzymeCompetitive Ki: ~10 µM (PEP/OAA site)Inhibition of PEPCK activity[2]
PEPCK InhibitionIsolated EnzymeAllosteric Ki: ~150 µMInhibition of PEPCK activity[2]
Cell Proliferation InhibitionC2C12 myoblasts0.01 - 1 mMDose-dependent inhibition of cell proliferation
Myogenic Differentiation InductionC2C12 myoblasts0.25, 0.5, 1 mMIncreased creatine kinase activity, fusion index, and myotube diameter[3]
Gluconeogenesis InhibitionRat kidney-cortex and liver slicesNot specifiedInhibition of gluconeogenesis from lactate[4][5]
Gluconeogenesis InhibitionIsolated rat hepatocytesNot specifiedInhibition of gluconeogenesis from lactate, pyruvate, and alanine[4][5]

Experimental Protocols

C2C12 Cell Proliferation Assay (CCK-8)

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of this compound on the proliferation of C2C12 myoblasts.

Materials:

  • C2C12 myoblasts

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) (Growth Medium)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed C2C12 myoblasts in a 96-well plate at a density of 5,000 cells/well in 100 µL of Growth Medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in Growth Medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 0.5, 1 mM).

  • After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with the solvent used for the stock solution).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • At each time point, add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

C2C12 Myogenic Differentiation Assay

This protocol describes the induction of myogenic differentiation in C2C12 cells and the assessment of differentiation using creatine kinase activity as a marker.

Materials:

  • C2C12 myoblasts

  • Growth Medium (DMEM with 10% FBS)

  • Differentiation Medium (DMEM with 2% Horse Serum)

  • This compound stock solution

  • 6-well cell culture plates

  • Phosphate Buffered Saline (PBS)

  • Cell lysis buffer

  • Creatine Kinase Assay Kit

  • Protein assay reagent (e.g., BCA or Bradford)

Procedure:

  • Seed C2C12 myoblasts in 6-well plates in Growth Medium and grow to confluence.

  • To induce differentiation, replace the Growth Medium with Differentiation Medium. This is considered Day 0 of differentiation.

  • Add this compound to the Differentiation Medium at the desired concentrations (e.g., 0.25, 0.5, 1 mM). Include a vehicle control.[3]

  • Culture the cells for 5-7 days, changing the Differentiation Medium with fresh inhibitor every 48 hours.[3]

  • At the end of the differentiation period, wash the cells with PBS and lyse the cells using a suitable lysis buffer.

  • Collect the cell lysates and centrifuge to pellet cell debris.

  • Determine the protein concentration of the supernatant using a standard protein assay.

  • Measure the creatine kinase activity in the cell lysates using a commercial assay kit, following the manufacturer's instructions.

  • Normalize the creatine kinase activity to the total protein concentration.

In Vitro PEPCK Enzyme Activity Assay (Spectrophotometric)

This protocol provides a general method for measuring the enzymatic activity of PEPCK, which can be adapted to assess the inhibitory effect of this compound.

Materials:

  • Purified PEPCK enzyme or cell/tissue lysate containing PEPCK

  • Assay Buffer (e.g., Tris-HCl or HEPES buffer, pH 7.4)

  • Substrates: Phosphoenolpyruvate (PEP) and GDP (or ADP)

  • Cofactors: MnCl2 or MgCl2

  • Coupling enzymes: Malate Dehydrogenase (MDH)

  • NADH

  • This compound

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, GDP (or ADP), MnCl2 (or MgCl2), MDH, and NADH in a cuvette.

  • Add the PEPCK enzyme source to the reaction mixture.

  • To determine the inhibitory effect, pre-incubate the enzyme with various concentrations of this compound for a defined period before starting the reaction.

  • Initiate the reaction by adding the substrate, PEP.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of decrease is proportional to the PEPCK activity.

  • Calculate the enzyme activity and the percentage of inhibition by this compound.

In Vitro Gluconeogenesis Assay (Isolated Rat Hepatocytes)

This protocol describes the measurement of gluconeogenesis in isolated primary rat hepatocytes.

Materials:

  • Isolated rat hepatocytes

  • Krebs-Ringer bicarbonate buffer (or similar)

  • Gluconeogenic substrate (e.g., lactate and pyruvate)

  • This compound

  • Glucose assay kit

Procedure:

  • Isolate hepatocytes from rat liver using standard collagenase perfusion methods.

  • Resuspend the isolated hepatocytes in Krebs-Ringer bicarbonate buffer.

  • Incubate the hepatocyte suspension with the gluconeogenic substrates (e.g., 10 mM lactate and 1 mM pyruvate).

  • Add different concentrations of this compound to the incubation mixture. Include a control without the inhibitor.

  • Incubate the cells at 37°C with gentle shaking.

  • Take aliquots of the cell suspension at various time points (e.g., 0, 30, 60, 90 minutes).

  • Stop the reaction in the aliquots (e.g., by adding perchloric acid).

  • Neutralize the samples and centrifuge to remove precipitated protein.

  • Measure the glucose concentration in the supernatant using a glucose assay kit.

  • The rate of gluconeogenesis is determined by the rate of glucose production.

Mandatory Visualizations

Gluconeogenesis_Inhibition cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Pyruvate_m Pyruvate PC Pyruvate Carboxylase Pyruvate_m->PC OAA_m Oxaloacetate PC->OAA_m OAA_c Oxaloacetate OAA_m->OAA_c Malate-Aspartate Shuttle Lactate Lactate Pyruvate_c Pyruvate Lactate->Pyruvate_c Pyruvate_c->Pyruvate_m PEPCK PEPCK OAA_c->PEPCK PEP Phosphoenolpyruvate PEPCK->PEP Glucose Glucose PEP->Glucose Multiple Steps SKF34288 SKF-34288 HCl SKF34288->PEPCK Inhibition

Caption: Inhibition of the Gluconeogenesis Pathway by this compound.

Experimental_Workflow_Cell_Proliferation start Seed C2C12 cells (5,000 cells/well) incubation1 Incubate 24h start->incubation1 treatment Add SKF-34288 HCl (0.01 - 1 mM) incubation1->treatment incubation2 Incubate (24, 48, 72h) treatment->incubation2 add_cck8 Add CCK-8 (10 µL/well) incubation2->add_cck8 incubation3 Incubate 1-4h add_cck8->incubation3 readout Measure Absorbance (450 nm) incubation3->readout end Calculate Cell Viability readout->end

Caption: Workflow for C2C12 Cell Proliferation Assay using CCK-8.

Downstream_Effects_PEPCK_Inhibition SKF34288 SKF-34288 HCl PEPCK PEPCK SKF34288->PEPCK Inhibition PEP ↓ Phosphoenolpyruvate (PEP) PEPCK->PEP Energetic_Stress ↑ Energetic Stress PEP->Energetic_Stress Ca_Signaling Altered Ca2+ Signaling PEP->Ca_Signaling AMPK ↑ AMPK Activation Energetic_Stress->AMPK Cell_Cycle_Arrest Cell Cycle Arrest AMPK->Cell_Cycle_Arrest Proliferation ↓ Cell Proliferation Cell_Cycle_Arrest->Proliferation Differentiation ↑ Myogenic Differentiation Ca_Signaling->Differentiation

Caption: Potential Downstream Effects of PEPCK Inhibition by SKF-34288 HCl.

References

Application Notes and Protocols for Studying 3-Mercaptopicolinic Acid Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Mercaptopicolinic acid (3-MPA) is a potent and specific inhibitor of phosphoenolpyruvate carboxykinase (PEPCK), a key enzyme in the gluconeogenic pathway.[1][2][3] This characteristic makes 3-MPA an invaluable tool for studying glucose metabolism, particularly the regulation of gluconeogenesis in various physiological and pathological states. Its ability to induce hypoglycemia in starved animal models has been well-documented.[4] These application notes provide detailed methodologies for utilizing animal models to investigate the effects of 3-MPA, focusing on in vivo and in vitro experimental setups.

Data Presentation: Quantitative Effects of 3-MPA

The following tables summarize quantitative data on the effects of 3-Mercaptopicolinic acid from various studies, providing a comparative overview of its potency and metabolic consequences in different animal models.

Table 1: In Vivo Effects of 3-MPA on Blood Metabolites in Rats

Animal ModelTreatment GroupFasting StateBlood Glucose LevelsBlood Lactate LevelsReference
RatControlFed8.0 ± 0.2 mM1.9 ± 0.1 mM[5]
Rat3-MPA TreatedFed7.9 ± 0.3 mM2.1 ± 0.2 mM[5]
RatControlOvernight Fasted6.5 ± 0.2 mM1.3 ± 0.1 mM[5]
Rat3-MPA TreatedOvernight Fasted4.2 ± 0.4 mM3.5 ± 0.5 mM[5]

*Indicates a statistically significant difference compared to the control group under the same fasting state.

Table 2: Inhibition of PEPCK by 3-MPA Across Different Species

SpeciesEnzyme SourceKi (μM) for 3-MPAReference
RatCytosolic PEPCK~5[6]
RatCytosolic PEPCK2-10[7]
Guinea PigCytosolic PEPCK2-10[7]
DogCytosolic PEPCK2-10[7]
RabbitCytosolic PEPCK2-10[7]
HumanCytosolic PEPCK2-10[7]

Table 3: Species-Specific Inhibition of Renal Gluconeogenesis by 3-MPA

SpeciesDegree of InhibitionReference
Rat> Guinea Pig[7]
Guinea Pig≥ Human[7]
Human> Rabbit[7]
Rabbit≥ Dog[7]

Experimental Protocols

In Vivo Administration of 3-MPA

1. Protocol for Oral Gavage in Rats

This protocol is adapted for the administration of aqueous solutions of 3-MPA.

Materials:

  • 3-Mercaptopicolinic acid solution (dissolved in water or saline)

  • Appropriately sized gavage needles (e.g., 16-20 gauge for adult rats)[8]

  • Syringes

  • Animal scale

  • Personal Protective Equipment (PPE)

Procedure:

  • Animal Preparation: Acclimatize rats to handling for several days prior to the experiment to minimize stress. Weigh each rat on the day of the experiment to calculate the precise dosage. A typical dose to induce hypoglycemia in starved rats is in the range of 30-300 mg/kg.[9]

  • Dosage Calculation: The maximum recommended dosing volume for oral gavage in rats is 10-20 ml/kg.[6][8] Prepare the 3-MPA solution to a concentration that allows for accurate administration within this volume range.

  • Restraint: Gently but firmly restrain the rat. One common method is to hold the rat over the neck and thoracic region while supporting the lower body.[6] The head should be extended to create a straight line from the mouth to the esophagus.

  • Gavage Needle Insertion:

    • Measure the gavage needle externally from the tip of the rat's nose to the last rib to determine the correct insertion depth.[6]

    • Lubricate the tip of the gavage needle with water or a water-soluble lubricant.

    • Gently insert the needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without resistance. Do not force the needle. [6]

  • Administration: Once the needle is correctly positioned in the stomach, administer the 3-MPA solution slowly.

  • Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any signs of distress, such as labored breathing.[8] Subsequent monitoring should occur at regular intervals as dictated by the experimental design.

2. Protocol for Intraperitoneal (IP) Injection in Mice

This protocol outlines the procedure for administering 3-MPA via intraperitoneal injection.

Materials:

  • 3-Mercaptopicolinic acid solution (sterile, dissolved in a suitable vehicle like saline)

  • Sterile syringes (e.g., 1 ml)

  • Sterile needles (e.g., 25-27 gauge)[4]

  • 70% ethanol or other appropriate disinfectant

  • Animal scale

  • PPE

Procedure:

  • Animal and Dose Preparation: Weigh the mouse to determine the correct injection volume. The maximum recommended IP injection volume for mice is 10 ml/kg.[4]

  • Restraint: Securely restrain the mouse using a scruff technique, ensuring the animal is immobile. Turn the mouse to expose its abdomen.[1][10]

  • Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum or urinary bladder.[1][10]

  • Injection:

    • Disinfect the injection site with 70% ethanol.

    • Tilt the mouse's head slightly downward to help displace the abdominal organs.

    • Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[10]

    • Aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or other fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.[1][4]

    • Inject the 3-MPA solution smoothly.

  • Post-Injection Care: Withdraw the needle and return the mouse to its cage. Monitor the animal for any adverse reactions.

In Vitro Experiments

3. Protocol for Isolated Perfused Rat Liver

This technique allows for the study of hepatic metabolism in a controlled environment, free from systemic influences.

Materials:

  • Surgical instruments for cannulation

  • Perfusion apparatus (including pump, oxygenator, and temperature-controlled chamber)

  • Krebs-Henseleit bicarbonate buffer (or other suitable perfusion medium), gassed with 95% O2 / 5% CO2[11][12]

  • Substrates for gluconeogenesis (e.g., lactate, pyruvate, alanine)

  • 3-Mercaptopicolinic acid

  • Analytical equipment for measuring glucose, lactate, and other metabolites in the perfusate

Procedure:

  • Surgical Preparation: Anesthetize a rat (e.g., with pentobarbital). Perform a laparotomy to expose the portal vein and inferior vena cava.

  • Cannulation: Cannulate the portal vein for inflow of the perfusion medium and the inferior vena cava for outflow. Ligate other vessels to isolate the liver circulation.

  • Initiation of Perfusion: Start the perfusion with pre-warmed (37°C), oxygenated buffer at a constant flow rate (e.g., 3-4 ml/min/g liver weight).[12]

  • Stabilization Period: Allow the liver to stabilize for a period (e.g., 20-30 minutes) during which the perfusate is discarded (open-circuit perfusion).

  • Experimental Phase:

    • Switch to a recirculating perfusion system if desired.

    • Introduce gluconeogenic substrates into the perfusion medium.

    • After a baseline period, add 3-MPA to the perfusate at the desired concentration.

    • Collect perfusate samples at regular intervals from the inflow and outflow lines for metabolite analysis.

  • Data Analysis: Measure the concentrations of glucose, lactate, and other relevant metabolites in the perfusate samples. Calculate the rates of glucose production and substrate uptake.

4. Protocol for PEPCK Activity Assay in Tissue Homogenates

This assay measures the enzymatic activity of PEPCK in liver or kidney tissue samples.

Materials:

  • Tissue homogenizer (e.g., Potter-Elvehjem)[13]

  • Refrigerated centrifuge

  • Spectrophotometer

  • Homogenization buffer (e.g., containing sucrose, Tris-HCl, EDTA, DTT)[13]

  • Assay mixture (containing buffer, substrates like oxaloacetate and GTP, and coupling enzymes if using a spectrophotometric assay)

  • 3-Mercaptopicolinic acid (for in vitro inhibition studies)

  • Protein quantification assay kit (e.g., Bradford or BCA)

Procedure:

  • Tissue Homogenization:

    • Excise the tissue of interest (e.g., liver, kidney cortex) and place it in ice-cold homogenization buffer.

    • Homogenize the tissue thoroughly on ice.

    • Centrifuge the homogenate at a low speed to remove cellular debris. The supernatant will contain the cytosolic fraction with PEPCK.[13]

  • Protein Quantification: Determine the protein concentration of the supernatant to normalize the enzyme activity.

  • Enzymatic Assay:

    • Several methods can be used to measure PEPCK activity. A common spectrophotometric method couples the production of phosphoenolpyruvate (PEP) to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.[14]

    • Alternatively, commercial kits are available that provide a colorimetric or fluorometric readout.[2]

    • Add a known amount of the tissue homogenate to the assay mixture.

    • For in vitro inhibition studies, pre-incubate the homogenate with various concentrations of 3-MPA before adding the substrates.

  • Calculation of Activity: Calculate the PEPCK activity as the rate of product formation (or substrate consumption) per minute per milligram of protein.

Visualizations

Signaling Pathway

Gluconeogenesis_Inhibition_by_3MPA cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Pyruvate_mito Pyruvate OAA_mito Oxaloacetate Pyruvate_mito->OAA_mito Pyruvate Carboxylase Lactate_cyto Lactate Pyruvate_cyto Pyruvate OAA_cyto Oxaloacetate PEP Phosphoenolpyruvate Glucose Glucose MPA 3-Mercaptopicolinic Acid MPA->OAA_cyto Inhibits

Experimental Workflow

Experimental_Workflow cluster_InVivo In Vivo Study cluster_Analysis Analysis Animal_Selection Animal Model Selection (e.g., Rat, Mouse) Acclimatization Acclimatization Fasting Fasting (e.g., 24h) MPA_Admin 3-MPA Administration (Oral Gavage or IP) Blood_Sampling Blood Sampling (e.g., Tail Vein) Tissue_Harvest Tissue Harvest (Liver, Kidney) Metabolite_Analysis Blood Metabolite Analysis (Glucose, Lactate) PEPCK_Assay PEPCK Activity Assay (from Tissue Homogenates) Data_Analysis Data Analysis & Interpretation

Logical Relationship

Logical_Relationship MPA 3-Mercaptopicolinic Acid PEPCK Phosphoenolpyruvate Carboxykinase (PEPCK) MPA->PEPCK Inhibits Gluconeogenesis Gluconeogenesis PEPCK->Gluconeogenesis Catalyzes Rate- Limiting Step Blood_Glucose Blood Glucose Levels Gluconeogenesis->Blood_Glucose Increases Hypoglycemia Hypoglycemia Blood_Glucose->Hypoglycemia Decrease Leads to

References

Application Notes and Protocols for SKF-34288 Hydrochloride in Gluconeogenesis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF-34288 hydrochloride, also known as 3-Mercaptopicolinic acid (3-MPA), is a potent and specific inhibitor of phosphoenolpyruvate carboxykinase (PEPCK), a key regulatory enzyme in the gluconeogenic pathway.[1][2][3][4] Gluconeogenesis is the metabolic process responsible for the synthesis of glucose from non-carbohydrate precursors, and its dysregulation is implicated in conditions such as type 2 diabetes. By inhibiting PEPCK, this compound effectively blocks glucose production, leading to a hypoglycemic effect.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in studying gluconeogenesis in various research models.

Mechanism of Action

This compound exerts its inhibitory effect on gluconeogenesis by specifically targeting PEPCK (EC 4.1.1.32).[1][4] PEPCK catalyzes the conversion of oxaloacetate to phosphoenolpyruvate, a rate-limiting step in the gluconeogenic pathway.[5][6][7] The inhibition of PEPCK by this compound has been demonstrated to be noncompetitive with respect to both oxaloacetate and the manganese-GTP complex. Studies have shown that it binds to both the active site and a novel allosteric site on the enzyme.[3] This inhibition is specific to the gluconeogenic pathway at the level of PEPCK, as the compound does not inhibit glucose synthesis from substrates like fructose or dihydroxyacetone, which enter the pathway downstream of PEPCK.[2][4]

Data Presentation

The following table summarizes the quantitative data for this compound in the context of gluconeogenesis studies.

ParameterValueExperimental SystemReference
Ki for PEPCK 2-10 µMPurified rat liver cytosolic PEPCK[1]
Effective Concentration 50 µM (sharp decrease)Isolated, perfused livers from fasted rats and guinea pigs[8]
Effective Concentration 100 µM (complete inhibition)Isolated, perfused livers from fasted rats and guinea pigs[8]
In Vivo Effect HypoglycemiaStarved and alloxan-diabetic rats, starved guinea pigs and mice[2][3]

Signaling and Metabolic Pathways

Gluconeogenesis Pathway and Inhibition by this compound

The following diagram illustrates the central role of PEPCK in the gluconeogenesis pathway and the point of inhibition by this compound.

Gluconeogenesis_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Pyruvate_mito Pyruvate Oxaloacetate_mito Oxaloacetate Pyruvate_mito->Oxaloacetate_mito Pyruvate Carboxylase Oxaloacetate_cyto Oxaloacetate Oxaloacetate_mito->Oxaloacetate_cyto Malate Shuttle Lactate Lactate Pyruvate_cyto Pyruvate Lactate->Pyruvate_cyto Alanine Alanine Alanine->Pyruvate_cyto Pyruvate_cyto->Pyruvate_mito PEP Phosphoenolpyruvate Oxaloacetate_cyto->PEP PEPCK Glucose Glucose PEP->Glucose Multiple Steps SKF_34288 SKF-34288 HCl SKF_34288->PEP Inhibits

Caption: Inhibition of PEPCK by this compound in the gluconeogenic pathway.

Experimental Protocols

Protocol 1: In Vitro Glucose Production Assay in HepG2 Cells

This protocol describes how to measure the effect of this compound on gluconeogenesis in the human hepatoma cell line HepG2.

Materials:

  • HepG2 cells (ATCC HB-8065)

  • Dulbecco's Modified Eagle Medium (DMEM), high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Glucose Production Medium: Glucose-free DMEM supplemented with 20 mM sodium lactate and 2 mM sodium pyruvate.

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Glucose assay kit (e.g., glucose oxidase-based)

  • BCA protein assay kit

  • 24-well cell culture plates

Procedure:

  • Cell Culture: Maintain HepG2 cells in high-glucose DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed HepG2 cells into 24-well plates at a density of 4 x 105 cells/well and allow them to adhere and grow to confluence (approximately 24 hours).

  • Starvation: Gently wash the cells twice with PBS. Then, incubate the cells in serum-free DMEM for 24 hours to deplete glycogen stores.

  • Treatment: After starvation, wash the cells twice with PBS. Add 500 µL of Glucose Production Medium to each well. Add this compound to the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates at 37°C for 3.5 hours.

  • Glucose Measurement: After incubation, collect the supernatant from each well. Measure the glucose concentration in the supernatant using a glucose assay kit according to the manufacturer's instructions.

  • Protein Quantification: Wash the cells remaining in the wells with PBS. Lyse the cells and determine the total protein concentration using a BCA protein assay kit.

  • Data Analysis: Normalize the measured glucose concentration to the total protein content for each well. Express the results as a percentage of the vehicle-treated control.

Experimental Workflow for In Vitro Glucose Production Assay

InVitro_Workflow A Seed HepG2 cells in 24-well plate B Grow to confluence (24h) A->B C Wash with PBS B->C D Starve in serum-free DMEM (24h) C->D E Wash with PBS D->E F Add Glucose Production Medium E->F G Add SKF-34288 HCl or vehicle F->G H Incubate (3.5h at 37°C) G->H I Collect supernatant H->I K Lyse cells and measure protein H->K J Measure glucose concentration I->J L Normalize glucose to protein J->L K->L

Caption: Workflow for the in vitro glucose production assay in HepG2 cells.

Protocol 2: Ex Vivo Gluconeogenesis Assay in Rat Liver Slices

This protocol provides a general framework for studying the effect of this compound on gluconeogenesis in isolated rat liver slices.

Materials:

  • Male Wistar rats (200-250 g), fasted overnight

  • Krebs-Ringer bicarbonate buffer (pH 7.4), gassed with 95% O2 / 5% CO2

  • Gluconeogenic precursors (e.g., 10 mM lactate, 1 mM pyruvate)

  • This compound stock solution

  • Tissue slicer

  • Incubation flasks

  • Shaking water bath (37°C)

  • Perchloric acid (PCA)

  • Glucose assay kit

Procedure:

  • Animal Preparation: Fast rats overnight (18-24 hours) with free access to water.

  • Liver Excision: Anesthetize the rat and perform a laparotomy. Quickly excise the liver and place it in ice-cold Krebs-Ringer buffer.

  • Slice Preparation: Prepare thin liver slices (0.3-0.5 mm) using a tissue slicer.

  • Incubation: Place the liver slices (approximately 100 mg) in incubation flasks containing 3-5 mL of Krebs-Ringer buffer with the gluconeogenic precursors. Add this compound to the desired final concentrations. Include a vehicle control.

  • Gassing: Gas the flasks with 95% O2 / 5% CO2, seal, and incubate in a shaking water bath at 37°C for 60-90 minutes.

  • Reaction Termination: Stop the reaction by adding a final concentration of 3% perchloric acid to the flasks.

  • Sample Processing: Homogenize the contents of the flasks and centrifuge to remove precipitated protein. Neutralize the supernatant.

  • Glucose Measurement: Measure the glucose concentration in the neutralized supernatant using a glucose assay kit.

  • Data Analysis: Express the rate of gluconeogenesis as µmol of glucose produced per gram of liver tissue per hour.

Protocol 3: In Vivo Assessment of Gluconeogenesis Inhibition in Mice (Pyruvate Tolerance Test)

This protocol, adapted for the use of this compound, evaluates its effect on hepatic gluconeogenesis in vivo.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • Sodium pyruvate solution (e.g., 1 g/kg in PBS)

  • This compound formulation for in vivo use (e.g., dissolved in a suitable vehicle like corn oil or a DMSO/PEG300/Tween80/water mixture)

  • Handheld glucometer and test strips

  • Insulin syringes

Procedure:

  • Animal Acclimatization and Fasting: Acclimatize mice to handling. Fast the mice overnight (approximately 15 hours) with free access to water.

  • Baseline Glucose Measurement: At the beginning of the experiment (t=0), measure baseline blood glucose from a tail snip using a glucometer.

  • Drug Administration: Administer this compound at the desired dose (e.g., via oral gavage or intraperitoneal injection). The optimal dose and route should be determined in pilot studies. Administer the vehicle to the control group.

  • Pre-treatment Period: Allow a pre-treatment period for the compound to be absorbed and reach effective concentrations (e.g., 30-60 minutes, to be optimized).

  • Pyruvate Challenge: Administer an intraperitoneal injection of sodium pyruvate (1 g/kg body weight).

  • Blood Glucose Monitoring: Measure blood glucose levels at 10, 20, 30, 45, 60, 90, and 120 minutes after the pyruvate injection.

  • Data Analysis: Plot blood glucose concentration versus time. Calculate the area under the curve (AUC) for both the treated and control groups to quantify the extent of gluconeogenesis. A reduction in the glucose excursion and AUC in the this compound-treated group indicates inhibition of hepatic gluconeogenesis.

Concluding Remarks

This compound is a valuable pharmacological tool for the investigation of gluconeogenesis. Its specific inhibition of PEPCK allows for the targeted study of this pathway's contribution to glucose homeostasis in various physiological and pathological states. The protocols provided herein offer a starting point for researchers to design and execute robust experiments to explore the role of gluconeogenesis and the therapeutic potential of its inhibition. It is recommended that researchers optimize concentrations, incubation times, and in vivo dosages for their specific experimental systems.

References

Troubleshooting & Optimization

SKF-34288 hydrochloride solubility problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SKF-34288 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as 3-Mercaptopicolinic acid hydrochloride, is an orally active and specific inhibitor of the enzyme phosphoenolpyruvate carboxykinase (PEPCK).[1][2] PEPCK is a critical enzyme in the metabolic pathway of gluconeogenesis (the synthesis of glucose). By inhibiting PEPCK, this compound effectively reduces glucose production, leading to a hypoglycemic effect.[1][3][4] It has been shown to inhibit cell proliferation and induce myogenic differentiation in vitro.[1]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, the solid powder form of this compound should be kept at -20°C for up to three years. Once dissolved in a solvent, stock solutions can be stored at -80°C for up to one year or at -20°C for one month.[1][3] It is crucial to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] For short-term storage of a few days to weeks, it can be kept at 0-4°C.[5]

Troubleshooting Guide: Solubility Issues

Researchers may encounter difficulties when dissolving this compound. This guide addresses common solubility problems and provides solutions.

Problem 1: I am having trouble dissolving this compound in aqueous solutions like water or PBS.

Cause: this compound has limited and variable solubility in aqueous buffers. Different suppliers report conflicting information, with some stating it is insoluble in water[1], while others report low solubility.

Solution:

  • Use of Sonication and Heat: To enhance solubility in aqueous solutions, techniques such as ultrasonication and gentle heating are often necessary.[3][6] One protocol suggests that for a concentration of 3.33 mg/mL in PBS, both ultrasonic treatment and warming to 60°C are required to achieve a clear solution.[3] Another source indicates a solubility of 4 mg/mL in water is achievable with the use of ultrasound.[6]

  • Acknowledge Low Solubility Limits: Be aware that the solubility in PBS at a pH of 7.2 may be as low as 0.2 mg/mL.[7] It is important to consider this limitation when preparing stock solutions for cellular assays.

Problem 2: My this compound solution in DMSO appears cloudy or precipitates over time.

Cause: The presence of moisture in DMSO can significantly reduce the solubility of this compound.[1] DMSO is hygroscopic and readily absorbs water from the atmosphere.

Solution:

  • Use Fresh, Anhydrous DMSO: Always use fresh, high-purity, anhydrous DMSO to prepare your stock solutions.[1] Avoid using old bottles of DMSO that may have absorbed moisture.

  • Proper Storage: Store your DMSO stock solutions in tightly sealed vials with desiccant to minimize moisture absorption.

Data Presentation: Solubility Summary

The following table summarizes the reported solubility of this compound in various solvents.

SolventConcentrationMethod/NotesSource
DMSO100 mg/mL (521.81 mM)Use fresh DMSO as moisture can reduce solubility.[1]
Water4 mg/mL (20.87 mM)Requires sonication.[6]
WaterInsoluble-[1]
PBS (pH 7.2)3.33 mg/mL (17.38 mM)Requires sonication and heating to 60°C.[3]
PBS (pH 7.2)0.2 mg/mL-[7]
EthanolInsoluble-[1]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add fresh, anhydrous DMSO to achieve a final concentration of 100 mg/mL.

  • Vortex the solution until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Preparation of an Aqueous Working Solution using Sonication and Heat

  • Prepare a stock solution of this compound in DMSO (e.g., 100 mg/mL).

  • Dilute the DMSO stock solution into your desired aqueous buffer (e.g., PBS) to the final working concentration.

  • If precipitation occurs, place the solution in an ultrasonic water bath for 10-15 minutes.

  • If the solution is still not clear, warm it in a water bath at 60°C for 5-10 minutes with intermittent vortexing.

  • Allow the solution to cool to room temperature before use in experiments. Use the freshly prepared solution immediately for best results.

Protocol 3: Example In Vivo Formulation (Suspension)

This protocol is an example for preparing a formulation for oral administration in animal studies.

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a separate tube, measure out the required volume of PEG300.

  • Add the DMSO stock solution to the PEG300 and mix until the solution is clear.

  • Add Tween80 to the mixture and mix until clear.

  • Add ddH₂O to reach the final desired volume and mix thoroughly.

  • This formulation should be prepared fresh and used immediately.

Note: This is an example protocol. The final formulation may need to be optimized based on the specific experimental requirements.

Visualizations

SKF_34288_Mechanism_of_Action cluster_gluconeogenesis Gluconeogenesis Pathway Pyruvate Pyruvate Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Pyruvate Carboxylase PEP Phosphoenolpyruvate (PEP) Oxaloacetate->PEP PEPCK Glucose Glucose PEP->Glucose Multiple Steps SKF_34288 SKF-34288 hydrochloride PEPCK PEPCK SKF_34288->PEPCK inhibition_label Inhibition

References

Technical Support Center: Optimizing SKF-34288 Hydrochloride Concentration for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective in vivo use of SKF-34288 hydrochloride. Here you will find troubleshooting guidance and frequently asked questions to navigate challenges during your experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and specific inhibitor of the enzyme phosphoenolpyruvate carboxykinase (PEPCK).[1][2][3][4][5] PEPCK is a critical rate-limiting enzyme in the metabolic pathway of gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors. By inhibiting PEPCK, this compound effectively blocks glucose synthesis, leading to a hypoglycemic effect.

Q2: What is a recommended starting dose for in vivo experiments with this compound?

A2: Based on published studies, a range of effective doses has been reported. For initial studies, a dose between 25 mg/kg and 150 mg/kg is a reasonable starting point, depending on the animal model and administration route. It is always recommended to perform a dose-response study to determine the optimal concentration for your specific experimental model and desired biological effect.

Q3: How should I prepare this compound for in vivo administration?

A3: The preparation method depends on the intended route of administration. This compound has limited solubility in aqueous solutions.

  • For oral administration (p.o.): A homogeneous suspension can be prepared in Carboxymethylcellulose sodium (CMC-Na). For example, a 5 mg/mL suspension can be made by mixing the compound with a 1 mL CMC-Na solution.

  • For intraperitoneal (i.p.) or subcutaneous (s.c.) injection: A clear solution can be prepared using a co-solvent system. A common formulation consists of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O. To prepare a 1 mL working solution, dissolve the compound in 50 µL of DMSO first, then add 400 µL of PEG300, followed by 50 µL of Tween 80, and finally, add 500 µL of ddH2O, mixing thoroughly after each addition.

It is crucial to prepare fresh solutions for each experiment and use them promptly to avoid precipitation.

Q4: What are the potential side effects or toxicity concerns with this compound?

A4: The primary on-target effect of this compound is hypoglycemia due to the inhibition of gluconeogenesis. Therefore, it is essential to monitor blood glucose levels, especially at higher doses. The material safety data sheet indicates that the compound may cause skin and eye irritation. Appropriate personal protective equipment should be worn during handling. For specific toxicity data, it is advisable to consult detailed toxicology studies.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of the compound in the formulation Poor solubility of this compound in the chosen vehicle.Ensure the use of a suitable co-solvent system for injections as described in the FAQs. For oral suspensions, ensure thorough mixing to maintain homogeneity. Prepare formulations fresh before each use. Gentle warming and sonication can aid in dissolution for injectable formulations, but the solution should be cooled to room temperature before administration.
Inconsistent or lack of biological effect Suboptimal dose for the specific animal model or disease state. Improper preparation or administration of the compound.Perform a dose-response study to identify the optimal effective dose. Verify the accuracy of the formulation preparation and the administration technique. Ensure the compound has not degraded by storing it under recommended conditions (-20°C for long-term storage).
Animal distress after injection Irritation caused by the formulation vehicle (e.g., high DMSO concentration).Adhere to the recommended vehicle composition to minimize irritation. Administer the injection slowly and at the correct anatomical site. If distress persists, consider alternative, less irritating vehicle formulations.
Unexpected hypoglycemia in control animals Cross-contamination of vehicle or experimental error.Use fresh, dedicated vehicle solutions for control groups. Review and standardize all experimental procedures to minimize the risk of error.

Data Presentation

Table 1: Summary of In Vivo Dosages of this compound

Animal Model Dose Route of Administration Observed Effect
Starved Rats37.5, 75, and 150 mg/kgOral (p.o.)Dose-dependent reduction in blood glucose.[1]
Rabbits25 mg/kgSubcutaneous (s.c.)Neutralized Salbutamol-mediated hyperglycemia.[1]
Rats30 and 300 mg/kgIntraperitoneal (i.p.)Reduced Pyruvate-induced blood glucose levels.[1]

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile distilled water (ddH2O)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add DMSO to the tube at a ratio of 5% of the final desired volume (e.g., for 1 mL final volume, add 50 µL of DMSO).

  • Vortex the tube until the compound is completely dissolved.

  • Add PEG300 to the tube at a ratio of 40% of the final volume (e.g., 400 µL for a 1 mL final volume). Vortex until the solution is clear.

  • Add Tween 80 to the tube at a ratio of 5% of the final volume (e.g., 50 µL for a 1 mL final volume). Vortex until the solution is clear.

  • Add sterile ddH2O to bring the solution to the final desired volume (e.g., 500 µL for a 1 mL final volume). Vortex thoroughly.

  • Visually inspect the solution for any precipitation. If precipitation occurs, the solution can be gently warmed and sonicated. Ensure the solution returns to room temperature before injection.

  • Administer the freshly prepared solution to the animal via intraperitoneal injection.

Mandatory Visualizations

G cluster_0 Mitochondrion cluster_1 Cytosol Oxaloacetate_m Oxaloacetate Oxaloacetate_c Oxaloacetate Oxaloacetate_m->Oxaloacetate_c PEPCK PEPCK Oxaloacetate_c->PEPCK PEP Phosphoenolpyruvate (PEP) Glucose Glucose PEP->Glucose Multiple Steps PEPCK->PEP SKF_34288 SKF-34288 HCl SKF_34288->PEPCK Inhibits Pyruvate Pyruvate Pyruvate->Oxaloacetate_m Lactate Lactate Lactate->Pyruvate AminoAcids Glucogenic Amino Acids AminoAcids->Oxaloacetate_m

Caption: Gluconeogenesis pathway showing the inhibitory action of SKF-34288 HCl on PEPCK.

G start Start: Determine Required Dose weigh Weigh SKF-34288 HCl start->weigh dissolve Dissolve in DMSO (5%) weigh->dissolve add_peg Add PEG300 (40%) dissolve->add_peg add_tween Add Tween 80 (5%) add_peg->add_tween add_water Add ddH2O (50%) add_tween->add_water vortex Vortex to Mix add_water->vortex inject Administer via i.p. Injection vortex->inject

Caption: Experimental workflow for preparing SKF-34288 HCl for in vivo injection.

G issue Issue: Inconsistent In Vivo Efficacy check_dose Is the dose optimized? issue->check_dose check_prep Is the formulation prepared correctly? check_dose->check_prep Yes dose_response Action: Perform Dose-Response Study check_dose->dose_response No check_admin Is the administration technique correct? check_prep->check_admin Yes review_prep Action: Review Protocol & Prepare Fresh check_prep->review_prep No review_admin Action: Review & Refine Injection Technique check_admin->review_admin No success Resolution check_admin->success Yes dose_response->success review_prep->success review_admin->success

Caption: Troubleshooting logic for addressing inconsistent in vivo results with SKF-34288 HCl.

References

Technical Support Center: Stability and Use of 3-MPA Hydrochloride in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-mercaptopropionic acid (3-MPA) hydrochloride in cell culture media. All information is presented to assist in the successful design and execution of experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is 3-MPA hydrochloride and what is its primary mechanism of action in cell culture?

A1: 3-Mercaptopropionic acid (3-MPA) is an organosulfur compound containing both a thiol (-SH) and a carboxylic acid group.[1] In cell culture, it is primarily known as a competitive inhibitor of the enzyme glutamate decarboxylase (GAD).[2][3] GAD is the key enzyme responsible for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate.[4][5] By inhibiting GAD, 3-MPA reduces the production of GABA, which can be used to study the effects of GABAergic deficits in various neurological models.[2][3]

Q2: How stable is 3-MPA hydrochloride in aqueous solutions and cell culture media?

Q3: How should I prepare and store a stock solution of 3-MPA hydrochloride?

A3: For optimal stability, 3-MPA hydrochloride stock solutions should be prepared fresh for each experiment. If storage is necessary, prepare a high-concentration stock solution (e.g., 1 M) in a solvent like sterile, deoxygenated water or a buffer with a slightly acidic pH. Aliquot the stock solution into small, single-use volumes and store them at -80°C, protected from light. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock directly into the pre-warmed cell culture medium immediately before use.

Q4: I am observing inconsistent results in my experiments with 3-MPA. What could be the cause?

A4: Inconsistent results are often linked to the instability of 3-MPA in the culture medium. The degradation of the compound over the course of the experiment means that the effective concentration your cells are exposed to is decreasing over time. Other potential causes include variability in media preparation, differences in cell passage number, or interactions with other media components. It is crucial to maintain consistent experimental conditions and to consider the stability of 3-MPA when designing your study.[3]

Q5: Can I use standard cell viability assays with 3-MPA?

A5: Yes, standard cell viability assays such as MTT, XTT, or those based on ATP content can be used. However, it is important to be aware that the thiol group of 3-MPA could potentially interfere with assays that rely on redox-sensitive dyes. It is always recommended to include appropriate controls, such as a vehicle control and the compound in cell-free media, to check for any direct interaction with the assay reagents.

Troubleshooting Guides

Issue 1: Low or No Observed Effect of 3-MPA

  • Potential Cause: Degradation of 3-MPA in the cell culture medium.

    • Solution: Prepare 3-MPA solutions fresh for each experiment. For longer-term experiments, consider replenishing the medium with freshly prepared 3-MPA at regular intervals.

  • Potential Cause: Incorrect concentration of 3-MPA.

    • Solution: Verify the calculations for your stock and working solutions. If possible, analytically determine the concentration of your stock solution.

  • Potential Cause: Cell line is not sensitive to GAD inhibition.

    • Solution: Confirm that your cell model expresses GAD and is responsive to changes in GABA levels.

Issue 2: High Variability Between Replicate Wells or Experiments

  • Potential Cause: Inconsistent preparation of 3-MPA solutions.

    • Solution: Ensure thorough mixing when preparing stock and working solutions. Use calibrated pipettes for accurate dilutions.

  • Potential Cause: Differential degradation of 3-MPA across the culture plate.

    • Solution: Minimize the time between adding the compound to the first and last wells. Ensure even temperature distribution across the incubator.

  • Potential Cause: Presence of oxidizing agents in the media.

    • Solution: Some media components can accelerate the oxidation of thiols. If possible, test the stability of 3-MPA in a simpler, serum-free medium to identify potential interactions.

Data Presentation

The stability of thiol-containing compounds in cell culture media is a critical factor for experimental reproducibility. While specific data for 3-MPA hydrochloride is limited, the following table provides an estimate based on the stability of a similar thiol compound, N-acetylcysteine (NAC), in DMEM at different temperatures. Researchers should consider this as a general guideline and perform their own stability assessments for 3-MPA in their specific experimental setup.

CompoundMediumTemperature (°C)Estimated Recovery (%)Reference
N-acetylcysteineDMEMRefrigerated96.4[4]
N-acetylcysteineDMEMRoom Temperature84.4[4]
N-acetylcysteineDMEM3778.8[4]

Experimental Protocols

Protocol 1: Preparation of 3-MPA Hydrochloride Stock Solution

  • Materials:

    • 3-MPA hydrochloride powder

    • Sterile, deoxygenated, purified water or slightly acidic buffer (e.g., pH 6.0)

    • Sterile, conical tubes

    • Vortex mixer

    • Sterile filter (0.22 µm)

  • Procedure:

    • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of 3-MPA hydrochloride powder.

    • Dissolve the powder in the appropriate volume of sterile, deoxygenated water or buffer to achieve the desired stock concentration (e.g., 1 M).

    • Vortex thoroughly until the powder is completely dissolved.

    • Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile conical tube.

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C, protected from light.

Protocol 2: Assessing the Stability of 3-MPA in Cell Culture Medium using HPLC

This protocol provides a general framework for determining the chemical stability of 3-MPA in your specific cell culture medium.

  • Materials:

    • 3-MPA hydrochloride

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Incubator (37°C, 5% CO₂)

    • HPLC system with a suitable detector (e.g., UV or fluorescence after derivatization)

    • Appropriate HPLC column (e.g., C18)

    • Mobile phase and derivatization reagents (if required)

  • Procedure:

    • Prepare a fresh solution of 3-MPA in pre-warmed complete cell culture medium at the final experimental concentration.

    • Immediately take a sample and process it for analysis. This will serve as your time zero (T=0) reference. Processing may involve protein precipitation with a solvent like acetonitrile, followed by centrifugation.[3][7]

    • Incubate the remaining solution at 37°C in a 5% CO₂ incubator.

    • At various time points (e.g., 2, 4, 8, 24, 48 hours), collect additional samples and process them in the same manner as the T=0 sample.[8]

    • Analyze all samples by HPLC to determine the peak area of the parent 3-MPA compound.[9][10]

    • Calculate the percentage of 3-MPA remaining at each time point relative to the T=0 sample.

Mandatory Visualizations

GAD_Inhibition Signaling Pathway: GAD Inhibition by 3-MPA cluster_pre Presynaptic Neuron cluster_post Synaptic Cleft & Postsynaptic Neuron Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD Substrate GABA GABA GAD->GABA Catalyzes conversion GABA_release GABA->GABA_release MPA 3-MPA MPA->GAD Competitively Inhibits GABA_receptor GABA Receptor GABA_release->GABA_receptor Binds to Inhibition Neuronal Inhibition GABA_receptor->Inhibition Leads to

Caption: Competitive inhibition of Glutamate Decarboxylase (GAD) by 3-MPA.

Stability_Workflow Experimental Workflow: 3-MPA Stability Assessment cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_result Result A Prepare 3-MPA solution in pre-warmed cell culture medium B Incubate at 37°C, 5% CO₂ A->B C Collect samples at T=0, 2, 4, 8, 24, 48h B->C D Process samples (e.g., protein precipitation) C->D E Analyze by HPLC D->E F Quantify remaining 3-MPA E->F G Determine degradation rate / half-life F->G

Caption: Workflow for assessing 3-MPA stability in cell culture media.

References

Avoiding SKF-34288 hydrochloride precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding precipitation of SKF-34288 hydrochloride in aqueous solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is highly soluble in DMSO.[1] However, its solubility in aqueous solutions is limited and can be variable. While some suppliers report solubility up to 10 mM in water, others indicate lower solubility in Phosphate Buffered Saline (PBS) at pH 7.2, with values cited as low as 0.2 mg/mL.[2][3] Achieving higher concentrations in aqueous buffers, such as 3.33 mg/mL in PBS, may necessitate methods like ultrasonication and heating.[4]

Q2: Why is my this compound precipitating in my aqueous buffer?

A2: Precipitation of this compound in aqueous solutions can be triggered by several factors, including:

  • Concentration: Exceeding the compound's solubility limit in the specific aqueous buffer.

  • pH of the solution: The solubility of this compound is likely pH-dependent. Changes in pH upon addition to a buffer can reduce its solubility.

  • Temperature: Lower temperatures can decrease the solubility of the compound.

  • Buffer composition: The ionic strength and specific components of your buffer can influence the solubility of this compound.

  • Improper dissolution technique: The method used to dissolve the compound and dilute it into the aqueous buffer is critical.

Q3: Can I prepare a concentrated aqueous stock solution of this compound?

A3: Based on reported solubility data, preparing highly concentrated stock solutions of this compound directly in aqueous buffers is challenging and may lead to precipitation. A more reliable approach is to first prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the aqueous experimental medium.

Q4: How should I store this compound solutions?

A4: For long-term storage, it is recommended to store this compound as a solid at -20°C. If you have prepared a stock solution in DMSO, it can be stored at -20°C for up to one month or at -80°C for up to six months.[4] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes. Aqueous solutions should ideally be prepared fresh for each experiment.

Troubleshooting Guide

Issue: Precipitation observed immediately upon dissolving in an aqueous buffer.
Potential Cause Troubleshooting Step Expected Outcome
Concentration exceeds solubility limit 1. Reduce the target concentration of this compound in your buffer. 2. Refer to the solubility data table below to select a more appropriate starting concentration.A clear, precipitate-free solution.
Low temperature of the buffer 1. Gently warm the buffer to 37°C or, if the experimental protocol allows, up to 60°C.[4] 2. Dissolve the compound in the pre-warmed buffer.Increased solubility, leading to a clear solution.
Insufficient mixing 1. Vigorously vortex the solution. 2. Use a sonicator to aid dissolution.[4]Homogeneous dissolution of the compound.
Issue: Precipitation observed after diluting a DMSO stock solution into an aqueous buffer.
Potential Cause Troubleshooting Step Expected Outcome
Localized high concentration 1. Ensure rapid and thorough mixing while adding the DMSO stock to the aqueous buffer. 2. Add the DMSO stock dropwise to the vortexing buffer.Prevents the formation of localized high-concentration zones where the compound can precipitate.
Final DMSO concentration is too low 1. For some in vivo formulations, co-solvents like PEG300 and surfactants like Tween 80 are used to maintain solubility in aqueous environments.[1] While not always suitable for in vitro work, consider if a small, non-disruptive percentage of a co-solvent is permissible in your experiment.Improved stability of the final aqueous solution.
pH shock 1. Check the pH of your final solution after adding the this compound stock. 2. If necessary, adjust the pH of the buffer to a more favorable range for solubility (requires empirical testing).A stable solution without precipitation.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventReported Solubility (mg/mL)Reported Solubility (mM)NotesReference
DMSO100~521Fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[1]
WaterNot specified, but up to 10 mM is suggested.10-[2]
PBS (pH 7.2)3.3317.38Requires ultrasonication and heating to 60°C.[4]
PBS (pH 7.2)0.2~1.04-[3]
EthanolInsolubleInsoluble-[1]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Working Solution from a DMSO Stock

This protocol is recommended for most in vitro experiments to minimize the risk of precipitation.

  • Prepare a Concentrated Stock Solution in DMSO:

    • Weigh the desired amount of this compound powder.

    • Add fresh, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 20 mM).

    • Ensure complete dissolution by vortexing. This stock solution should be clear.

  • Dilution into Aqueous Buffer:

    • Pre-warm your target aqueous buffer (e.g., cell culture medium, PBS) to your experimental temperature (e.g., 37°C).

    • While vigorously vortexing the pre-warmed buffer, add the required volume of the DMSO stock solution dropwise.

    • Continue to vortex for an additional 1-2 minutes to ensure homogeneity.

    • Visually inspect the solution for any signs of precipitation.

  • Final Checks:

    • If your experiment is sensitive to pH changes, measure the pH of the final solution and adjust if necessary.

    • Use the freshly prepared aqueous solution immediately for best results.

Protocol 2: Direct Dissolution in Aqueous Buffer (with caution)

This protocol should be used with caution due to the risk of precipitation, especially at higher concentrations.

  • Buffer Preparation:

    • Pre-warm the desired aqueous buffer (e.g., PBS) to 60°C.[4]

  • Dissolution:

    • Add the weighed this compound powder to the pre-warmed buffer.

    • Immediately vortex the solution vigorously.

    • Place the solution in an ultrasonic bath and sonicate until the solution is clear.[4]

  • Cooling and Use:

    • Allow the solution to cool to the desired experimental temperature.

    • Visually inspect for any precipitation as the solution cools.

    • Use the solution immediately.

Mandatory Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation start Weigh SKF-34288 HCl Powder dmso Add Anhydrous DMSO start->dmso vortex1 Vortex to Dissolve dmso->vortex1 stock High-Concentration DMSO Stock vortex1->stock dilute Add DMSO Stock Dropwise while Vortexing stock->dilute Dilute buffer Pre-warm Aqueous Buffer (e.g., 37°C) buffer->dilute vortex2 Vortex for 1-2 min dilute->vortex2 final Aqueous Working Solution vortex2->final troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Precipitation Observed? conc Concentration Too High? start->conc Yes temp Temperature Too Low? conc->temp No reduce_conc Reduce Concentration conc->reduce_conc Yes mix Insufficient Mixing? temp->mix No heat Warm Buffer (37-60°C) temp->heat Yes ph pH Shift? mix->ph No sonicate Vortex / Sonicate mix->sonicate Yes check_ph Check and Adjust pH ph->check_ph Yes solution_ok Solution is Clear reduce_conc->solution_ok heat->solution_ok sonicate->solution_ok check_ph->solution_ok

References

Technical Support Center: Handling Moisture-Sensitive SKF-34288 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a resource for researchers, scientists, and drug development professionals working with SKF-34288 hydrochloride. Find troubleshooting guides and frequently asked questions (FAQs) below to address common challenges associated with its moisture sensitivity.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered moisture-sensitive?

A1: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This can lead to degradation of the compound, affecting its purity, solubility, and ultimately, experimental outcomes. One known issue is reduced solubility in solvents like DMSO when moisture is present[1].

Q2: How should I store this compound to prevent moisture exposure?

A2: Proper storage is critical. The compound should be kept in a tightly sealed container, away from moisture[2]. For long-term storage, -20°C is recommended for the powder form, which can be stable for up to three years[1][3][4]. For stock solutions, storage at -80°C is preferable for up to a year, while at -20°C, it is recommended for use within one month[1][2].

Q3: What are the visual signs of moisture contamination in this compound powder?

A3: While the pristine compound is a light yellow to yellow solid[2], moisture contamination can lead to clumping, caking, or a change in color and texture. In severe cases, the powder may appear damp or even liquefy.

Q4: Can I still use this compound if it has been accidentally exposed to moisture?

A4: It is strongly advised against using the compound if significant moisture exposure is suspected. The presence of water can compromise the compound's integrity, leading to inaccurate and irreproducible experimental results.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Reduced solubility in DMSO Moisture has been absorbed by the DMSO or the this compound powder.Use fresh, anhydrous DMSO for preparing solutions[1]. Ensure the this compound has been stored correctly in a desiccated environment.
Inconsistent or unexpected experimental results Degradation of this compound due to moisture exposure.Discard the current stock and use a fresh, properly stored vial of the compound. Review handling procedures to minimize moisture exposure.
Caking or clumping of the solid compound Improper storage and exposure to atmospheric moisture.Store the compound in a desiccator. For weighing, work quickly in a low-humidity environment or use a glove box with an inert atmosphere.
Difficulty in achieving expected therapeutic/inhibitory effect The active concentration of the compound is lower than calculated due to the presence of water weight or degradation.Re-evaluate the handling and weighing procedures. It may be necessary to prepare a stock solution from a fresh vial and determine its concentration more accurately.

Experimental Protocols

Protocol 1: Weighing and Preparing a Stock Solution of this compound

This protocol outlines the steps for accurately weighing and preparing a stock solution of the moisture-sensitive this compound.

  • Preparation of the Environment:

    • If available, use a glove box with a dry, inert atmosphere (e.g., nitrogen or argon).

    • Alternatively, work in a fume hood with low humidity. Have all necessary equipment and reagents ready to minimize the time the compound is exposed to the atmosphere.

    • Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and cooled in a desiccator before use.

  • Weighing the Compound:

    • Allow the sealed vial of this compound to equilibrate to room temperature inside a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold powder.

    • Quickly weigh the desired amount of the compound into a pre-dried and tared vial.

    • Immediately and securely reseal the stock vial of this compound and return it to the appropriate storage conditions.

  • Preparing the Stock Solution:

    • Add the appropriate volume of anhydrous solvent (e.g., water or fresh, anhydrous DMSO) to the vial containing the weighed this compound. Note that for aqueous solutions, ultrasonic assistance may be needed for dissolution[2].

    • Vortex or sonicate the solution until the compound is completely dissolved.

    • If preparing an aqueous stock solution for cell culture, it should be filter-sterilized using a 0.22 µm filter before use[2].

  • Storage of the Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and moisture re-introduction.

    • Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month)[1].

Visualizations

experimental_workflow Workflow for Handling Moisture-Sensitive this compound cluster_prep Preparation cluster_handling Handling cluster_solution Solution Preparation cluster_storage Storage prep_env Prepare Dry Environment (Glovebox or Low Humidity Hood) dry_glass Oven-Dry and Desiccate Glassware equilibrate Equilibrate Vial to Room Temp in Desiccator dry_glass->equilibrate weigh Quickly Weigh Compound equilibrate->weigh reseal Immediately Reseal Stock Vial weigh->reseal add_solvent Add Anhydrous Solvent weigh->add_solvent dissolve Dissolve Completely (Vortex/Sonicate) add_solvent->dissolve filter Filter-Sterilize (if aqueous) dissolve->filter aliquot Aliquot into Single-Use Volumes filter->aliquot store Store at -80°C or -20°C aliquot->store

Caption: Experimental workflow for handling this compound.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results start Inconsistent Experimental Results Observed check_storage Was the compound stored correctly (sealed, -20°C)? start->check_storage check_compound Was the compound handled under anhydrous conditions? check_solvent Was a fresh, anhydrous solvent used? check_compound->check_solvent Yes solution_discard Discard current stock. Prepare a fresh solution from a new vial. check_compound->solution_discard No check_storage->check_compound Yes check_storage->solution_discard No check_solvent->solution_discard No solution_review Review and improve handling and storage protocols. check_solvent->solution_review Yes solution_discard->solution_review

Caption: Troubleshooting logic for inconsistent experimental results.

References

Validation & Comparative

A Comparative Guide to PEPCK Inhibitors: SKF-34288 Hydrochloride vs. Hydrazine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two known inhibitors of Phosphoenolpyruvate Carboxykinase (PEPCK), SKF-34288 hydrochloride and hydrazine sulfate. PEPCK is a critical enzyme in gluconeogenesis and is implicated in various metabolic diseases and cancer, making its inhibitors valuable tools for research and potential therapeutic development.

At a Glance: Performance Comparison

FeatureThis compound (3-Mercaptopicolinic Acid)Hydrazine Sulfate
Inhibitory Potency Ki: 2-9 μM[1][2][3] IC50: 7.5 μM (human PEPCK)No definitive IC50 or Ki value for direct enzyme inhibition is readily available. Impairs gluconeogenesis via PEPCK inhibition in cell culture at concentrations around 500 μM.
Mechanism of Action Competitive inhibitor with respect to phosphoenolpyruvate (PEP) and oxaloacetate (OAA). Also exhibits allosteric inhibition.[4]Inhibits gluconeogenesis at the PEPCK reaction step.[5] The precise molecular interaction is less characterized.
Primary Research Applications Preclinical studies of hypoglycemia, metabolic disorders, and as a tool to probe PEPCK function in cancer metabolism.Primarily investigated for its potential as an anti-cachexia agent in cancer patients.[5]
Mode of Action Direct, reversible inhibition of the PEPCK enzyme.In vivo effects can be complex, with some studies showing an increase in PEPCK activity after treatment in certain cancer models, suggesting indirect or regulatory effects.[6]
Cellular Effects Inhibits glucose synthesis, reduces cell proliferation, and can induce differentiation in certain cell types.Impairs gluconeogenesis in cultured cells.
In Vivo Effects Potent hypoglycemic agent in animal models.[4]Has been studied in clinical trials for cancer-related cachexia with mixed results.

In-Depth Analysis

This compound (3-Mercaptopicolinic Acid)

This compound, also known as 3-Mercaptopicolinic acid (3-MPA), is a well-characterized and potent inhibitor of PEPCK.[4] It acts as a competitive inhibitor by binding to the active site of the enzyme, mimicking the substrates PEP and OAA.[4] Additionally, it has been shown to bind to an allosteric site, which contributes to its inhibitory effect.[4]

The inhibitory constants for this compound are in the low micromolar range, with a reported Ki of 2-9 μM and an IC50 of 7.5 μM for the human isoform of PEPCK.[1][2][3] This makes it a valuable tool for in vitro and in vivo studies aimed at understanding the role of PEPCK in various physiological and pathological processes. Its potent hypoglycemic effect has been demonstrated in animal models, highlighting its potential for the study of metabolic diseases.[4]

Hydrazine Sulfate

Hydrazine sulfate has a longer history of investigation, primarily in the context of cancer-related cachexia.[5] It is proposed to exert its anti-cachexia effects by inhibiting gluconeogenesis, thereby reducing the energy drain on the host caused by the tumor.[5] While it is known to inhibit PEPCK, the direct inhibitory potency in terms of a specific IC50 or Ki value is not well-documented in publicly available literature. Studies have shown that concentrations in the range of 500 μM are required to impair gluconeogenesis through PEPCK inhibition in cell culture models.

The in vivo effects of hydrazine sulfate on PEPCK can be complex. For instance, one study in rats with cancer induced by 1,2-dimethylhydrazine reported an increase in liver cytosolic PEPCK activity following treatment with hydrazine sulfate.[6] This suggests that its mechanism of action in a whole-organism context may involve indirect regulatory pathways in addition to direct enzyme inhibition.

Signaling Pathways and Experimental Workflows

To visualize the context of PEPCK inhibition and the methods used to study it, the following diagrams are provided.

PEPCK_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Pyruvate_m Pyruvate PC_m Pyruvate Carboxylase Pyruvate_m->PC_m OAA_m Oxaloacetate (OAA) PEPCK_M PEPCK-M OAA_m->PEPCK_M OAA_c Oxaloacetate (OAA) OAA_m->OAA_c Transport (as Malate) PC_m->OAA_m PEP_m Phosphoenolpyruvate (PEP) PEPCK_M->PEP_m PEP_c Phosphoenolpyruvate (PEP) PEP_m->PEP_c Transport Lactate_c Lactate Pyruvate_c Pyruvate Lactate_c->Pyruvate_c Pyruvate_c->OAA_c via Mitochondrion PEPCK_C PEPCK-C OAA_c->PEPCK_C PEPCK_C->PEP_c Gluconeogenesis Gluconeogenesis PEP_c->Gluconeogenesis Glucose Glucose Gluconeogenesis->Glucose Inhibitor1 SKF-34288 HCl Inhibitor1->PEPCK_M Inhibitor1->PEPCK_C Inhibitor2 Hydrazine Sulfate Inhibitor2->PEPCK_M Inhibitor2->PEPCK_C

Caption: PEPCK's role in gluconeogenesis and cancer metabolism.

PEPCK_Inhibition_Assay_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Detection Detection cluster_Analysis Data Analysis Enzyme Purified PEPCK Enzyme Reaction_Mix Prepare Reaction Mixture: Enzyme, Buffer, Inhibitor (or Vehicle) Enzyme->Reaction_Mix Substrates Substrates (OAA, GTP) Initiate_Reaction Initiate Reaction by Adding Substrates Substrates->Initiate_Reaction Inhibitors Inhibitor Stock Solutions (SKF-34288 HCl or Hydrazine Sulfate) Inhibitors->Reaction_Mix Assay_Buffer Assay Buffer Assay_Buffer->Reaction_Mix Reaction_Mix->Initiate_Reaction Incubation Incubate at 37°C Initiate_Reaction->Incubation Coupled_Enzyme Coupled Enzyme Reaction (e.g., Pyruvate Kinase/Lactate Dehydrogenase) Incubation->Coupled_Enzyme NADH_Depletion Monitor NADH Depletion at 340 nm Coupled_Enzyme->NADH_Depletion Calculate_Rate Calculate Reaction Rate NADH_Depletion->Calculate_Rate Dose_Response Generate Dose-Response Curve Calculate_Rate->Dose_Response IC50_Ki Determine IC50 / Ki Dose_Response->IC50_Ki

Caption: Experimental workflow for a PEPCK inhibition assay.

Experimental Protocols

General Protocol for In Vitro PEPCK Inhibition Assay (Coupled-Enzyme Spectrophotometric Method)

This protocol is a generalized method for determining the inhibitory activity of compounds against PEPCK.

1. Materials and Reagents:

  • Purified PEPCK enzyme

  • This compound or Hydrazine sulfate

  • Oxaloacetate (OAA)

  • Guanosine triphosphate (GTP)

  • Dithiothreitol (DTT)

  • Magnesium chloride (MgCl₂) or Manganese chloride (MnCl₂)

  • HEPES or Tris-HCl buffer (pH 7.4)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Phosphoenolpyruvate (PEP) (for PK/LDH coupling)

  • NADH

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

2. Preparation of Solutions:

  • Assay Buffer: Prepare a buffer (e.g., 100 mM HEPES, pH 7.4) containing DTT and a divalent cation (e.g., 5 mM MgCl₂ or MnCl₂).

  • Substrate Solution: Prepare a solution of OAA and GTP in the assay buffer.

  • Coupling Enzyme Mix: Prepare a mix of PK and LDH in the assay buffer, along with PEP and NADH.

  • Inhibitor Solutions: Prepare serial dilutions of this compound and hydrazine sulfate in the assay buffer. A vehicle control (buffer without inhibitor) should also be prepared.

3. Assay Procedure:

  • To each well of the 96-well plate, add the assay buffer, the coupling enzyme mix, and the desired concentration of the inhibitor or vehicle.

  • Add the purified PEPCK enzyme to each well and incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding the substrate solution (OAA and GTP) to each well.

  • Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm over time (kinetic mode) at 37°C. The decrease in absorbance corresponds to the oxidation of NADH, which is proportional to the rate of PEP formation by PEPCK.

4. Data Analysis:

  • Calculate the initial reaction velocity (rate of NADH depletion) for each inhibitor concentration and the vehicle control.

  • Plot the reaction velocity as a function of the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

  • Further kinetic studies can be performed by varying the substrate concentrations to determine the inhibition constant (Ki) and the mechanism of inhibition.

Conclusion

This compound is a well-defined, potent, and specific inhibitor of PEPCK with a clear mechanism of action and established inhibitory constants. This makes it an excellent research tool for targeted studies of PEPCK function.

Hydrazine sulfate also inhibits PEPCK and has been investigated for its systemic effects on metabolism, particularly in the context of cancer cachexia. However, its direct inhibitory potency on the enzyme is less quantitatively defined in the literature, and its in vivo effects may be more complex.

The choice between these two inhibitors will depend on the specific research question. For precise in vitro studies of PEPCK inhibition and its direct consequences, this compound is the more suitable candidate. For studies investigating broader metabolic and systemic effects related to gluconeogenesis inhibition, particularly in the context of historical cancer research, hydrazine sulfate may be of interest, though its multifaceted in vivo effects should be carefully considered.

References

A Comparative Guide to Alternatives for 3-Mercaptopicolinic Acid in Gluconeogenesis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of pharmacological agents that inhibit gluconeogenesis, offering alternatives to the well-characterized phosphoenolpyruvate carboxykinase (PEPCK) inhibitor, 3-Mercaptopicolinic acid (3-MPA). The excessive production of glucose by the liver is a key contributor to hyperglycemia in type 2 diabetes. Therefore, targeting the key enzymes of the gluconeogenesis pathway presents a promising therapeutic strategy. This document details the performance of various inhibitors, supported by experimental data, to aid researchers in the selection and development of novel anti-diabetic agents.

Introduction to Gluconeogenesis and Its Inhibition

Gluconeogenesis is the metabolic pathway responsible for the de novo synthesis of glucose from non-carbohydrate precursors, primarily occurring in the liver and kidneys.[1][2] This process is vital for maintaining blood glucose levels during periods of fasting. However, in pathological states such as type 2 diabetes, dysregulation of this pathway leads to excessive hepatic glucose output and hyperglycemia.

The key regulatory enzymes in the gluconeogenesis pathway are:

  • Pyruvate Carboxylase (PC): Catalyzes the conversion of pyruvate to oxaloacetate in the mitochondria.[1]

  • Phosphoenolpyruvate Carboxykinase (PEPCK): Converts oxaloacetate to phosphoenolpyruvate. It exists in both mitochondrial (PEPCK-M) and cytosolic (PEPCK-C) isoforms.[1]

  • Fructose-1,6-bisphosphatase (FBPase): Catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate.[3]

  • Glucose-6-phosphatase (G6Pase): The final enzyme in the pathway, which hydrolyzes glucose-6-phosphate to free glucose in the endoplasmic reticulum.[1]

3-Mercaptopicolinic acid is a known inhibitor of PEPCK, a critical rate-limiting step in gluconeogenesis. This guide explores alternative inhibitors that target PEPCK as well as other key enzymes in this pathway, providing a broader perspective for therapeutic intervention.

Inhibitors of Gluconeogenesis: A Comparative Analysis

This section provides a detailed comparison of various inhibitors targeting the key enzymes of the gluconeogenesis pathway.

Phosphoenolpyruvate Carboxykinase (PEPCK) Inhibitors

PEPCK is a primary target for the inhibition of gluconeogenesis. 3-MPA is a well-studied inhibitor of this enzyme.

InhibitorTarget(s)Mechanism of ActionQuantitative DataKey Findings & Remarks
3-Mercaptopicolinic acid (3-MPA) PEPCKActs as a competitive inhibitor with respect to phosphoenolpyruvate/oxaloacetate and also binds to an allosteric site, reducing the enzyme's affinity for GTP.[1][4]Ki: ~10 µM (competitive site), ~150 µM (allosteric site)[1][4]Potent hypoglycemic agent.[4]
Hydrazine Sulfate PEPCKBlocks gluconeogenesis by inhibiting PEPCK.[5] The exact molecular mechanism involves interaction with the oxaloacetate binding pocket.[6]Not specified in the provided results.Has been studied for its anti-cachexia properties in cancer patients.[7]
SL010110 PEPCK1 (protein degradation)Promotes the acetylation and subsequent ubiquitination and degradation of PEPCK1 by inhibiting SIRT2 and activating p300 acetyltransferase.[8]Potently inhibits gluconeogenesis in primary mouse hepatocytes (45.5% reduction at 3 µM).[8]Demonstrates glucose-lowering effects in diabetic mouse models.[8]
Demethoxycapillarisin PEPCK (gene expression)Inhibits PEPCK mRNA levels through the activation of the PI3K pathway.IC50: 43 µM for inhibition of PEPCK mRNA upregulation.A polyphenolic compound isolated from Artemisia dracunculus L.
Pyruvate Carboxylase (PC) Inhibitors

Pyruvate carboxylase catalyzes the first committed step in gluconeogenesis from pyruvate.

InhibitorTarget(s)Mechanism of ActionQuantitative DataKey Findings & Remarks
Oxamate Pyruvate Carboxylase, Lactate DehydrogenaseExhibits a mixed-type inhibition pattern with respect to pyruvate. It can also act as an alternative substrate for PC.[6][9]KD: 1.45 mM for the oxamate-enzyme complex.[9]Inhibition of gluconeogenesis is more pronounced at low pyruvate concentrations.[9]
Phenylalkanoic acids (e.g., Phenylacetate, Phenylpropionic acid) Pyruvate CarboxylaseThe CoA esters of these acids, not the parent compounds, are the active inhibitors of PC.[10]Phenylacetic acid (4 mM) inhibited gluconeogenesis from lactate/pyruvate by 39% in isolated rat liver cells.[10]Phenylpropionic acid demonstrated in vivo glucose-lowering effects in normal and diabetic rats.[10]
Antisense Oligonucleotide (ASO) against PC Pyruvate Carboxylase (expression)Specifically decreases the expression of pyruvate carboxylase in the liver and adipose tissue.[11][12]Reduced plasma glucose concentrations and the rate of endogenous glucose production in vivo in rodent models.[11][12]Provides a tissue-specific approach to inhibiting gluconeogenesis.[11][12]
Fructose-1,6-bisphosphatase (FBPase) Inhibitors

FBPase is another key regulatory point in the gluconeogenesis pathway.

InhibitorTarget(s)Mechanism of ActionQuantitative DataKey Findings & Remarks
CS-917 (MB06322) Fructose-1,6-bisphosphataseA prodrug of MB05032, which is a potent allosteric inhibitor that binds to the AMP binding site of FBPase.[13][14][15]MB05032 IC50: 16 nM.[15]Advanced to Phase II clinical trials and showed glucose-lowering effects in patients with type 2 diabetes.[16] A drug-drug interaction with metformin leading to elevated lactate was observed.[16]
MB07803 Fructose-1,6-bisphosphataseA second-generation FBPase inhibitor with improved pharmacokinetic properties designed to address the drug-drug interaction issues of CS-917.[16][17][18]Data not specified in the provided results.Developed as a follow-up to CS-917.
Benzoxazole benzenesulfonamides Fructose-1,6-bisphosphataseAllosteric inhibitors that bind to a novel allosteric site on FBPase.[11]A potent inhibitor from this class (compound 53) showed an IC50 of 0.57 µM.[11]Demonstrates a distinct binding mode from AMP mimetics.[19]
Glucose-6-phosphatase (G6Pase) Inhibitors

G6Pase catalyzes the final step of gluconeogenesis, the production of free glucose.

InhibitorTarget(s)Mechanism of ActionQuantitative DataKey Findings & Remarks
Thielavin G Glucose-6-phosphatasePotent inhibitor of G6Pase.[20]IC50: 0.33 µM.[20]Isolated from the fungus Chaetomium carinthiacum.[20]
bpV(pic) Glucose-6-phosphatase, PTEN, PTPA bisperoxovanadium compound that acts as a potent inhibitor of protein phosphotyrosine phosphatases. Its effect on G6Pase is also noted.Data not specified for G6Pase.Also known to have insulin-mimetic effects.[19]
Metformin Multiple targets including mitochondrial glycerophosphate dehydrogenase and complex I of the respiratory chain. Indirectly inhibits gluconeogenesis.Reduces hepatic gluconeogenesis by altering the cellular redox state and activating AMPK, which leads to the suppression of gluconeogenic gene expression.[12][21]Effects are dose- and context-dependent.A widely used first-line treatment for type 2 diabetes with a complex and multifaceted mechanism of action.[12][21]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assaying the activity of key gluconeogenic enzymes.

Pyruvate Carboxylase Activity Assay (Coupled Enzyme Assay)

This protocol describes a spectrophotometric method to determine the activity of pyruvate carboxylase.

Principle: The oxaloacetate produced by pyruvate carboxylase is converted to citrate by citrate synthase, releasing Coenzyme A (CoA). The free CoA then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured at 412 nm.[22]

Reagents:

  • 1.0 M Tris-HCl, pH 8.0

  • 0.5 M NaHCO₃

  • 0.1 M MgCl₂

  • 10 mM Acetyl-CoA

  • 10 mM DTNB

  • Citrate synthase (excess)

  • Pyruvate carboxylase sample (e.g., cell lysate)

  • Substrate: Pyruvate

Procedure:

  • Prepare a reaction cocktail containing Tris-HCl, NaHCO₃, MgCl₂, Acetyl-CoA, DTNB, and citrate synthase in a cuvette.

  • Prepare a control cocktail without the substrate (pyruvate).

  • Incubate the cuvettes at 30°C for 10 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding the pyruvate carboxylase sample to both cuvettes.

  • Start the measurement by adding pyruvate to the reaction cuvette.

  • Monitor the increase in absorbance at 412 nm over time (e.g., for 60 seconds) in a spectrophotometer.[22]

  • The rate of change in absorbance is proportional to the pyruvate carboxylase activity.

Phosphoenolpyruvate Carboxykinase (PEPCK) Activity Assay (Colorimetric)

This protocol outlines a colorimetric assay for measuring PEPCK activity.

Principle: PEPCK catalyzes the conversion of oxaloacetate to phosphoenolpyruvate (PEP). In this coupled assay, PEP is used in a series of enzymatic reactions that ultimately generate a colored product, which can be measured spectrophotometrically at 570 nm.[23]

Reagents:

  • PEPCK Assay Buffer

  • PEPCK Substrate Mix

  • PEPCK Enzyme Mix

  • PEPCK Probe

  • PEPCK Positive Control

  • Pyruvate Standard

Procedure:

  • Prepare samples (e.g., tissue homogenates or cell lysates) in ice-cold PEPCK Assay Buffer.[23]

  • Prepare a standard curve using the Pyruvate Standard.

  • Add samples, positive control, and standards to a 96-well plate.

  • Prepare a Reaction Mix containing PEPCK Assay Buffer, Substrate Mix, Enzyme Mix, and Probe.

  • Add the Reaction Mix to the wells containing samples, positive control, and standards.

  • Incubate the plate at 37°C and measure the absorbance at 570 nm in kinetic mode for 10-60 minutes.[23]

  • The PEPCK activity is calculated from the rate of increase in absorbance, referenced against the pyruvate standard curve.

Fructose-1,6-bisphosphatase (FBPase) Activity Assay (Colorimetric)

This protocol describes a colorimetric method for determining FBPase activity.

Principle: FBPase hydrolyzes fructose-1,6-bisphosphate to fructose-6-phosphate (F6P). The F6P is then used in a coupled enzyme reaction that leads to the formation of a colored product, which can be measured at 450 nm.

Reagents:

  • FBPase Assay Buffer

  • FBPase Substrate (Fructose-1,6-bisphosphate)

  • FBPase Converter Enzyme Mix

  • FBPase Developer

  • FBPase Probe

  • F6P Standard

Procedure:

  • Prepare samples (e.g., cell or tissue lysates) in FBPase Assay Buffer.[24]

  • Prepare a standard curve using the F6P Standard.

  • Add samples and standards to a 96-well plate.

  • Prepare a Reaction Mix containing FBPase Assay Buffer, Converter, Developer, and Probe.

  • Add the Reaction Mix to the wells.

  • Initiate the reaction by adding the FBPase Substrate.

  • Incubate at 37°C and measure the absorbance at 450 nm in kinetic mode for 5-60 minutes.

  • The FBPase activity is determined by comparing the rate of absorbance change to the F6P standard curve.

Glucose-6-Phosphatase (G6Pase) Activity Assay

This protocol details a method for measuring G6Pase activity.

Principle: G6Pase hydrolyzes glucose-6-phosphate to glucose and inorganic phosphate (Pi). The released Pi is quantified using a colorimetric method, such as the Malachite Green assay.[25]

Reagents:

  • Bis-Tris Buffer, pH 6.5

  • Glucose-6-phosphate (substrate)

  • Malachite Green reagent

  • Phosphate Standard solution

Procedure:

  • Prepare microsomal fractions from liver tissue, as G6Pase is an endoplasmic reticulum-resident enzyme.

  • Prepare a reaction mixture containing Bis-Tris buffer and the microsomal sample.

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding glucose-6-phosphate.

  • After a defined incubation time, stop the reaction by adding a stop solution (e.g., trichloroacetic acid).

  • Centrifuge to pellet the protein.

  • To the supernatant, add the Malachite Green reagent to detect the released inorganic phosphate.

  • Measure the absorbance at a specified wavelength (e.g., 620-660 nm).[25]

  • Calculate the G6Pase activity based on a phosphate standard curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of metabolic pathways and experimental designs is crucial for a comprehensive understanding.

Gluconeogenesis_Pathway cluster_mito Mitochondrion cluster_cyto Cytosol cluster_er Endoplasmic Reticulum Pyruvate Pyruvate PC Pyruvate Carboxylase (PC) Pyruvate->PC ATP -> ADP+Pi HCO3- Oxaloacetate_mito Oxaloacetate (Mitochondria) Malate_mito Malate (Mitochondria) Oxaloacetate_mito->Malate_mito NADH -> NAD+ Malate_cyto Malate (Cytosol) Malate_mito->Malate_cyto Transport Oxaloacetate_cyto Oxaloacetate (Cytosol) Malate_cyto->Oxaloacetate_cyto NAD+ -> NADH PEPCK_C PEPCK-C Oxaloacetate_cyto->PEPCK_C GTP -> GDP PEP Phosphoenolpyruvate F16BP Fructose-1,6-bisphosphate PEP->F16BP Multiple steps FBPase Fructose-1,6-bisphosphatase (FBPase) F16BP->FBPase F6P Fructose-6-phosphate G6P Glucose-6-phosphate (ER Lumen) F6P->G6P Isomerase G6Pase Glucose-6-phosphatase (G6Pase) G6P->G6Pase H2O -> Pi Glucose Glucose PC->Oxaloacetate_mito PEPCK_M PEPCK-M MDH_mito Malate Dehydrogenase MDH_cyto Malate Dehydrogenase PEPCK_C->PEP FBPase->F6P H2O -> Pi G6Pase->Glucose Inhibitor_PC Oxamate, Phenylalkanoic acids, ASO Inhibitor_PC->PC Inhibitor_PEPCK 3-MPA, Hydrazine Sulfate, SL010110 Inhibitor_PEPCK->PEPCK_C Inhibitor_FBPase CS-917, MB07803, Benzoxazole benzenesulfonamides Inhibitor_FBPase->FBPase Inhibitor_G6Pase Thielavin G, bpV(pic), Metformin (indirect) Inhibitor_G6Pase->G6Pase

Caption: Gluconeogenesis pathway with key enzymes and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_incell Cell-Based Assays cluster_invivo In Vivo Animal Models A Compound Library B Enzyme Activity Assay (e.g., PEPCK, PC, FBPase, G6Pase) A->B C Determine IC50 / Ki values B->C D Hepatocyte Culture (e.g., HepG2, primary hepatocytes) C->D Lead Compounds E Treat with Inhibitor + Gluconeogenic Substrates (e.g., lactate, pyruvate) D->E F Measure Glucose Output E->F G Diabetic Animal Model (e.g., db/db mice, Zucker diabetic fatty rats) F->G Promising Candidates H Administer Inhibitor G->H I Monitor Blood Glucose Levels, Glucose Tolerance Tests H->I J Assess Hepatic Glucose Production (e.g., using stable isotopes) H->J

Caption: General experimental workflow for the evaluation of gluconeogenesis inhibitors.

Conclusion

The inhibition of gluconeogenesis remains a highly attractive strategy for the management of type 2 diabetes. While 3-Mercaptopicolinic acid has been a valuable tool for studying the role of PEPCK, a diverse array of alternative inhibitors targeting various key enzymes in the gluconeogenic pathway have emerged. Inhibitors of Pyruvate Carboxylase, Fructose-1,6-bisphosphatase, and Glucose-6-phosphatase offer distinct mechanisms of action and present new opportunities for therapeutic development.

This guide provides a comparative overview of these alternatives, highlighting their mechanisms, potency, and available preclinical and clinical data. The detailed experimental protocols and pathway diagrams are intended to serve as a valuable resource for researchers in the field. Further investigation into the selectivity, long-term efficacy, and safety profiles of these inhibitors is crucial for their successful translation into clinical practice. The development of second-generation inhibitors, such as MB07803, underscores the ongoing efforts to optimize the therapeutic potential of targeting gluconeogenesis.

References

A Comparative Guide to the Efficacy of SKF-34288 Hydrochloride and Metformin in Regulating Glucose Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of SKF-34288 hydrochloride (also known as 3-Mercaptopicolinic acid) and metformin, two compounds that lower blood glucose levels through the inhibition of hepatic gluconeogenesis. While both agents demonstrate hypoglycemic effects, their mechanisms of action, primary molecular targets, and overall physiological impacts differ significantly. This document synthesizes available experimental data to offer a clear comparison for research and development purposes.

Overview and Mechanism of Action

This compound is a potent and specific inhibitor of the enzyme Phosphoenolpyruvate Carboxykinase (PEPCK).[1][2][3][4][5] PEPCK is a rate-limiting enzyme in the gluconeogenesis pathway, responsible for the conversion of oxaloacetate to phosphoenolpyruvate. By directly inhibiting PEPCK, this compound effectively blocks the synthesis of glucose from non-carbohydrate precursors such as lactate and alanine.[1]

Metformin , the first-line therapy for type 2 diabetes, has a more complex and pleiotropic mechanism of action. Its primary effect is the inhibition of hepatic gluconeogenesis.[1][2] However, unlike SKF-34288, metformin does not directly inhibit PEPCK enzyme activity. Instead, its main molecular target is believed to be the inhibition of mitochondrial respiratory chain complex I.[2] This leads to an increase in cellular AMP/ATP ratio, which in turn activates AMP-activated protein kinase (AMPK).[2][5] Activated AMPK then phosphorylates various downstream targets, leading to a reduction in the expression of key gluconeogenic enzymes, including PEPCK.[1][2][5] Therefore, metformin's inhibition of gluconeogenesis is largely transcriptional and indirect, in contrast to the direct enzymatic inhibition by SKF-34288.

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound and metformin, based on preclinical and clinical studies.

Table 1: In Vitro Efficacy and Potency

ParameterThis compoundMetforminSource(s)
Primary Target Phosphoenolpyruvate Carboxykinase (PEPCK)Mitochondrial Complex I / AMPK[1][2][3][4][5]
Mechanism Direct Enzymatic InhibitionIndirect, via AMPK activation and inhibition of gene expression[1][2]
Inhibitory Constant (Ki) 2-9 µM (for PEPCK)Not applicable (indirect mechanism)[1][3]
Effect on PEPCK Direct inhibition of enzyme activityDecreases PEPCK mRNA levels by up to 75% in H4IIE cells (at 0.1 mmol/L)[1][2]
Cellular Effects Inhibits C2C12 cell proliferation (0.01-1 mM)Activates AMPK in hepatocytes and muscle cells[1]

Table 2: In Vivo Efficacy Data

ParameterThis compoundMetforminSource(s)
Animal Models Rats, Rabbits, Mice, Guinea PigsRats, Mice, Humans[1]
Route of Administration Oral (p.o.), Subcutaneous (s.c.), Intraperitoneal (i.p.)Oral[1]
Observed Effects - Reduces blood glucose in starved rats (37.5-150 mg/kg, p.o.)- Neutralizes Salbutamol-mediated hyperglycemia in rabbits (25 mg/kg, s.c.)- Reduces Pyruvate-induced blood glucose in rats (30 and 300 mg/kg, i.p.)- Reduces fasting plasma glucose by ~60-70 mg/dL in patients with type 2 diabetes- Decreases HbA1c by 1.5-2.0% in patients with type 2 diabetes[1]

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

The following diagrams illustrate the distinct mechanisms by which this compound and metformin inhibit hepatic gluconeogenesis.

SKF34288_Pathway cluster_gluconeogenesis Gluconeogenesis Pathway cluster_inhibitor Pyruvate Pyruvate Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Pyruvate Carboxylase PEP Phosphoenolpyruvate (PEP) Oxaloacetate->PEP PEPCK Glucose Glucose PEP->Glucose Multiple Steps SKF34288 SKF-34288 HCl SKF34288->Oxaloacetate Direct Inhibition Metformin_Pathway cluster_cell Hepatocyte cluster_output Metformin Metformin Mito Mitochondrial Complex I Metformin->Mito Inhibits AMPK AMPK Mito->AMPK Activates (via ↑AMP/ATP) PEPCK_Gene PEPCK Gene (Transcription) AMPK->PEPCK_Gene Inhibits Gluconeogenesis Gluconeogenesis PEPCK_Gene->Gluconeogenesis Leads to Glucose_Output Decreased Hepatic Glucose Output Gluconeogenesis->Glucose_Output InVivo_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_monitoring Monitoring & Data Collection cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Starved Rats) Acclimatization Acclimatization Period Animal_Model->Acclimatization Baseline_BG Measure Baseline Blood Glucose Acclimatization->Baseline_BG Grouping Randomize into Groups (Vehicle, Test Compound) Baseline_BG->Grouping Dosing Administer Compound (e.g., Oral Gavage) Grouping->Dosing BG_Monitoring Monitor Blood Glucose at Timed Intervals Dosing->BG_Monitoring Data_Collection Collect Blood Samples BG_Monitoring->Data_Collection Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Analysis Conclusion Determine Efficacy and Dose-Response Analysis->Conclusion

References

Validating 3-MPA Hydrochloride's Specificity for PEPCK: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount to generating reliable and interpretable data. This guide provides a comprehensive comparison of 3-mercaptopicolinic acid (3-MPA) hydrochloride, a widely used inhibitor of phosphoenolpyruvate carboxykinase (PEPCK), with other alternatives. We present supporting experimental data, detailed protocols, and visual aids to facilitate an objective evaluation of its performance.

Introduction to 3-MPA and PEPCK

Phosphoenolpyruvate carboxykinase (PEPCK) is a key enzyme in gluconeogenesis, the metabolic pathway responsible for the synthesis of glucose from non-carbohydrate precursors. Its inhibition is a critical area of research for metabolic diseases, including type 2 diabetes and cancer. 3-mercaptopicolinic acid (3-MPA) has long been recognized as a potent inhibitor of PEPCK[1][2]. It acts through a dual mechanism, exhibiting both competitive inhibition at the phosphoenolpyruvate (PEP) and oxaloacetate (OAA) binding site and allosteric inhibition at a distinct, recently identified site[1][2][3].

Comparative Analysis of PEPCK Inhibitors

To provide a clear comparison of 3-MPA with other known PEPCK inhibitors, the following table summarizes their respective mechanisms of action and inhibitory constants.

InhibitorTarget(s)Mechanism of ActionKi / IC50
3-Mercaptopicolinic acid (3-MPA) hydrochloride PEPCKCompetitive with PEP/OAA & AllostericCompetitive Ki: ~10 µM[1][2][3], Allosteric Ki: ~150 µM[1][2][3]
3-[(Carboxymethyl)thio]picolinic acid (CMP) PEPCKCompetitive with PEP/OAAKi: ~29-55 µM[4]
Hydrazine Sulfate PEPCKInhibits PEPCKNo quantitative Ki or IC50 data found in the provided search results.
Genistein Protein Tyrosine Kinases, PEPCK (computationally predicted)Mixed inhibition (computationally predicted for PEPCK)No experimental Ki or IC50 for PEPCK found. IC50 for EGFR kinase autophosphorylation: 2.6 µM.
6-Demethoxycapillarisin PEPCK mRNA expressionDownregulates PEPCK gene expressionIC50: 43 µM (for inhibition of PEPCK mRNA levels)[5]
2',4'-dihydroxy-4-methoxydihydrochalcone PEPCK mRNA expressionDownregulates PEPCK gene expressionIC50: 61 µM (for inhibition of PEPCK mRNA levels)[5]

Experimental Protocols for Validation

Accurate assessment of an inhibitor's specificity is crucial. Below are detailed protocols for a PEPCK activity assay and a general workflow for evaluating off-target effects.

Protocol 1: PEPCK Enzyme Activity Assay (Coupled with Malate Dehydrogenase)

This assay measures the conversion of OAA to PEP by PEPCK. The production of OAA is coupled to the oxidation of NADH by malate dehydrogenase (MDH), which can be monitored spectrophotometrically.

Materials:

  • Purified PEPCK enzyme

  • Assay Buffer: 100 mM HEPES, pH 7.5

  • Oxaloacetate (OAA)

  • GTP

  • NADH

  • Malate Dehydrogenase (MDH)

  • Inhibitor stock solution (e.g., 3-MPA hydrochloride)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagent Mix: In the assay buffer, prepare a reagent mix containing OAA, GTP, and NADH at their final desired concentrations.

  • Inhibitor Preparation: Prepare serial dilutions of the inhibitor (e.g., 3-MPA) in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Reagent Mix

    • Inhibitor dilution (or vehicle control)

    • Purified PEPCK enzyme to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The rate of NADH oxidation is proportional to PEPCK activity.

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the kinetic curves. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value by fitting the data to a dose-response curve. To determine the mechanism of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate (OAA or GTP) and the inhibitor.

Protocol 2: Assessing Off-Target Effects

A multi-pronged approach is recommended to assess the specificity of a PEPCK inhibitor.

1. Profiling Against a Panel of Related Enzymes:

  • Objective: To determine if the inhibitor affects other enzymes, particularly those in related metabolic pathways.

  • Method: Utilize commercially available services that offer screening against a panel of metabolic enzymes. This typically involves radiometric or fluorescence-based assays to measure the inhibitor's effect on the activity of each enzyme in the panel. A selective inhibitor will show high potency for PEPCK with minimal activity against other enzymes.

2. Cellular Thermal Shift Assay (CETSA):

  • Objective: To confirm target engagement in a cellular context.

  • Method: Treat intact cells with the inhibitor. After treatment, heat the cells to various temperatures. The binding of the inhibitor is expected to stabilize PEPCK, leading to a higher melting temperature compared to untreated cells. Analyze protein levels at different temperatures using Western blotting.

3. Metabolomic Profiling:

  • Objective: To understand the broader metabolic consequences of inhibitor treatment.

  • Method: Treat cells with the inhibitor and perform untargeted metabolomics using mass spectrometry. A specific PEPCK inhibitor should primarily affect the levels of metabolites directly downstream and upstream of PEPCK in the gluconeogenic and related pathways. Significant changes in unrelated metabolic pathways may indicate off-target effects. For instance, studies have suggested that at higher concentrations, 3-MPA may affect genes involved in serine biosynthesis[6]. Metabolomic analysis can help to quantitatively assess such potential off-target effects.

Visualizing Pathways and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: The role of 3-MPA in inhibiting the PEPCK-catalyzed conversion of OAA to PEP.

Experimental_Workflow cluster_InVitro In Vitro Validation cluster_Cellular Cellular Validation cluster_OffTarget Off-Target Assessment PEPCK Activity Assay PEPCK Activity Assay Determine IC50/Ki Determine IC50/Ki PEPCK Activity Assay->Determine IC50/Ki Confirm Target Engagement Confirm Target Engagement Determine IC50/Ki->Confirm Target Engagement CETSA Cellular Thermal Shift Assay CETSA->Confirm Target Engagement Metabolomics Metabolomics Assess Metabolic Profile Assess Metabolic Profile Metabolomics->Assess Metabolic Profile Evaluate Specificity Evaluate Specificity Assess Metabolic Profile->Evaluate Specificity Enzyme Panel Screening Enzyme Panel Screening Enzyme Panel Screening->Evaluate Specificity

Caption: A workflow for validating the specificity of a PEPCK inhibitor.

Conclusion

3-MPA hydrochloride remains a valuable tool for studying PEPCK due to its well-characterized dual inhibitory mechanism. However, researchers must be cognizant of potential off-target effects, especially at higher concentrations. The provided comparative data and experimental protocols offer a framework for the rigorous validation of 3-MPA and the objective comparison with alternative inhibitors. By employing a multi-faceted validation strategy, researchers can ensure the reliability and specificity of their findings in the pursuit of novel therapeutics targeting metabolic pathways.

References

A Comparative Guide to Metabolic Inhibitors: 3-Mercaptopicolinic Acid, Telaglenastat, and 2-Deoxy-D-glucose

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of three prominent metabolic inhibitors: 3-Mercaptopicolinic acid (3-MPA), a potent inhibitor of gluconeogenesis; Telaglenastat (CB-839), a glutaminolysis inhibitor; and 2-Deoxy-D-glucose (2-DG), a classic inhibitor of glycolysis. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their mechanisms, performance based on experimental data, and detailed experimental protocols.

Mechanisms of Action and Targeted Metabolic Pathways

Metabolic reprogramming is a hallmark of various diseases, including cancer and metabolic syndromes. Targeting these altered metabolic pathways offers a promising therapeutic strategy. This section details the mechanisms of 3-MPA, Telaglenastat, and 2-DG and illustrates their points of intervention in their respective pathways.

3-Mercaptopicolinic Acid (3-MPA): Inhibition of Gluconeogenesis

3-Mercaptopicolinic acid is a highly specific and potent inhibitor of Phosphoenolpyruvate Carboxykinase (PEPCK), a rate-limiting enzyme in the gluconeogenesis pathway.[1][2][3] PEPCK catalyzes the conversion of oxaloacetate to phosphoenolpyruvate (PEP).[4] By inhibiting PEPCK, 3-MPA effectively blocks the synthesis of glucose from non-carbohydrate precursors such as lactate and alanine.[5][6] This leads to a hypoglycemic effect, particularly in starved or diabetic states.[5] Recent studies have revealed a more complex mechanism, suggesting that 3-MPA binds to two discrete sites on PEPCK: a competitive site and a previously unidentified allosteric site.[1]

G Pyruvate Pyruvate OAA Oxaloacetate Pyruvate->OAA Pyruvate Carboxylase PEPCK PEPCK OAA->PEPCK PEP Phosphoenolpyruvate (PEP) Glucose Glucose PEP->Glucose Multiple Steps PEPCK->PEP GTP -> GDP MPA 3-Mercaptopicolinic Acid (3-MPA) MPA->PEPCK Inhibits

Figure 1: Inhibition of Gluconeogenesis by 3-MPA.
Telaglenastat (CB-839): Inhibition of Glutaminolysis

Telaglenastat (CB-839) is a potent, selective, and orally bioavailable inhibitor of glutaminase (GLS), the enzyme that catalyzes the first step in glutaminolysis, the conversion of glutamine to glutamate.[7][8] Many cancer cells are "addicted" to glutamine, which they use as a key source of carbon for the TCA cycle (anaplerosis) and for the synthesis of antioxidants like glutathione.[8][9] By blocking GLS, Telaglenastat disrupts these processes, leading to decreased cancer cell proliferation and survival.[7][10] It has shown particular promise in tumors with mutations that increase their dependency on glutamine, such as those with alterations in KRAS or MYC.[11]

G Glutamine Glutamine GLS Glutaminase (GLS) Glutamine->GLS Glutamate Glutamate aKG α-Ketoglutarate Glutamate->aKG GDH / Transaminases TCA TCA Cycle aKG->TCA GLS->Glutamate CB839 Telaglenastat (CB-839) CB839->GLS Inhibits

Figure 2: Inhibition of Glutaminolysis by Telaglenastat.
2-Deoxy-D-glucose (2-DG): Inhibition of Glycolysis

2-Deoxy-D-glucose is a glucose analog that competitively inhibits glycolysis, the metabolic pathway that converts glucose into pyruvate.[5] 2-DG is taken up by glucose transporters and phosphorylated by hexokinase to form 2-deoxy-D-glucose-6-phosphate (2-DG-6P).[5] However, 2-DG-6P cannot be further metabolized by phosphoglucose isomerase, leading to its accumulation and the inhibition of both hexokinase and phosphoglucose isomerase.[5] This blockade of glycolysis depletes the cell of ATP and metabolic intermediates, ultimately leading to cell cycle arrest and apoptosis, particularly in cancer cells that heavily rely on aerobic glycolysis (the Warburg effect).[12][13]

G Glucose Glucose HK Hexokinase (HK) Glucose->HK G6P Glucose-6-P PGI Phosphoglucose Isomerase (PGI) G6P->PGI F6P Fructose-6-P Pyruvate Pyruvate F6P->Pyruvate Multiple Steps HK->G6P ATP -> ADP TwoDG6P 2-DG-6-P HK->TwoDG6P ATP -> ADP PGI->F6P TwoDG 2-Deoxy-D-glucose (2-DG) TwoDG->HK TwoDG6P->HK Inhibits TwoDG6P->PGI Inhibits

Figure 3: Inhibition of Glycolysis by 2-DG.

Comparative Performance Data

The following tables summarize and compare the key features and experimentally determined performance of the three metabolic inhibitors.

Table 1: Overview of Metabolic Inhibitors

Feature3-Mercaptopicolinic Acid (3-MPA)Telaglenastat (CB-839)2-Deoxy-D-glucose (2-DG)
Primary Target Phosphoenolpyruvate Carboxykinase (PEPCK)[1]Glutaminase (GLS)[7]Hexokinase & Phosphoglucose Isomerase[5]
Metabolic Pathway GluconeogenesisGlutaminolysisGlycolysis
Inhibitory Constant Ki: ~2-10 µM (competitive)[2], ~150 µM (allosteric)[1]IC50: ~24 nM[7]Not typically measured as a Ki; effects are dose-dependent
Primary Cellular Effect Inhibition of glucose synthesis from non-carbohydrate precursors[5]Inhibition of glutamine to glutamate conversion, TCA cycle anaplerosis, and glutathione synthesis[9][10]Inhibition of glucose metabolism, ATP depletion, induction of ER stress[5][12]
Primary In Vivo Effect Hypoglycemia[5]Anti-tumor activity, particularly in glutamine-dependent cancers[7][11]Anti-tumor activity, enhancement of radiation and chemotherapy[12]
Mode of Administration Oral (in animal studies)[4]Oral[7]Oral, Intraperitoneal (in animal studies)[12]

Table 2: Selected Experimental Data on Inhibitor Performance

InhibitorModel SystemConcentration/DoseObserved EffectReference
3-MPA C2C12 Muscle Cells0.01 - 1 mM (48h)Dose-dependent inhibition of cell proliferation.[14]
3-MPA Isolated Perfused Rat Liver100 µMVirtually complete inhibition of gluconeogenesis from lactate.[2]
Telaglenastat Patient-Derived Melanoma Cells1 µM (12h)Up to 80% decrease in glutamine consumption.[10]
Telaglenastat Triple-Negative Breast Cancer Mouse Xenograft200 mg/kg (p.o.)61% suppression of tumor growth relative to vehicle.[7]
2-DG DEN-induced Rat HepatomaNot specifiedSignificantly delayed hepatocarcinogenesis and prolonged survival.[12]
2-DG HeLa and SiHa Cervical Cancer CellsNon-cytotoxic concentrationsSignificantly inhibited cell growth, migration, and invasion.[13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of metabolic inhibitors.

Protocol 1: In Vitro PEPCK Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and is used to measure the enzymatic activity of PEPCK in tissue or cell lysates.

Materials:

  • PEPCK Assay Buffer

  • PEPCK Substrate, Converter, and Developer

  • PEPCK Positive Control

  • Ice-cold PBS

  • 96-well clear flat-bottom plate

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Sample Preparation:

    • Homogenize ~20 mg of tissue or 2 x 106 cells in 200 µL of ice-cold PEPCK Assay Buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant (lysate) for the assay. Determine protein concentration.

  • Standard Curve Preparation:

    • Prepare a standard curve according to the kit manufacturer's instructions.

  • Reaction Setup:

    • Add 2-50 µL of sample lysate to wells of a 96-well plate.

    • For each sample, prepare a parallel "Sample Background Control" well.

    • Adjust the volume in all wells to 50 µL with PEPCK Assay Buffer.

    • Prepare a Reaction Mix (containing substrate, converter, and developer) and a Background Control Mix (without substrate).

    • Add 50 µL of Reaction Mix to the sample wells and 50 µL of Background Control Mix to the background wells.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the absorbance at 570 nm.

  • Calculation:

    • Subtract the background control reading from the sample reading.

    • Calculate the PEPCK activity based on the standard curve and normalize to the amount of protein in the sample.

Protocol 2: Isolated Perfused Liver Model for Gluconeogenesis Assessment

This protocol allows for the study of liver metabolism in an intact organ, isolated from systemic influences. It is ideal for assessing the direct effects of inhibitors like 3-MPA on hepatic glucose production.

Materials:

  • Surgical instruments for mouse/rat cannulation

  • Perfusion pump and oxygenator

  • Krebs-Henseleit bicarbonate buffer (perfusion medium)

  • Gluconeogenic substrates (e.g., lactate, pyruvate)

  • Metabolic inhibitor of interest (e.g., 3-MPA)

  • Blood gas analyzer

Procedure:

  • Surgical Preparation:

    • Anesthetize the animal (e.g., mouse or rat).

    • Perform a laparotomy to expose the portal vein and inferior vena cava.

    • Cannulate the portal vein for inflow and the suprahepatic inferior vena cava for outflow.[6]

  • Perfusion Setup:

    • Initiate perfusion with oxygenated Krebs-Henseleit buffer at 37°C at a constant flow rate (e.g., 3.5 mL/min for a mouse).[6] The liver should blanch immediately.

    • Allow the liver to equilibrate for a 30-minute washout period.[15]

  • Experimental Phases:

    • Basal Period: Collect effluent samples to measure basal glucose output.

    • Substrate Infusion: Add gluconeogenic precursors (e.g., 5 mM lactate, 0.5 mM pyruvate) to the perfusion medium and collect samples to measure the rate of gluconeogenesis.[15]

    • Inhibitor Infusion: Introduce the metabolic inhibitor (e.g., 100 µM 3-MPA) into the perfusion medium along with the substrates.

    • Washout (Optional): Perfuse with inhibitor-free medium to assess the reversibility of the effect.

  • Sample Analysis:

    • Measure glucose concentration in the collected effluent samples at each time point.

    • Monitor liver viability by measuring oxygen consumption and CO2 production with a blood gas analyzer.[6]

  • Data Analysis:

    • Calculate the rate of glucose production (in µmol/min/g of liver) for each experimental phase.

    • Compare the rates of gluconeogenesis before, during, and after inhibitor treatment.

Protocol 3: Cell Viability/Proliferation Assay (XTT/MTT)

This is a high-throughput method to assess the impact of metabolic inhibitors on the viability and proliferation of cultured cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Metabolic inhibitors (3-MPA, CB-839, 2-DG)

  • XTT or MTT reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the metabolic inhibitors in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the inhibitors (or vehicle control).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Viability Measurement:

    • Add the XTT or MTT reagent to each well according to the manufacturer's instructions.

    • Incubate for an additional 2-4 hours to allow for the conversion of the reagent by metabolically active cells into a colored formazan product.

  • Data Acquisition:

    • Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 450 nm for XTT).

  • Data Analysis:

    • Subtract the background absorbance.

    • Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percent viability.

    • Plot the percent viability against the inhibitor concentration to determine the IC50 value.

G start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate (24h) Adhesion seed_cells->incubate1 add_inhibitor Add Metabolic Inhibitor (Serial Dilutions) incubate1->add_inhibitor incubate2 Incubate (24-72h) add_inhibitor->incubate2 add_reagent Add Viability Reagent (e.g., XTT) incubate2->add_reagent incubate3 Incubate (2-4h) add_reagent->incubate3 read_plate Measure Absorbance (Plate Reader) incubate3->read_plate analyze Data Analysis (Calculate IC50) read_plate->analyze end End analyze->end

Figure 4: General workflow for cell viability assay.

Conclusion

3-Mercaptopicolinic acid, Telaglenastat (CB-839), and 2-Deoxy-D-glucose are powerful research tools and potential therapeutic agents that target distinct, fundamental metabolic pathways.

  • 3-Mercaptopicolinic acid serves as a highly specific inhibitor of PEPCK, making it an invaluable tool for studying gluconeogenesis and its role in metabolic diseases. Its potent hypoglycemic effect underscores the critical role of PEPCK in glucose homeostasis.

  • Telaglenastat (CB-839) represents a targeted approach to cancer therapy by exploiting the common "glutamine addiction" of tumor cells. Its oral bioavailability and selectivity for glutaminase make it a promising candidate for clinical development, especially in combination with other anti-cancer agents.[16]

  • 2-Deoxy-D-glucose is a broader metabolic inhibitor that targets the fundamental process of glycolysis. While its lack of specificity can lead to toxicity, its ability to cripple the energy production of highly glycolytic cancer cells makes it a subject of ongoing research, particularly as an adjuvant to enhance the efficacy of chemo- and radiotherapy.[17]

The choice of inhibitor depends critically on the biological question or therapeutic goal. For dissecting the role of gluconeogenesis, 3-MPA is unparalleled. For targeting glutamine-dependent cancers, Telaglenastat is a leading clinical candidate. For inducing broad metabolic stress and inhibiting glycolysis, 2-DG remains a cornerstone research tool. The provided data and protocols offer a foundation for researchers to design and execute experiments to further elucidate the roles of these metabolic pathways and the potential of their inhibitors.

References

Cross-validation of SKF-34288 Hydrochloride Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of SKF-34288 hydrochloride, a potent inhibitor of phosphoenolpyruvate carboxykinase (PEPCK), across various cell lines. It includes a comparative analysis with alternative PEPCK inhibitors, supported by experimental data and detailed protocols to assist researchers in their study design.

Introduction to this compound

This compound, also known as 3-mercaptopicolinic acid (3-MPA), is a specific inhibitor of the enzyme phosphoenolpyruvate carboxykinase (PEPCK), with a reported inhibitory constant (Ki) of 2-9 μM.[1] PEPCK is a key enzyme in gluconeogenesis, the metabolic pathway responsible for the synthesis of glucose. By inhibiting PEPCK, this compound effectively acts as a hypoglycemic agent.[1] Beyond its effects on glucose metabolism, this compound has been shown to influence cell proliferation and differentiation. This guide explores the validated effects of this compound in diverse cellular contexts and compares its performance with other known PEPCK inhibitors.

Mechanism of Action: The PEPCK Signaling Pathway

This compound exerts its primary effect by inhibiting PEPCK, a critical control point in gluconeogenesis. PEPCK catalyzes the conversion of oxaloacetate to phosphoenolpyruvate (PEP), a rate-limiting step in the synthesis of glucose.[2] There are two isoforms of PEPCK: a cytosolic form (PCK1) and a mitochondrial form (PCK2).[2] The inhibition of PEPCK by this compound leads to a reduction in glucose production. The signaling pathway is primarily regulated by hormones such as glucagon and insulin.[3][4]

PEPCK_Pathway cluster_gluconeogenesis Gluconeogenesis cluster_inhibition Inhibition cluster_regulation Hormonal Regulation Oxaloacetate Oxaloacetate PEP Phosphoenolpyruvate (PEP) Oxaloacetate->PEP PEPCK Glucose Glucose PEP->Glucose Multiple Steps SKF_34288 SKF-34288 HCl PEPCK PEPCK SKF_34288->PEPCK Inhibits Glucagon Glucagon Glucagon->PEPCK Activates Insulin Insulin Insulin->PEPCK Inhibits

Caption: Simplified signaling pathway of PEPCK in gluconeogenesis and its inhibition by SKF-34288 HCl.

Cross-validation of Effects in Different Cell Lines and Tissues

The inhibitory effect of 3-mercaptopicolinic acid, the active component of this compound, on gluconeogenesis has been validated across kidney tubules isolated from various species, demonstrating a degree of species-specificity in its potency.

Tissue/Cell LineSpeciesObserved EffectIC50 / Ki
Kidney TubulesRatInhibition of gluconeogenesisKi: 2-10 µM
Kidney TubulesGuinea PigInhibition of gluconeogenesisKi: 2-10 µM
Kidney TubulesHumanInhibition of gluconeogenesisKi: 2-10 µM
Kidney TubulesRabbitInhibition of gluconeogenesisKi: 2-10 µM
Kidney TubulesDogInhibition of gluconeogenesisKi: 2-10 µM
C2C12 MyoblastsMouseInhibition of cell proliferationDose-dependent (0.01-1 mM)
C2C12 MyoblastsMouseInduction of myogenic differentiationEffective at 0.25, 0.5, 1 mM
Colorectal Cancer CellsHumanDecreased cell proliferation and lactate utilization (by a general PEPCKi)Low micromolar doses

Comparison with Alternative PEPCK Inhibitors

Several other compounds are known to inhibit PEPCK, offering alternative avenues for research and potential therapeutic development.

CompoundMechanism of ActionReported Effects in Cell Lines
Hydrazine Sulfate Inhibits PEPCK.Mixed results in cancer cell lines; no growth inhibition observed in LNCaP, PC-3, and MAT-LyLu prostate cancer cells.
SL010110 Promotes PEPCK1 degradation via SIRT2-p300 pathway.Potently inhibits gluconeogenesis in primary mouse hepatocytes.
Pterosin A Activates AMPK, leading to decreased PEPCK expression.Inhibits PEPCK expression in cultured liver cells and enhances glucose uptake in human muscle cells.[5]
Demethoxycapillarisin Inhibits PEPCK mRNA levels via activation of the PI3K pathway.IC50 of 43 µM for PEPCK mRNA inhibition in H4IIE hepatoma cells.

Experimental Protocols

Cell Proliferation Assay in C2C12 Myoblasts

This protocol is adapted from studies investigating the effect of 3-mercaptopicolinic acid on C2C12 cell proliferation.[6][7]

C2C12_Proliferation_Workflow Seed_Cells Seed C2C12 cells in 96-well plates (3000 cells/well) Incubate_24h Incubate for 24h in DMEM + 10% FBS Seed_Cells->Incubate_24h Treat_Compound Replace medium with DMEM + 1% FBS containing SKF-34288 HCl (0.01-1 mM) Incubate_24h->Treat_Compound Incubate_48h Incubate for 48h Treat_Compound->Incubate_48h Add_Reagent Add Cell Counting Kit-8 (CCK-8) reagent Incubate_48h->Add_Reagent Measure_Absorbance Measure absorbance at 450 nm Add_Reagent->Measure_Absorbance

Caption: Workflow for C2C12 cell proliferation assay with SKF-34288 HCl.

  • Cell Seeding: Seed C2C12 myoblasts in 96-well plates at a density of 3,000 cells per well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Treatment: After 24 hours, remove the growth medium and replace it with DMEM containing 1% FBS and the desired concentrations of this compound (e.g., 0.01, 0.1, 0.5, 1 mM).

  • Incubation: Incubate the cells for an additional 48 hours.

  • Quantification: Assess cell proliferation using a Cell Counting Kit-8 (CCK-8) or similar MTS-based assay according to the manufacturer's instructions. This typically involves adding the reagent to each well, incubating for a specified time, and then measuring the absorbance at 450 nm.

Myogenic Differentiation Assay in C2C12 Cells

This protocol is based on established methods for inducing myotube formation in C2C12 cells.[8][9][10][11][12]

C2C12_Differentiation_Workflow Seed_Cells Seed C2C12 cells to reach confluence Induce_Differentiation Switch to differentiation medium (DMEM + 2% horse serum) + SKF-34288 HCl (0.25-1 mM) Seed_Cells->Induce_Differentiation Culture_Days Culture for 5-7 days, changing medium every 24h Induce_Differentiation->Culture_Days Assess_Differentiation Assess myotube formation (e.g., microscopy, creatine kinase activity) Culture_Days->Assess_Differentiation Cancer_Cell_Workflow cluster_proliferation Proliferation Assay cluster_lactate Lactate Utilization Assay Seed_Cancer_Cells Seed cancer cells (e.g., HT29, HCT116) in 96-well plates Treat_PEPCKi Treat with SKF-34288 HCl (low micromolar doses) Seed_Cancer_Cells->Treat_PEPCKi Incubate_Proliferation Incubate for 3-5 days Treat_PEPCKi->Incubate_Proliferation Measure_Proliferation Measure cell number (e.g., CCK-8 assay) Incubate_Proliferation->Measure_Proliferation Culture_Cells Culture cancer cells with SKF-34288 HCl Collect_Medium Collect culture medium at different time points Culture_Cells->Collect_Medium Measure_Lactate Measure lactate concentration in the medium using a colorimetric assay kit Collect_Medium->Measure_Lactate Normalize_Data Normalize lactate levels to cell number or protein content Measure_Lactate->Normalize_Data

References

Comparative Analysis of Phosphoenolpyruvate Carboxykinase (PEPCK) Inhibitors in Diabetes Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of key inhibitors targeting Phosphoenolpyruvate Carboxykinase (PEPCK), a rate-limiting enzyme in hepatic gluconeogenesis. Overexpression or hyperactivity of PEPCK is a significant contributor to hyperglycemia in type 2 diabetes, making it a prime therapeutic target.[1][2] This document outlines the mechanisms of action, comparative efficacy, and experimental protocols for evaluating PEPCK inhibitors, intended to aid researchers in the selection and development of novel anti-diabetic agents.

PEPCK in the Gluconeogenesis Pathway

PEPCK catalyzes the conversion of oxaloacetate (OAA) to phosphoenolpyruvate (PEP), a crucial and energetically committed step in the synthesis of glucose from non-carbohydrate precursors.[1][2] Hormonal signals, such as high glucagon and low insulin levels characteristic of the diabetic state, strongly induce the expression of the cytosolic isoform, PEPCK-C (PCK1), leading to excessive hepatic glucose output.[2] Inhibition of PEPCK activity or expression is therefore a direct strategy to lower blood glucose levels.

PEPCK_Pathway cluster_mito Mitochondrion cluster_cyto Cytosol cluster_reg Transcriptional Regulation Pyruvate Pyruvate OAA_mito Oxaloacetate Pyruvate->OAA_mito Pyruvate Carboxylase OAA_cyto Oxaloacetate OAA_mito->OAA_cyto Transport PEP Phosphoenolpyruvate OAA_cyto->PEP PEPCK (Target of Inhibition) Glucose Glucose PEP->Glucose Multiple Steps Glucagon Glucagon (Fasting) PEPCK_Gene PEPCK Gene Glucagon->PEPCK_Gene + Insulin Insulin (Fed) Insulin->PEPCK_Gene - PEPCK_Gene->PEP

Caption: PEPCK's central role in hepatic gluconeogenesis and its regulation.

Comparative Data of PEPCK Inhibitors

The following table summarizes quantitative data for several known PEPCK inhibitors. It is important to note that these values are derived from various studies and experimental conditions, warranting careful interpretation when comparing potencies directly.

Inhibitor/AgentTarget Isoform(s)Mechanism of ActionPotency (Ki / IC50)Model SystemReference
3-Mercaptopicolinic Acid (3-MPA) PEPCK-CCompetitive with PEP/OAA; also binds to an allosteric site.Ki: ~5-10 µM (competitive)[3][4]Ki: ~150 µM (allosteric)[3][4]Rat Cytosolic PEPCK[3][4]
Hydrazine Sulfate PEPCKDirect enzyme inhibition.Not specifiedEnzyme assays[1][5][6]
SL-010110 PEPCK-C (PCK1)Indirect; Promotes PEPCK1 acetylation and subsequent degradation via SIRT2-p300 pathway.N/A (degrader)Primary Mouse Hepatocytes[1][7][8]
6-Demethoxycapillarisin PEPCK-C (PCK1)Inhibits PEPCK mRNA expression via PI3K pathway activation.IC50: 43 µMH4IIE Hepatoma Cells[1][9][10]
RNAi (shRNA) PEPCK-C (PCK1)Post-transcriptional gene silencing.N/ADiabetic Mice (db/db)[11][12]

In Vivo Efficacy in Diabetic Models

Inhibition of PEPCK has demonstrated significant anti-hyperglycemic effects in preclinical diabetic animal models. The table below compares the outcomes of different inhibitory strategies.

Inhibitor/AgentAnimal ModelDosage/AdministrationKey OutcomesReference
3-Mercaptopicolinic Acid (3-MPA) Starved Rats37.5 - 150 mg/kg (oral)Dose-dependent reduction in blood glucose.[13]
SL-010110 ob/ob Mice100 mg/kg (single oral dose)Suppressed gluconeogenesis; Chronic dosing (15-50 mg/kg) significantly reduced blood glucose.[7][8]
RNAi (shRNA) Diabetic MiceNon-viral gene delivery~50% reduction in PEPCK protein; Lowered blood glucose (218 vs 364 mg/dl); Improved glucose tolerance.[11]

Experimental Workflows & Protocols

Effective evaluation of PEPCK inhibitors requires a cascade of robust assays, from initial enzymatic screening to cellular and in vivo validation.

Experimental_Workflow cluster_screening In Vitro Screening cluster_cellular Cell-Based Validation cluster_invivo In Vivo Efficacy EnzymeAssay 1. PEPCK Enzyme Activity Assay Kinetics 2. Kinetic Analysis (Determine Ki, IC50, MOA) EnzymeAssay->Kinetics CellularAssay 3. Cellular Glucose Production Assay Kinetics->CellularAssay Lead Compound(s) Toxicity 4. Cytotoxicity Assay CellularAssay->Toxicity AnimalModel 5. Diabetic Animal Model (e.g., db/db, ob/ob mice) Toxicity->AnimalModel Validated Hit(s) PTT 6. Pyruvate Tolerance Test (PTT) & Blood Glucose Monitoring AnimalModel->PTT

Caption: A typical screening cascade for the development of PEPCK inhibitors.
Key Experimental Protocols

1. PEPCK Enzyme Activity Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available kits and is designed to measure PEPCK activity through a coupled enzyme reaction.[14]

  • Principle: PEPCK converts oxaloacetate to PEP. A series of subsequent enzymatic reactions convert PEP and carbonate to intermediates and hydrogen peroxide (H₂O₂). The H₂O₂ reacts with a colorimetric probe, catalyzed by horseradish peroxidase (HRP), to generate a signal detectable at 570 nm. The rate of color development is proportional to PEPCK activity.

  • Reagents:

    • PEPCK Assay Buffer

    • PEPCK Substrate Mix (containing OAA, GTP)

    • PEPCK Converter Enzyme Mix

    • PEPCK Developer (containing HRP)

    • Colorimetric Probe

    • Purified PEPCK enzyme or tissue/cell lysate

    • Test inhibitor at various concentrations

  • Procedure:

    • Reaction Mix Preparation: For each reaction, prepare a mix containing Assay Buffer, Substrate Mix, Converter, Developer, and the Probe.

    • Inhibitor Incubation: In a 96-well plate, add purified PEPCK enzyme (or lysate). Add the test inhibitor at desired final concentrations. Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme interaction.

    • Initiate Reaction: Add the Reaction Mix to each well to start the reaction.

    • Measurement: Immediately measure the absorbance at 570 nm (A₅₇₀) in kinetic mode at 37°C for 30-60 minutes.

    • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Compare the rates of inhibitor-treated wells to a vehicle control (e.g., DMSO) to determine the percent inhibition. IC₅₀ values can be calculated by fitting the dose-response data to a suitable equation.

2. Cellular Glucose Production Assay

This protocol measures the rate of gluconeogenesis in cultured hepatocytes.[15][16]

  • Principle: Hepatocytes are incubated in a glucose-free medium containing gluconeogenic precursors (lactate and pyruvate). The amount of glucose produced and secreted into the medium is quantified, reflecting the rate of gluconeogenesis.

  • Reagents:

    • Primary hepatocytes or a suitable cell line (e.g., H4IIE).

    • Culture medium (e.g., Medium 199 or DMEM).

    • Glucose Production Buffer: Glucose-free DMEM supplemented with 20 mM sodium lactate and 2 mM sodium pyruvate.

    • Test inhibitor at various concentrations.

    • Glucose Assay Kit.

  • Procedure:

    • Cell Culture: Plate hepatocytes in collagen-coated 6-well plates and allow them to adhere.

    • Starvation: Serum-starve the cells overnight to deplete glycogen stores and upregulate gluconeogenic enzymes.

    • Inhibition: Wash cells twice with warm PBS. Replace the medium with Glucose Production Buffer containing the test inhibitor or vehicle control at desired concentrations.

    • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 3-6 hours.

    • Sample Collection: Collect an aliquot of the medium from each well.

    • Glucose Quantification: Measure the glucose concentration in the collected medium using a colorimetric glucose assay kit.[4][17]

    • Normalization: After collecting the medium, lyse the cells and measure the total protein content in each well using a BCA assay. Normalize the glucose production values to the total protein content to account for any differences in cell number.

References

Specificity of 3-MPA hydrochloride compared to pterosin A

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmacological research, understanding the specificity of a compound is paramount to predicting its efficacy and potential side effects. This guide provides a detailed comparison of 3-Mercaptopropionic acid (3-MPA) hydrochloride and Pterosin A, two compounds with distinct and intriguing biological activities. While 3-MPA hydrochloride is a well-characterized inhibitor of a key enzyme in neurotransmitter synthesis, Pterosin A emerges as a multi-target agent with potential therapeutic applications in metabolic and neurodegenerative diseases.

At a Glance: Key Differences in Biological Activity

Feature3-MPA HydrochloridePterosin A
Primary Target Glutamate Decarboxylase (GAD)AMP-activated protein kinase (AMPK), Protein Kinase A (PKA)
Mechanism of Action Competitive InhibitorActivator
Known Biological Effects Seizure induction (in vivo)Antidiabetic, Neuroprotective, Anti-inflammatory
Quantitative Data (IC50/EC50) IC50 for GAD: 12.3 µM[1]Cytotoxicity IC50: 23.9–68.8 μM (cancer cell lines)
Broader Specificity Data not readily availableKnown to affect multiple signaling pathways

In-Depth Analysis of Specificity and Mechanism of Action

3-MPA Hydrochloride: A Specific Inhibitor of GABA Synthesis

3-Mercaptopropionic acid (3-MPA) hydrochloride is primarily recognized for its potent and competitive inhibition of glutamate decarboxylase (GAD), the enzyme responsible for synthesizing the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate.[1] This targeted inhibition leads to a reduction in GABA levels in the brain, disrupting the excitatory/inhibitory balance and resulting in seizure activity in animal models.[2]

Currently, comprehensive data on the broader specificity of 3-MPA hydrochloride against a wider range of cellular targets, such as other enzymes, receptors, or ion channels, is limited in publicly available literature. Such "off-target" screening is crucial for a complete understanding of its pharmacological profile.

Pterosin A: A Multi-faceted Modulator of Cellular Signaling

Pterosin A, a natural sesquiterpenoid, exhibits a more complex pharmacological profile, acting as an activator of two key cellular energy sensors and signaling kinases: AMP-activated protein kinase (AMPK) and Protein Kinase A (PKA).

AMPK Activation: Pterosin A has been shown to activate AMPK, a central regulator of cellular metabolism.[3] This activation is linked to its observed antidiabetic effects, including enhanced glucose uptake in muscle cells and suppression of glucose production in the liver.[3][4]

PKA Activation: Studies have also demonstrated that Pterosin A can directly activate PKA, a crucial enzyme in various cellular processes, including memory and neurogenesis.[5] This mechanism is believed to contribute to its neuroprotective properties.

Beyond its effects on AMPK and PKA, Pterosin A has demonstrated anti-inflammatory and neuroprotective activities. It has been shown to protect neuronal cells from glutamate-induced excitotoxicity and reduce inflammatory responses in macrophages.[6]

Signaling Pathways

The distinct mechanisms of 3-MPA hydrochloride and Pterosin A are reflected in the signaling pathways they modulate.

3_MPA_hydrochloride_pathway Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD Substrate GABA GABA GAD->GABA Synthesis 3_MPA 3-MPA Hydrochloride 3_MPA->GAD Inhibits

Figure 1: 3-MPA Hydrochloride Signaling Pathway. This diagram illustrates how 3-MPA hydrochloride inhibits the conversion of glutamate to GABA by targeting the enzyme GAD.

Pterosin_A_Signaling_Pathways cluster_0 Metabolic Effects cluster_1 Neuroprotective Effects Pterosin_A_Metabolic Pterosin A AMPK AMPK Pterosin_A_Metabolic->AMPK Activates Glucose_Uptake ↑ Glucose Uptake (Muscle) AMPK->Glucose_Uptake Gluconeogenesis ↓ Gluconeogenesis (Liver) AMPK->Gluconeogenesis Pterosin_A_Neuro Pterosin A PKA PKA Pterosin_A_Neuro->PKA Activates CREB CREB PKA->CREB Phosphorylates Neuroprotection ↑ Neuroprotection ↑ Neuronal Survival CREB->Neuroprotection

References

A Head-to-Head Showdown: 3-Mercaptopicolinic Acid vs. Boldine in Cellular Metabolism and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of pharmacological research, the exploration of small molecules with the potential to modulate key cellular pathways is a cornerstone of drug discovery. This guide provides a comprehensive, data-driven comparison of two such molecules: 3-Mercaptopicolinic acid (3-MPA), a well-characterized inhibitor of gluconeogenesis, and boldine, a natural alkaloid with a broader spectrum of reported biological activities. This document is intended for researchers, scientists, and drug development professionals seeking an objective analysis of these compounds.

Executive Summary

This comparison reveals that while both 3-Mercaptopicolinic acid and boldine inhibit the crucial gluconeogenic enzyme phosphoenolpyruvate carboxykinase (PEPCK), they exhibit distinct pharmacological profiles. 3-MPA is a potent and specific inhibitor of PEPCK, making it a valuable tool for studying glucose metabolism. Boldine, on the other hand, demonstrates a wider range of effects, including antioxidant, anti-inflammatory, and anti-cancer activities, in addition to its impact on gluconeogenesis. The choice between these two compounds will ultimately depend on the specific research question and desired biological outcome.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data for 3-Mercaptopicolinic acid and boldine based on available experimental evidence.

Table 1: Inhibition of Gluconeogenesis and Associated Enzymes

Parameter3-Mercaptopicolinic AcidBoldineSource
Target Enzyme Phosphoenolpyruvate carboxykinase (PEPCK)PEPCK, Fructose-1,6-bisphosphatase, Glucose 6-phosphatase[1][2][3]
PEPCK Inhibition (Ki) 2-10 µMNot Reported[1][2]
PEPCK Inhibition (IC50) 7.5 µM (human PEPCK)Inhibition observed at concentrations below 50 µM[3]
Gluconeogenesis Inhibition (IC50) Not explicitly reported as IC50, but potent inhibition observed at low µM concentrationsLactate-driven: 71.9 µMAlanine-driven: 85.2 µMFructose-driven: 83.6 µM[4]

Table 2: Effects on Cell Viability and Proliferation

Cell Line3-Mercaptopicolinic Acid (IC50/Effect)Boldine (IC50)Source
C2C12 (mouse myoblast) Dose-dependent inhibition of proliferation (0.01-1 mM)Not Reported[5]
MDA-MB-231 (human breast cancer) Not Reported46.5 ± 3.1 µg/mL (48h)[6]
MDA-MB-468 (human breast cancer) Not Reported50.8 ± 2.7 µg/mL (48h)[6]
KB (human oral carcinoma) Not ReportedDecreased viability reported[7]
HEp-2 (human laryngeal carcinoma) Not ReportedDecreased viability reported[7]

Signaling Pathways and Mechanisms of Action

The distinct biological activities of 3-Mercaptopicolinic acid and boldine are rooted in their different interactions with cellular signaling pathways.

3-Mercaptopicolinic Acid: A Focused Inhibitor of Gluconeogenesis

The primary mechanism of action for 3-MPA is the direct inhibition of PEPCK, a rate-limiting enzyme in the gluconeogenesis pathway. By blocking the conversion of oxaloacetate to phosphoenolpyruvate, 3-MPA effectively curtails the synthesis of glucose from non-carbohydrate precursors.[8][9] This specific action makes it a powerful tool for studying the metabolic consequences of impaired gluconeogenesis.

3-MPA_Gluconeogenesis_Inhibition cluster_cytosol Cytosol Oxaloacetate Oxaloacetate PEPCK PEPCK Oxaloacetate->PEPCK Substrate PEP Phosphoenolpyruvate (PEP) ... ... PEP->... Multiple Steps Glucose Glucose PEPCK->PEP 3-MPA 3-Mercaptopicolinic Acid 3-MPA->PEPCK Inhibition ...->Glucose Multiple Steps

Diagram 1: 3-MPA inhibits gluconeogenesis by targeting PEPCK.
Boldine: A Multi-Target Natural Product

Boldine exhibits a more complex pharmacological profile, engaging with multiple signaling pathways to exert its diverse biological effects.

  • Inhibition of Gluconeogenesis: Similar to 3-MPA, boldine inhibits PEPCK. However, it also targets other key gluconeogenic enzymes, namely fructose-1,6-bisphosphatase and glucose 6-phosphatase. This multi-target inhibition of gluconeogenesis may contribute to its observed hypoglycemic effects.

  • Anti-Inflammatory Effects: Boldine has been shown to suppress inflammatory responses by inhibiting the NF-κB and JAK2/STAT3 signaling pathways.[10] It reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[10]

  • Antioxidant Activity: Boldine is a potent antioxidant, capable of scavenging free radicals.[11] This activity is thought to contribute to its cytoprotective effects.

  • Anti-Cancer Effects: In cancer cells, boldine has been shown to induce apoptosis and inhibit proliferation.[6][7] These effects are associated with the modulation of various signaling pathways, including the Notch pathway, and the regulation of apoptotic proteins like Bax and Bcl-2.[7]

Boldine_Signaling_Pathways cluster_gluconeogenesis Gluconeogenesis cluster_inflammation Inflammation cluster_cancer Cancer Cell Survival Boldine Boldine PEPCK PEPCK Boldine->PEPCK Inhibits FBPase Fructose-1,6-bisphosphatase Boldine->FBPase Inhibits G6Pase Glucose 6-phosphatase Boldine->G6Pase Inhibits NF-kB NF-kB Boldine->NF-kB Inhibits JAK2_STAT3 JAK2/STAT3 Boldine->JAK2_STAT3 Inhibits Notch Notch Boldine->Notch Inhibits Apoptosis Apoptosis Boldine->Apoptosis Induces Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines JAK2_STAT3->Pro-inflammatory Cytokines ... ... Notch->... Cell Survival Cell Survival ...->Cell Survival Cell Survival->Apoptosis

Diagram 2: Boldine's multi-target effects on various signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize 3-Mercaptopicolinic acid and boldine.

PEPCK Inhibition Assay (General Protocol)

This assay measures the enzymatic activity of PEPCK in the presence and absence of an inhibitor.

  • Enzyme Source: Purified recombinant PEPCK or cell/tissue lysates containing the enzyme.

  • Reaction Mixture: A buffered solution containing the substrates oxaloacetate and GTP, along with necessary cofactors like MgCl2.

  • Inhibitor Addition: The test compound (3-MPA or boldine) is added to the reaction mixture at various concentrations.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 37°C) for a specific time.

  • Detection of Product: The formation of the product, phosphoenolpyruvate (PEP), is measured. This can be done using various methods, such as a coupled enzyme assay where the conversion of PEP to pyruvate is linked to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.

  • Data Analysis: The rate of reaction is calculated, and the IC50 or Ki value for the inhibitor is determined by plotting the enzyme activity against the inhibitor concentration.

Cell Viability/Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cells (e.g., C2C12, MDA-MB-231) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (3-MPA or boldine) for a specified duration (e.g., 24, 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated.

Experimental_Workflow_MTT_Assay Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Add_Compound Add Test Compound (3-MPA or Boldine) Incubate_Overnight->Add_Compound Incubate_Treatment Incubate for 24/48h Add_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilizing Agent Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Diagram 3: A typical workflow for an MTT cell viability assay.

Conclusion

This comparative guide highlights the distinct yet overlapping properties of 3-Mercaptopicolinic acid and boldine. 3-MPA stands out as a specific and potent inhibitor of PEPCK, making it an invaluable research tool for studies focused on gluconeogenesis. Boldine, a natural product, presents a broader therapeutic potential due to its multi-target activity, impacting not only glucose metabolism but also inflammation, oxidative stress, and cancer cell survival. The selection of either compound for further investigation will be guided by the specific biological context and the desired therapeutic outcome. Future head-to-head studies under identical experimental conditions are warranted to provide a more direct comparison of their potencies and to fully elucidate their respective mechanisms of action.

References

Safety Operating Guide

Proper Disposal of SKF-34288 Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of SKF-34288 hydrochloride based on general laboratory safety protocols and information for similar chemical compounds. Researchers, scientists, and drug development professionals must always consult their institution's Environmental Health and Safety (EHS) department for specific procedures and comply with all local, state, and federal regulations. This compound is intended for research use only and is not for human or veterinary use.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling and disposal of this compound should be performed in a well-ventilated area or within a chemical fume hood to prevent inhalation of dust or vapors.[2] Easy access to washing facilities, including an eyewash station, should be ensured.[3]

Step-by-Step Disposal Protocol

The fundamental principle for the disposal of laboratory chemical waste is to never discard hazardous materials down the drain.[2] The following steps outline the recommended procedure for the safe disposal of this compound.

1. Segregation and Collection:

  • All waste containing this compound, including unused stock, experimental solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be collected in a designated hazardous waste container.[2]

  • The container must be chemically compatible with the hydrochloride salt and have a secure, leak-proof lid.[2]

  • Do not mix this compound waste with incompatible chemicals.

2. Labeling:

  • The hazardous waste container must be clearly labeled with "Hazardous Waste" and a detailed description of its contents, including "this compound waste" and any solvents or other chemicals present in the mixture.[2]

  • Ensure the date of waste accumulation is also clearly marked on the label.

3. Storage:

  • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.

  • For short-term storage (days to weeks), maintain the compound in a dry, dark place at 0 - 4°C. For long-term storage (months to years), store at -20°C.[1]

4. Neutralization of Aqueous Waste (if permitted by EHS):

  • For dilute aqueous solutions containing this compound, neutralization may be an appropriate step before collection. Always consult with your institution's EHS for approval before proceeding.

  • Slowly add a weak base, such as sodium bicarbonate (baking soda), to the acidic solution while stirring continuously in a larger container to manage potential effervescence.[2][4]

  • Monitor the pH of the solution using a pH meter or pH paper.

  • Continue adding the base incrementally until the pH is between 6.0 and 8.0.[2]

  • Once neutralized, the solution should still be collected as hazardous waste unless explicitly permitted for drain disposal by local regulations and your EHS office.

5. Disposal of Empty Containers:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., water or ethanol).[5][6]

  • The first rinsate must be collected and disposed of as hazardous waste.[5][7] Subsequent rinses may also need to be collected, depending on institutional policies.

  • After thorough rinsing and air-drying, deface or remove the original label.[6][7] The container can then be disposed of in the appropriate laboratory glass or plastic recycling stream.[2]

6. Final Disposal:

  • Contact your institution's EHS office or designated hazardous waste management provider to arrange for the pickup and final disposal of the collected waste.

  • Pharmaceutical waste from research, such as this compound, must be disposed of in accordance with the Federal Resource Conservation and Recovery Act (RCRA) and other applicable regulations.[8] This often involves incineration by a licensed facility.[9][10]

Data Presentation

ParameterGuidelineSource
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat[2]
Handling Area Well-ventilated area or chemical fume hood[2]
Waste Container Designated, compatible, leak-proof, and clearly labeled[2][7]
Neutralization pH Range 6.0 - 8.0[2]
Empty Container Rinsing Triple-rinse with a suitable solvent[5][6]
Rinsate Disposal Collect the first (and possibly subsequent) rinsate as hazardous waste[5][7]
Final Disposal Method Arranged through institutional EHS, typically incineration[9][10]

Experimental Protocols

Neutralization Protocol for Aqueous this compound Waste:

  • Preparation: In a chemical fume hood, place the container of acidic aqueous waste in a larger, secondary containment vessel. Don appropriate PPE.

  • Base Addition: Slowly and incrementally add a 5% solution of sodium bicarbonate to the waste while gently stirring. Be prepared for gas evolution (fizzing).

  • pH Monitoring: Periodically pause the addition of the base and measure the pH of the solution using a calibrated pH meter or pH paper.

  • Completion: Continue adding the base until the pH of the solution stabilizes within the neutral range (6.0-8.0).

  • Collection: Seal the container with the neutralized solution, ensure it is properly labeled as hazardous waste, and store it for collection by the EHS department.

Mandatory Visualization

G cluster_prep Preparation & Segregation cluster_treatment Waste Treatment & Handling cluster_container Container Management cluster_disposal Final Disposal start Start: SKF-34288 HCl Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Collect Waste in a Labeled, Compatible Container ppe->collect aqueous Aqueous Waste? collect->aqueous empty_container Empty Original Container? collect->empty_container solid Solid Waste (Contaminated Labware, etc.) aqueous->solid No neutralize Neutralize with Weak Base (e.g., Sodium Bicarbonate) to pH 6.0-8.0 aqueous->neutralize Yes incineration Incineration via Licensed Facility solid->incineration collect_neutral Collect as Hazardous Waste neutralize->collect_neutral collect_neutral->incineration rinse Triple-Rinse Container empty_container->rinse Yes ehs_pickup Store Securely for EHS Pickup empty_container->ehs_pickup No collect_rinsate Collect First Rinsate as Hazardous Waste rinse->collect_rinsate dispose_container Deface Label & Dispose/ Recycle Clean Container collect_rinsate->dispose_container ehs_pickup->incineration end End: Proper Disposal incineration->end

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling SKF-34288 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your Preferred Source for Laboratory Safety and Chemical Handling Information

This document provides immediate, essential safety and logistical information for the handling of SKF-34288 hydrochloride. It includes detailed operational procedures and disposal plans to ensure the safe and effective use of this compound in a laboratory setting.

Immediate Safety and Handling

This compound is a potent inhibitor of phosphoenolpyruvate carboxykinase (PEPCK) and requires careful handling to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

Adherence to the following PPE guidelines is mandatory when handling this compound:

PPE CategorySpecificationRationale
Respiratory Protection NIOSH/MSHA-approved respiratorTo prevent inhalation of the powdered compound.
Hand Protection Chemical-resistant rubber glovesTo avoid skin contact and absorption.
Eye Protection Chemical safety gogglesTo protect eyes from dust particles and splashes.
Body Protection Laboratory coatTo prevent contamination of personal clothing.
Emergency Procedures

In the event of accidental exposure, follow these first aid measures immediately:

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and shoes. Wash the affected area with copious amounts of water. Contact a physician.
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.
Ingestion Rinse mouth thoroughly with water. Contact a physician immediately.

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Avoid creating dust when handling the solid compound.

  • Use in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and dark place.

  • Recommended long-term storage is at -20°C.[1]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

In Vitro: Myogenic Differentiation of C2C12 Cells

This protocol details the induction of myogenic differentiation in C2C12 mouse myoblast cells using this compound.

Materials:

  • C2C12 mouse myoblast cell line

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Differentiation Medium: DMEM with 2% Horse Serum and 1% Penicillin-Streptomycin.

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO).

  • Phosphate-Buffered Saline (PBS).

  • Multi-well cell culture plates.

Procedure:

  • Cell Seeding: Seed C2C12 cells in multi-well plates at a density that will allow them to reach approximately 80-90% confluency on the day of differentiation induction.[2]

  • Cell Growth: Culture the cells in Growth Medium at 37°C in a humidified atmosphere with 5% CO2.

  • Induction of Differentiation: Once the cells reach the desired confluency, aspirate the Growth Medium and wash the cells twice with PBS.

  • Treatment: Add Differentiation Medium containing the desired concentration of this compound (e.g., 0.25 mM, 0.5 mM, or 1 mM) or vehicle control to the cells.[3]

  • Incubation: Incubate the cells for the desired period (e.g., up to 5 days), replacing the medium with fresh Differentiation Medium containing the appropriate treatment every 24-48 hours.

  • Analysis: Assess myogenic differentiation by measuring markers such as creatine kinase activity, fusion index (percentage of nuclei within myotubes), or myotube diameter.

In Vivo: Pyruvate Tolerance Test (PTT) in Rats

This protocol describes the procedure for a pyruvate tolerance test in rats to assess the effect of this compound on gluconeogenesis.

Materials:

  • Male Wistar rats (or other appropriate strain).

  • This compound.

  • Vehicle for administration (e.g., saline or corn oil).[4]

  • Sodium pyruvate solution (e.g., 2 g/kg body weight).

  • Blood glucose meter and test strips.

  • Animal handling and restraint equipment.

Procedure:

  • Acclimatization: Acclimate the rats to the experimental conditions for at least one week prior to the study.

  • Fasting: Fast the rats overnight (approximately 16 hours) before the experiment, with free access to water.

  • Baseline Blood Glucose: Measure and record the baseline blood glucose level from a tail vein blood sample (time 0).

  • Compound Administration: Administer this compound at the desired dose (e.g., 30 mg/kg or 300 mg/kg) via the appropriate route (e.g., intraperitoneal injection).[3]

  • Pyruvate Challenge: After a specified time following compound administration (e.g., 30 minutes), administer an intraperitoneal injection of sodium pyruvate.

  • Blood Glucose Monitoring: Collect blood samples from the tail vein at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the pyruvate injection and measure blood glucose levels.[5]

  • Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess the effect of this compound on pyruvate-induced gluconeogenesis.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure compliance with regulations.

Waste Segregation:

  • Collect all waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment, in a designated and clearly labeled hazardous waste container.

Disposal of Unused Compound:

  • Unused this compound should be disposed of as hazardous chemical waste. Do not dispose of it in the regular trash or down the drain.

Decontamination:

  • Decontaminate all surfaces and equipment that have come into contact with this compound using a suitable solvent (e.g., ethanol) followed by a thorough wash. Collect all cleaning materials as hazardous waste.

Final Disposal:

  • Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

Mechanism of Action: Inhibition of Gluconeogenesis

This compound exerts its biological effects by inhibiting the enzyme phosphoenolpyruvate carboxykinase (PEPCK), a key regulator of gluconeogenesis. This pathway is responsible for the synthesis of glucose from non-carbohydrate precursors.

Gluconeogenesis_Inhibition Pyruvate Pyruvate Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Pyruvate Carboxylase PEP Phosphoenolpyruvate (PEP) Oxaloacetate->PEP PEPCK Glucose Glucose PEP->Glucose Multiple Steps SKF34288 SKF-34288 hydrochloride SKF34288->Oxaloacetate Inhibits

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
SKF-34288 hydrochloride
Reactant of Route 2
SKF-34288 hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。